Product packaging for 2-Chloro-4-ethynylbenzoic acid(Cat. No.:CAS No. 2168559-67-7)

2-Chloro-4-ethynylbenzoic acid

Cat. No.: B3032533
CAS No.: 2168559-67-7
M. Wt: 180.59
InChI Key: RUAVYSBZAHLZNH-UHFFFAOYSA-N
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Description

2-Chloro-4-ethynylbenzoic acid (CAS 2168559-67-7) is a valuable benzoic acid derivative supplied for research and development purposes. This compound features a molecular formula of C9H5ClO2 and a molecular weight of 180.59 g/mol . It must be stored sealed in a dry environment at 2-8°C to maintain stability . The structure of this compound incorporates both a carboxylic acid group and an ethynyl group on a chloro-substituted benzene ring, making it a versatile building block for chemical synthesis . This combination of functional groups suggests its primary research value lies in medicinal chemistry and materials science, where it can be used to create more complex molecules. The carboxylic acid can undergo typical reactions such as amide coupling or esterification, while the ethynyl group is pivotal for metal-catalyzed coupling reactions like the Sonogashira reaction or cycloaddition reactions such as the Huisgen azide-alkyne cycloaddition ("click chemistry"). Researchers can leverage this multifunctional nature to develop novel pharmaceutical intermediates, agrochemicals, or organic materials. The compound is labeled with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be used. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClO2 B3032533 2-Chloro-4-ethynylbenzoic acid CAS No. 2168559-67-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-ethynylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h1,3-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAVYSBZAHLZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299215
Record name Benzoic acid, 2-chloro-4-ethynyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168559-67-7
Record name Benzoic acid, 2-chloro-4-ethynyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2168559-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-4-ethynyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-ethynylbenzoic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Building Block in Modern Chemistry

Welcome to a comprehensive technical exploration of 2-Chloro-4-ethynylbenzoic acid. This guide, designed for the discerning scientific professional, moves beyond a simple data sheet to provide a deeper understanding of this molecule's synthesis, properties, and significant potential in cutting-edge research and pharmaceutical development. As a Senior Application Scientist, my objective is to not only present the "what" but to elucidate the "why"—the underlying chemical principles and strategic considerations that make this compound a valuable asset in the molecular architect's toolbox. We will delve into its structural nuances, explore its reactivity, and conceptualize its application in sophisticated molecular constructs, all while maintaining a steadfast commitment to scientific rigor and practical utility.

Core Compound Identification and Molecular Architecture

At the heart of our discussion is this compound, a bifunctional aromatic molecule poised for a multitude of chemical transformations.

Identifier Value Source
CAS Number 2168559-67-7Sigma-Aldrich[1]
Molecular Formula C₉H₅ClO₂BLD Pharm[2]
Linear Formula C₉H₅ClO₂Sigma-Aldrich[1]
Molecular Weight 180.59 g/mol BLD Pharm[2]
SMILES O=C(O)C1=CC=C(C#C)C=C1ClBLD Pharm[2]

The molecular structure of this compound is characterized by a benzoic acid core substituted with a chloro group at the 2-position and an ethynyl group at the 4-position. This specific arrangement of functional groups dictates its reactivity and potential applications. The carboxylic acid provides a handle for amide bond formation, esterification, or other derivatizations, while the terminal alkyne is a gateway to a rich variety of coupling reactions, most notably the Sonogashira coupling and click chemistry. The chloro substituent, through its electron-withdrawing inductive effect and steric presence, modulates the reactivity of the aromatic ring and the adjacent carboxylic acid group.

Figure 1: 2D Molecular Structure of this compound.

Synthesis Strategy: A Mechanistic Approach

The synthesis of this compound is most strategically approached through a Sonogashira coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4] A plausible and efficient synthetic route involves the coupling of a protected alkyne with a suitable di-substituted benzene derivative, followed by deprotection and hydrolysis if necessary.

A logical starting material would be a 2-chloro-4-halobenzoic acid derivative, with the 4-halo substituent being iodine or bromine for optimal reactivity in the Sonogashira coupling (I > Br >> Cl).[3] To avoid side reactions with the carboxylic acid group, it is often protected as an ester, for instance, a methyl ester. Similarly, the terminal alkyne is typically used in its trimethylsilyl (TMS)-protected form to prevent self-coupling.[5]

The synthesis can thus be envisioned as a three-step process:

  • Esterification of a suitable starting material like 2-chloro-4-iodobenzoic acid.

  • Sonogashira coupling of the resulting ester with trimethylsilylacetylene.

  • Deprotection of the TMS group and hydrolysis of the ester to yield the final product.

Synthesis_Pathway start 2-Chloro-4-iodobenzoic acid ester Methyl 2-chloro-4-iodobenzoate start->ester Esterification (e.g., SOCl₂, MeOH) coupled Methyl 2-chloro-4-((trimethylsilyl)ethynyl)benzoate ester->coupled Sonogashira Coupling (TMS-acetylene, Pd catalyst, Cu(I) co-catalyst, base) deprotected_ester Methyl 2-chloro-4-ethynylbenzoate coupled->deprotected_ester TMS Deprotection (e.g., K₂CO₃, MeOH) final_product This compound deprotected_ester->final_product Ester Hydrolysis (e.g., LiOH, THF/H₂O)

Figure 2: Conceptual synthetic pathway for this compound.

Experimental Protocol: A Generalized Procedure

Step 1: Esterification of 2-Chloro-4-iodobenzoic acid

  • Suspend 2-chloro-4-iodobenzoic acid in methanol.

  • Slowly add thionyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude methyl 2-chloro-4-iodobenzoate.

Step 2: Sonogashira Coupling

  • Dissolve methyl 2-chloro-4-iodobenzoate, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent such as a mixture of THF and triethylamine.

  • Degas the solution with argon or nitrogen.

  • Add trimethylsilylacetylene and stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • After completion, filter the reaction mixture and concentrate the filtrate. The crude product can be purified by column chromatography.

Step 3: Deprotection and Hydrolysis

  • Dissolve the purified methyl 2-chloro-4-((trimethylsilyl)ethynyl)benzoate in a mixture of THF and methanol.

  • Add a solution of potassium carbonate in water and stir at room temperature to cleave the TMS group.

  • Once the TMS deprotection is complete, add an aqueous solution of lithium hydroxide to hydrolyze the ester.

  • Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Physicochemical Properties: An Interpretive Analysis

Experimental data for the specific physicochemical properties of this compound are not widely published. However, we can infer its likely characteristics based on its structure and data from analogous compounds.

Property Predicted/Expected Value or Characteristic Justification and Comparative Data
Appearance White to off-white solidSimilar substituted benzoic acids are typically crystalline solids at room temperature.[9]
Melting Point Expected to be in the range of 140-200 °C2-Chlorobenzoic acid has a melting point of 138-140 °C. 4-Ethynylbenzoic acid has a melting point of approximately 200 °C.[10] The combination of these functional groups will influence the crystal lattice energy.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.The carboxylic acid group imparts some water solubility, but the aromatic ring and chloro substituent reduce it. 4-Ethynylbenzoic acid is sparingly soluble in water.[11]
pKa Expected to be in the range of 3.5 - 4.0The pKa of benzoic acid is 4.2. The electron-withdrawing chloro and ethynyl groups are expected to increase the acidity (lower the pKa). The predicted pKa for 4-ethynylbenzoic acid is around 3.95.[11]

Spectroscopic and Chromatographic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.[1][6][12][13]

¹H NMR:

  • Aromatic Protons: Three protons in the aromatic region, likely exhibiting a complex splitting pattern due to the substitution.

  • Carboxylic Acid Proton: A broad singlet far downfield (typically >10 ppm).

  • Alkynyl Proton: A singlet in the range of 3-4 ppm.

¹³C NMR:

  • Carbonyl Carbon: A signal in the range of 165-175 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (120-140 ppm), with the carbon attached to the chloro group and the carbon attached to the ethynyl group having distinct chemical shifts.

  • Alkynyl Carbons: Two signals in the range of 80-90 ppm.

FTIR Spectroscopy:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[14]

  • C≡C-H Stretch (Alkyne): A sharp, weak to medium intensity band around 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band in the region of 1680-1710 cm⁻¹.

  • C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Applications in Drug Discovery and Materials Science: A Forward Look

The bifunctional nature of this compound makes it a highly attractive building block in several advanced applications, particularly in the realm of medicinal chemistry and materials science.

Bifunctional Linkers in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker.[15] The linker is a critical component that dictates the spatial orientation of the two ligands and influences the physicochemical properties of the PROTAC.[16]

This compound is an ideal candidate for incorporation into PROTAC linkers. The carboxylic acid can be readily coupled to an amine-containing E3 ligase ligand or a linker extension, while the ethynyl group can be used in a "click" reaction (e.g., a copper-catalyzed azide-alkyne cycloaddition) to attach the POI ligand.[16]

PROTAC_Concept cluster_PROTAC PROTAC Molecule POI Ligand POI Ligand Linker Linker POI Ligand->Linker E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand 2-Chloro-4-ethynylbenzoic_acid 2-Chloro-4- ethynylbenzoic acid 2-Chloro-4-ethynylbenzoic_acid->Linker Incorporation via Amide and Click Chemistry

Figure 3: Conceptual incorporation of this compound into a PROTAC linker.

Linkers for Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that deliver a potent cytotoxic payload to cancer cells via a monoclonal antibody that recognizes a tumor-specific antigen.[17][18] The linker connecting the antibody and the payload is crucial for the stability of the ADC in circulation and the efficient release of the drug at the target site.[14][19]

Similar to its application in PROTACs, this compound can serve as a versatile component in ADC linkers. The carboxylic acid can be used to attach the payload, while the ethynyl group can be employed for conjugation to the antibody, either directly or through a multi-step process. The defined geometry of the aromatic ring can provide rigidity to the linker, which can be advantageous in controlling the drug-to-antibody ratio (DAR) and improving the pharmacokinetic properties of the ADC.[20]

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is paramount. While a specific safety data sheet (SDS) for this compound is not widely available, the following precautions should be taken based on the known hazards of similar compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Commercial suppliers recommend storage at 2-8°C.[9]

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure.

Conclusion and Future Outlook

This compound represents a molecule of significant synthetic potential. Its well-defined structure, featuring two orthogonal reactive handles, makes it a valuable building block for the construction of complex molecular architectures. While its full potential is still being explored, its clear applicability in the design of linkers for PROTACs and ADCs positions it as a compound of interest for researchers in drug discovery and medicinal chemistry. Further elucidation of its specific physicochemical properties and exploration of its reactivity in various synthetic contexts will undoubtedly unveil new and exciting applications for this versatile molecule.

References

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-4-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Aryl Alkynes

In the landscape of modern drug discovery and materials science, molecules that offer rigid structural motifs and versatile chemical handles are of paramount importance. 2-Chloro-4-ethynylbenzoic acid is one such molecule. Its substituted benzoic acid core provides a platform for diverse functionalization, while the terminal alkyne group is a gateway to a vast array of chemical transformations, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), further Sonogashira couplings, and polymerization reactions. This guide provides an in-depth, field-proven perspective on the synthesis of this valuable building block, moving beyond a simple recitation of steps to explain the underlying chemical logic and strategic considerations essential for successful and reproducible execution.

Part 1: Retrosynthetic Analysis and Strategic Blueprint

A robust synthetic plan begins with a logical deconstruction of the target molecule. The most evident disconnection point in this compound is the carbon-carbon bond between the aromatic ring and the alkyne. This bond is readily formed via palladium-catalyzed cross-coupling chemistry, pointing directly to the Sonogashira reaction as the key strategic transformation.

This retrosynthetic approach identifies two primary synthons: an electrophilic aryl halide and a nucleophilic terminal alkyne (or a protected equivalent).

G target This compound disconnection C(sp)-C(sp2) Disconnection (Sonogashira Coupling) target->disconnection intermediates Key Intermediates aryl_halide 2-Chloro-4-halobenzoic Acid (Aryl Electrophile) alkyne Protected Acetylene (Alkyne Nucleophile)

Caption: Retrosynthetic analysis of this compound.

Part 2: The Primary Synthesis Pathway via Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful and reliable method for forming C(sp²)-C(sp) bonds by coupling aryl or vinyl halides with terminal alkynes.[1][2] This pathway is the industry standard for synthesizing molecules of this class due to its high efficiency and functional group tolerance.[2]

Precursor Selection: The Causality Behind the Choices

The Aryl Halide Partner: The choice of the halogen atom on the benzoic acid precursor is critical and directly dictates the reaction's feasibility and conditions. The reactivity of organic halides in palladium-catalyzed cross-couplings follows the general trend: I > Br > Cl > F.[3][4] This trend is a direct consequence of the carbon-halogen bond dissociation energies; the weaker C-I bond is cleaved more readily in the oxidative addition step, which is often rate-determining.[3]

Therefore, 2-Chloro-4-iodobenzoic acid is the superior starting material.[5][6] The significant difference in reactivity between the C-I and C-Cl bonds allows for highly selective coupling at the 4-position while the 2-chloro substituent remains untouched.[4] While 2-chloro-4-bromobenzoic acid is a viable alternative, it would likely require more forcing conditions (higher temperatures, longer reaction times, or more specialized catalyst systems) to achieve comparable yields.[2]

The Alkyne Partner: Direct use of acetylene gas is hazardous and technically challenging on a laboratory scale. The standard, and far safer, approach is to use a protected acetylene surrogate. Trimethylsilylacetylene (TMSA) is an excellent choice. The trimethylsilyl (TMS) group serves two key purposes:

  • Safety and Handling: TMSA is a liquid, making it easy to handle and measure accurately compared to gaseous acetylene.

  • Reaction Control: It acts as a protecting group, ensuring that only one acetylenic C-H bond is available for coupling, thus preventing the formation of undesired diarylacetylene byproducts.[7]

The Sonogashira Reaction: A Mechanistic Deep Dive

The reaction's success hinges on the synergistic action of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

  • The Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of 2-chloro-4-iodobenzoic acid, forming a Pd(II) complex.

    • Transmetalation: The copper acetylide (formed in the copper cycle) transfers the alkyne group to the palladium center, displacing the iodide. This is typically the rate-determining step.[4]

    • Reductive Elimination: The desired product is formed as the aryl and alkynyl groups are eliminated from the palladium center, regenerating the active Pd(0) catalyst.

  • The Copper Cycle:

    • π-Alkyne Complex Formation: The Cu(I) salt coordinates with the terminal alkyne.

    • Deprotonation: In the presence of an amine base (e.g., triethylamine), the acidity of the acetylenic proton is increased, facilitating its removal and the formation of a key copper acetylide intermediate. This intermediate is the active nucleophile that participates in the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Aryl-Pd(II)-I L₂ pd0->pd_complex Oxidative Addition transmetalation Aryl-Pd(II)-Alkyne L₂ pd_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Coupled Product transmetalation->product cu_catalyst Cu(I)X cu_acetylide Cu(I)-Alkyne cu_catalyst->cu_acetylide Deprotonation cu_acetylide->pd_complex cu_acetylide->cu_catalyst Transfers Alkyne to Palladium base_h Et₃N-H⁺ X⁻ cu_acetylide->base_h aryl_halide 2-Chloro-4-iodobenzoic Acid aryl_halide->pd_complex alkyne TMS-Acetylene alkyne->cu_acetylide base Base (Et₃N) base->cu_acetylide

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Chloro-4-((trimethylsilyl)ethynyl)benzoic Acid

This protocol is a representative example. Researchers should perform their own risk assessment and optimization.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Quantity
2-Chloro-4-iodobenzoic acid282.4610.02.82 g
Trimethylsilylacetylene (TMSA)98.2212.01.68 mL (1.2 eq)
PdCl₂(PPh₃)₂701.900.20140 mg (2 mol%)
Copper(I) Iodide (CuI)190.450.4076 mg (4 mol%)
Triethylamine (Et₃N)101.1930.04.2 mL (3.0 eq)
Tetrahydrofuran (THF), anhydrous--50 mL

Procedure:

  • Inert Atmosphere: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-iodobenzoic acid (2.82 g), PdCl₂(PPh₃)₂ (140 mg), and CuI (76 mg).

  • Evacuation and Backfill: Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (50 mL) and triethylamine (4.2 mL) via syringe.

  • TMSA Addition: Add trimethylsilylacetylene (1.68 mL) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting aryl iodide. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (100 mL) and wash with 1M HCl (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the TMS-protected product as a solid.

Deprotection of the Silyl Group: Unveiling the Terminal Alkyne

The final step is the cleavage of the C-Si bond to reveal the terminal alkyne. This protiodesilylation is readily achieved under mild conditions.[8] The choice of reagent is important; for the acid-sensitive TMS group, a mild base like potassium carbonate in methanol is highly effective and economical.[8] For more robust silyl groups like triisopropylsilyl (TIPS), a fluoride source such as tetra-n-butylammonium fluoride (TBAF) is often required.[9][10]

Deprotection_Workflow start TMS-Protected Intermediate 2-Chloro-4-((trimethylsilyl)ethynyl)benzoic Acid reagents Add K₂CO₃ in Methanol/THF start->reagents reaction Stir at Room Temperature (1-2 hours) reagents->reaction workup Acidic Workup (Quench & Extract) reaction->workup product Final Product This compound workup->product

Caption: General workflow for the TMS-deprotection step.

Experimental Protocol: Synthesis of this compound

Procedure:

  • Dissolution: Dissolve the purified 2-Chloro-4-((trimethylsilyl)ethynyl)benzoic acid from the previous step in a 1:1 mixture of methanol and THF (e.g., 50 mL for 10 mmol of substrate).

  • Base Addition: Add potassium carbonate (K₂CO₃, approx. 2.0 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Carefully acidify the reaction mixture to pH ~2 with 1M HCl. This will protonate the carboxylate and neutralize the excess base.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: The resulting solid is the final product, this compound. It can be further purified by recrystallization if necessary.

Part 3: Alternative Synthetic Considerations

While the Sonogashira pathway is the most direct and efficient, other theoretical routes exist, though they present significant challenges. A decarboxylation strategy, for instance, would require the synthesis of a precursor like 2-chloro-4-ethynylphthalic acid followed by a selective mono-decarboxylation.[11] Achieving regioselective decarboxylation without affecting the alkyne or other substituents would be a formidable synthetic hurdle, making this route less practical for routine synthesis.[12][13]

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-step sequence commencing with 2-Chloro-4-iodobenzoic acid. The cornerstone of this strategy is a robust Sonogashira cross-coupling with trimethylsilylacetylene, followed by a mild, base-mediated deprotection. This pathway leverages well-understood, high-yielding reactions and readily available starting materials, making it an ideal approach for researchers in pharmaceutical and materials science disciplines. The strategic selection of a highly reactive aryl iodide precursor is key to ensuring a selective and efficient coupling, embodying the principle that a well-planned synthesis is a successful synthesis.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-ethynylbenzoic acid is a bespoke chemical building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional architecture, featuring a carboxylic acid, a chloro substituent, and a terminal alkyne on a benzene ring, offers a versatile platform for the synthesis of complex molecular scaffolds. The precise structural elucidation of this compound is paramount for its effective application in drug design, particularly in the development of targeted covalent inhibitors where the ethynyl group can act as a warhead, and in the construction of novel polymers and functional materials.

This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections will not only present the spectral data but also delve into the rationale behind the experimental methodologies and the interpretation of the results, ensuring a thorough understanding of the molecule's structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Experimental Protocol:

A standard approach for acquiring a ¹H NMR spectrum of a solid organic compound like this compound involves the following steps:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's protons. For carboxylic acids, DMSO-d₆ is often preferred as it can better solubilize the compound and the acidic proton is more likely to be observed as a distinct signal.

  • Instrument Parameters: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. Key parameters include:

    • Pulse Angle: A 30° or 45° pulse is typically used to allow for a shorter relaxation delay.

    • Acquisition Time (at): ~2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration, especially for protons with long relaxation times like the carboxylic acid proton.

    • Number of Scans (ns): 8-16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Reference: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic, alkyne, and carboxylic acid regions. A reported ¹H NMR spectrum is available, though the solvent was not specified.[1]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11-13Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace amounts of water.
~8.0Doublet1HAr-HAromatic proton ortho to the carboxylic acid group. Deshielded by the electron-withdrawing carboxylic acid.
~7.6Doublet of doublets1HAr-HAromatic proton meta to the carboxylic acid and ortho to the chloro group.
~7.5Doublet1HAr-HAromatic proton ortho to the ethynyl group.
~3.5Singlet1H-C≡C-HThe terminal alkyne proton is deshielded compared to aliphatic protons but shielded relative to aromatic protons.

Causality in Spectral Features:

  • The electron-withdrawing nature of the carboxylic acid and the chlorine atom deshields the aromatic protons, shifting them downfield.

  • The splitting patterns (multiplicities) of the aromatic protons are a result of spin-spin coupling with neighboring protons, providing crucial information about their relative positions on the benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment.

Experimental Protocol:

The sample preparation is the same as for ¹H NMR. The ¹³C NMR spectrum is typically acquired on the same instrument with the following considerations:

  • Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

  • Acquisition Time (at): ~1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans (ns): A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Predicted Data and Interpretation:

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~165-170-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~135-140Ar-C (quaternary)The aromatic carbon attached to the chlorine atom.
~130-135Ar-C (quaternary)The aromatic carbon attached to the carboxylic acid group.
~125-130Ar-CHAromatic methine carbons.
~120-125Ar-C (quaternary)The aromatic carbon attached to the ethynyl group.
~80-85-C≡C-HThe sp-hybridized carbon of the alkyne attached to the proton.
~75-80-C≡C-HThe sp-hybridized carbon of the alkyne attached to the aromatic ring.

Self-Validating System:

The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of signals in each spectrum should correspond to the number of chemically non-equivalent protons and carbons in the proposed structure. Furthermore, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively correlate the proton and carbon signals, confirming the atomic connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

For a solid sample like this compound, the KBr pellet method is a common and reliable technique:

  • Sample Preparation:

    • A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. KBr is transparent in the mid-IR region.

    • The mixture is then compressed in a die under high pressure (several tons) to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer is recorded first and automatically subtracted from the sample spectrum.

Data Interpretation:

The IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups.

Frequency Range (cm⁻¹) Vibration Functional Group
~3300 (sharp)≡C-H stretchTerminal Alkyne
~3300-2500 (broad)O-H stretchCarboxylic Acid
~2100 (weak to medium, sharp)C≡C stretchAlkyne
~1700 (strong)C=O stretchCarboxylic Acid
~1600, ~1475C=C stretchAromatic Ring
~1300C-O stretch and O-H bendCarboxylic Acid
~800-900C-H out-of-plane bendSubstituted Aromatic
~700-800C-Cl stretchAryl Halide

Causality in Spectral Features:

  • The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.

  • The sharpness and position of the ≡C-H stretch are highly characteristic of a terminal alkyne.

  • The strong intensity of the C=O stretch is due to the large change in dipole moment during this vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol:

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Detection: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z), and their relative abundance is detected.

Predicted Data and Interpretation:

The molecular weight of this compound (C₉H₅ClO₂) is approximately 180.59 g/mol . The mass spectrum will show a molecular ion peak (M⁺•) and several fragment ions. Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern, with a peak at m/z corresponding to the ³⁵Cl isotope and a smaller peak at M+2 (m/z) corresponding to the ³⁷Cl isotope in an approximate 3:1 ratio.

Expected Fragmentation Pattern:

  • [M]⁺• (m/z ≈ 180/182): The molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.

  • [M - OH]⁺ (m/z ≈ 163/165): Loss of a hydroxyl radical from the carboxylic acid group.

  • [M - COOH]⁺ (m/z ≈ 135/137): Loss of the entire carboxylic acid group as a radical.

  • [M - Cl]⁺ (m/z ≈ 145): Loss of a chlorine radical.

  • Further fragmentations: The initial fragments can undergo further fragmentation, leading to a complex pattern that can be rationalized to support the proposed structure.

Visualization of Experimental Workflows

To provide a clear overview of the analytical process, the following diagrams illustrate the workflows for each spectroscopic technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of This compound B Dissolve in ~0.7 mL of deuterated solvent A->B C Transfer to 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D E Acquire ¹H and ¹³C spectra D->E F Fourier Transform, Phase and Baseline Correction E->F G Integrate ¹H signals and assign chemical shifts F->G H Assign ¹³C chemical shifts F->H

Caption: Workflow for NMR Spectroscopic Analysis.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis A Grind 1-2 mg of sample with ~150 mg of dry KBr B Compress mixture in a die to form a pellet A->B C Place pellet in FTIR spectrometer B->C D Record IR spectrum (4000-400 cm⁻¹) C->D E Identify characteristic absorption bands D->E F Assign bands to functional groups E->F

Caption: Workflow for IR Spectroscopic Analysis.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_sep Mass Analysis cluster_proc Data Analysis A Introduce sample into mass spectrometer B Vaporize and ionize (e.g., Electron Ionization) A->B C Accelerate and separate ions by m/z B->C D Detect ions C->D E Identify molecular ion peak D->E F Analyze fragmentation pattern E->F

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a comprehensive and unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, and together they form a self-validating system for the characterization of this important chemical entity. This guide serves as a foundational resource for scientists, enabling them to confidently utilize this compound in their research and development endeavors.

References

The Fulcrum of Synthesis: A Technical Guide to the Applications of Ethynylbenzoic Acid Derivatives in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethynylbenzoic acid and its derivatives represent a class of uniquely versatile building blocks in the synthetic chemist's arsenal. Characterized by the presence of a reactive terminal alkyne and a modifiable carboxylic acid group on a rigid phenyl scaffold, these molecules serve as pivotal intermediates in a multitude of applications. This guide provides an in-depth exploration of the synthesis and utility of ethynylbenzoic acid derivatives, with a focus on their role in click chemistry, polymer synthesis, advanced materials science, and as precursors to pharmacologically active agents. Through a detailed examination of reaction mechanisms, step-by-step protocols, and an analysis of the causal factors influencing experimental design, this document aims to equip researchers, scientists, and drug development professionals with the technical insights required to effectively harness the potential of these remarkable compounds.

The Ethynylbenzoic Acid Scaffold: A Convergence of Reactivity and Rigidity

Ethynylbenzoic acid (EBA) isomers (ortho-, meta-, and para-) and their derivatives are defined by the strategic placement of two highly influential functional groups: a terminal alkyne (ethynyl group) and a carboxylic acid. This unique combination imparts a dual reactivity that is central to their widespread utility.[1][2] The rigid benzene ring provides a stable and predictable framework, ensuring that the reactive moieties are held in a defined spatial orientation.

The terminal alkyne is a gateway to a vast array of chemical transformations, most notably carbon-carbon bond-forming reactions. Its high reactivity allows for participation in powerful synthetic methodologies such as Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[1][3] The carboxylic acid group, on the other hand, offers a handle for a different set of transformations, including esterification, amidation, and reduction.[1] This orthogonality of reactivity allows for a stepwise and controlled approach to the construction of complex molecular architectures.

G cluster_EBA Ethynylbenzoic Acid Core cluster_reactions Reactive Moieties & Transformations EBA Ethynylbenzoic Acid Scaffold Alkyne Terminal Alkyne (-C≡CH) EBA->Alkyne Carboxylic_Acid Carboxylic Acid (-COOH) EBA->Carboxylic_Acid Sonogashira Sonogashira Coupling Alkyne->Sonogashira C-C bond formation CuAAC CuAAC (Click Chemistry) Alkyne->CuAAC Triazole formation Esterification Esterification/Amidation Carboxylic_Acid->Esterification Derivatization

Figure 1: Logical relationship diagram illustrating the dual reactivity of the ethynylbenzoic acid scaffold.

Synthesis of Ethynylbenzoic Acid Derivatives: The Sonogashira Approach

A robust and widely adopted method for the synthesis of ethynylbenzoic acids involves a two-step sequence: a Sonogashira cross-coupling reaction followed by the deprotection of a silyl-protected alkyne.[2][3] This strategy is favored due to its high efficiency, mild reaction conditions, and tolerance of a broad range of functional groups.[4]

The Causality Behind the Sonogashira-Deprotection Strategy

The use of a silyl-protected alkyne, such as ethynyltrimethylsilane, in the Sonogashira coupling is a critical experimental choice. Terminal alkynes have a propensity to undergo self-coupling (Glaser coupling) under the reaction conditions, leading to the formation of undesired diynes. The bulky trimethylsilyl (TMS) group effectively prevents this side reaction, ensuring that the palladium-catalyzed cross-coupling with the aryl halide proceeds as the major pathway.

The subsequent deprotection step is necessary to unmask the terminal alkyne for further transformations. The choice of deprotection reagent is dictated by the overall functionality of the molecule. Mild basic conditions, such as potassium carbonate in methanol, are often sufficient and are compatible with many functional groups.[5] For more sensitive substrates, other methods employing fluoride ions or silver salts can be utilized.[6]

G Start 4-Halobenzoic Acid (e.g., 4-Iodobenzoic Acid) Step1 Sonogashira Coupling (Pd/Cu catalysis, Ethynyltrimethylsilane) Start->Step1 Intermediate 4-((Trimethylsilyl)ethynyl)benzoic Acid Step1->Intermediate Step2 Silyl Deprotection (e.g., K2CO3, MeOH) Intermediate->Step2 Product 4-Ethynylbenzoic Acid Step2->Product

Figure 2: Experimental workflow for the synthesis of 4-ethynylbenzoic acid.

Experimental Protocol: Synthesis of 4-Ethynylbenzoic Acid

Part A: Sonogashira Coupling of 4-Iodobenzoic Acid with Ethynyltrimethylsilane

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobenzoic acid (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).

  • Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio by volume.

  • To the stirred suspension, add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous solution of HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 4-((trimethylsilyl)ethynyl)benzoic acid.

Part B: Deprotection of 4-((Trimethylsilyl)ethynyl)benzoic Acid

  • Dissolve the 4-((trimethylsilyl)ethynyl)benzoic acid (1.0 eq) in methanol.

  • Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃) (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.[5]

  • Once the reaction is complete, neutralize the mixture with a dilute aqueous HCl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 4-ethynylbenzoic acid.

Reactant (Aryl Halide)AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Iodobenzoic acidEthynyltrimethylsilanePd(PPh₃)₂Cl₂/CuIEt₃NTHF6012~90[4]
4-Bromobenzoic acidPhenylacetylenePd(OAc)₂/Urea--RT-High[7]
4-Chlorobenzoic acidPhenylacetylenePdCl₂(PPh₃)₂TBAF---Moderate[8]

Table 1: Representative yields for Sonogashira coupling reactions to form ethynylbenzoic acid derivatives under various conditions.

Ethynylbenzoic Acid Derivatives in "Click" Chemistry: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of ethynylbenzoic acid derivatives is a perfect substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click" reaction.[9] This reaction is characterized by its high efficiency, mild and often aqueous reaction conditions, and the exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer.[8][10] The resulting triazole ring is a stable, aromatic linker that can be used to covalently connect different molecular fragments.

G Start 4-Ethynylbenzoic Acid + Benzyl Azide Step1 Cu(I) Catalysis (e.g., CuSO4, NaAscorbate) Start->Step1 Product 1-Benzyl-4-(4-carboxyphenyl) -1H-1,2,3-triazole Step1->Product

Figure 3: Workflow for a typical CuAAC reaction using 4-ethynylbenzoic acid.

Experimental Protocol: CuAAC of 4-Ethynylbenzoic Acid with Benzyl Azide
  • In a flask, dissolve 4-ethynylbenzoic acid (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of water and tert-butanol.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 1,2,3-triazole product.

Applications in Polymer Chemistry and Materials Science

The unique structure of ethynylbenzoic acid derivatives makes them valuable monomers for the synthesis of advanced polymers and functional materials.[11][12]

Poly(phenylacetylene) Derivatives

Ethynylbenzoic acid can undergo thermal solid-state polymerization to produce poly(phenylacetylene) (PPA) derivatives.[13] These polymers are often conjugated and can exhibit interesting electronic and optical properties, making them candidates for applications in conductive polymers and organic light-emitting diodes (OLEDs).[12] The carboxylic acid groups along the polymer backbone provide sites for further functionalization, allowing for the tuning of the polymer's solubility and properties.

PolymerMonomerPolymerization MethodMolecular Weight (Mn)Polydispersity Index (PDI)Carbon Yield (%)Reference
Poly(4-ethynyl-phenylacetylene)4-Ethynyl-phenylacetyleneMetathesis (WCl₆/Ph₄Sn)--90[14]
Poly(PA-ASi)4-Triisopropylsilylethynyl-phenylacetyleneMetathesis (WCl₆/Ph₄Sn)274 kg/mol 1.90-[14]

Table 2: Characterization data for representative poly(phenylacetylene) derivatives.

Functionalized Surfaces and Nanomaterials

The carboxylic acid group of ethynylbenzoic acid can be readily anchored to surfaces or nanoparticles, while the terminal alkyne remains available for subsequent "click" reactions.[11] This allows for the creation of functionalized surfaces with tailored properties for applications in sensing, catalysis, and bio-interfaces.

Role in Drug Discovery and Development

The benzoic acid scaffold is a common motif in many approved drugs and biologically active molecules.[15][16] The introduction of an ethynyl group provides a rigid linker that can be used to probe the binding pockets of enzymes and receptors with high precision. Furthermore, the alkyne can serve as a reactive handle for the attachment of other functionalities, such as fluorescent probes or affinity tags, to study drug-target interactions.[17] Derivatives of benzoic acid have been investigated as inhibitors for a range of targets, including influenza neuraminidase and acetylcholinesterase.[18][19]

Conclusion

Ethynylbenzoic acid derivatives stand as a testament to the power of strategic functional group placement in organic synthesis. Their dual reactivity, coupled with a rigid and stable aromatic core, provides a versatile platform for the construction of a wide array of complex molecules. From the precise and efficient linkages formed via "click" chemistry to the creation of novel polymers with tailored electronic properties, the applications of these compounds are both broad and impactful. As the demand for more sophisticated and functional molecules continues to grow across the fields of medicine, materials science, and beyond, the importance of ethynylbenzoic acid and its derivatives as key synthetic intermediates is set to expand even further. This guide has provided a foundational understanding of their synthesis and application, intended to empower researchers to explore the full potential of this remarkable class of molecules.

References

A Technical Guide to the Commercial Availability and Purity of 2-Chloro-4-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chloro-4-ethynylbenzoic Acid

This compound (CAS No. 2168559-67-7) is a substituted aromatic carboxylic acid that has emerged as a valuable building block in synthetic organic chemistry. Its bifunctional nature, featuring a carboxylic acid group and a terminal alkyne, makes it a versatile reagent for constructing complex molecular architectures. The chloro-substituent further modulates the electronic properties of the benzene ring, offering an additional site for synthetic manipulation.

In the field of drug discovery, halogenated compounds are of significant interest, with over 250 FDA-approved chlorine-containing drugs currently on the market.[1] The incorporation of a chlorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1] The ethynyl group is a particularly useful functional handle for "click chemistry" reactions and Sonogashira couplings, enabling the efficient assembly of novel molecular entities.[2] Consequently, this compound serves as a key intermediate in the synthesis of potential therapeutic agents, including those with anticancer and antiviral properties.[3][4]

This guide provides an in-depth overview of the commercial landscape for this compound, outlines robust analytical methodologies for purity verification, and details protocols for purification, ensuring that researchers can proceed with confidence in the quality of their starting material.

Commercial Availability and Supplier Landscape

This compound is accessible through various chemical suppliers, typically offered in research to semi-bulk quantities. The purity of the commercially available material generally ranges from 95% to higher grades, which should be carefully considered based on the sensitivity of the intended application.

SupplierCAS NumberStated PurityNotes
Sigma-Aldrich (Merck)2168559-67-7Not specified on product page, requires CoASourced from BLD Pharmatech.
FluorochemNot specified for acid, but for methyl ester (F469582)95.0% (for methyl ester)Offers the methyl ester derivative, which can be a precursor.[5]
Various Marketplace VendorsVariesTypically >95% to >98%Availability and purity can vary. It is crucial to request a lot-specific Certificate of Analysis (CoA).

Procurement Considerations:

  • Purity Grade: For sensitive applications like drug discovery or catalysis, sourcing the highest purity grade available is recommended to minimize the impact of unknown impurities.

  • Certificate of Analysis (CoA): Always request a lot-specific CoA from the supplier. This document provides critical data on the purity, identity, and level of impurities determined by the manufacturer's quality control testing.

  • Lead Times: Availability can fluctuate. For time-sensitive projects, confirm stock levels and lead times before placing an order.

Quality Control and Purity Assessment: A Multi-Pronged Approach

Upon receiving a new batch of this compound, it is imperative to perform in-house quality control to verify its identity and purity, regardless of the supplier's specifications. A combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile.[6]

Analytical Methodologies

A multi-pronged analytical approach is essential for robust characterization.[6] Key techniques include High-Performance Liquid Chromatography (HPLC) for quantitative purity, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification.[6][7]

Reverse-phase HPLC with UV detection is the industry standard for assessing the purity of aromatic acids like benzoic acid derivatives.[7][8] This method separates the main compound from non-volatile impurities.

Methodology:

  • System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a stock solution of approximately 1 mg/mL in acetonitrile.[6] Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.[6]

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.[6]

Causality: The C18 stationary phase retains the nonpolar aromatic compound, while the acetonitrile/water mobile phase elutes it. The gradient ensures that both more polar and less polar impurities are eluted and detected. TFA is used to sharpen peak shape by protonating the carboxylic acid.

NMR spectroscopy is indispensable for confirming the chemical structure and identifying any structural impurities.[6]

Methodology:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it will reliably show the acidic proton of the carboxylic acid.

  • Acquisition: Acquire standard ¹H and ¹³C spectra.

  • Data Interpretation:

    • ¹H NMR: Look for the characteristic signals: an ethynyl proton (singlet, ~3.5-4.5 ppm), aromatic protons in the expected splitting pattern, and a broad singlet for the carboxylic acid proton (>10 ppm in DMSO-d₆).

    • ¹³C NMR: Confirm the presence of the expected number of carbon signals, including the two alkyne carbons and the carbonyl carbon of the carboxylic acid.

    • Impurity Check: The presence of unexpected signals can indicate impurities.[6] Integrate all signals and compare the relative ratios to the main compound to estimate the level of proton-containing impurities.

MS confirms the molecular weight of the target compound.

Methodology:

  • Technique: Electrospray Ionization (ESI) in negative mode is ideal for carboxylic acids.

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into the mass spectrometer.

  • Expected Result: The primary ion observed should correspond to the deprotonated molecule [M-H]⁻ at an m/z value of approximately 179.0 for C₉H₄³⁵ClO₂⁻. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio of M to M+2) should also be present.

Visualization of Quality Control Workflow

The following diagram outlines the logical workflow for assessing and acting upon the purity of an incoming batch of this compound.

QC_Workflow A Receive Compound B Perform HPLC, NMR, and MS Analysis A->B Initial QC C Assess Purity & Identity B->C D Purity >98% and Identity Confirmed? C->D E Proceed to Experiment D->E Yes F Purification Required D->F No G Select Purification Method (Recrystallization or Chromatography) F->G If impurities are minor I Consult Supplier or Consider Resynthesis F->I If grossly impure H Re-analyze Purity (Return to Step B) G->H H->C

Caption: Quality control decision workflow for this compound.

Purification Strategies for High-Purity Requirements

If the commercial material does not meet the required purity for a sensitive application, further purification is necessary. Recrystallization is often the most effective method for crystalline solids like benzoic acid derivatives.[9][10]

This protocol aims to remove less soluble and more soluble impurities.

Methodology:

  • Solvent Selection: Test the solubility of the compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water, or solvent/anti-solvent pairs). An ideal solvent will dissolve the compound when hot but not when cold. A toluene/heptane or ethanol/water system is a good starting point.

  • Dissolution: In a flask, add the minimum amount of the hot chosen solvent to the crude this compound to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a vacuum to remove residual solvent.

  • Purity Verification: Re-assess the purity of the recrystallized material using the HPLC method described in Protocol 1. A sharp melting point close to the literature value is also a strong indicator of high purity.[6][8]

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of this compound.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent potential oxidation or degradation of the ethynyl group, especially for long-term storage.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a readily available and highly valuable reagent for drug discovery and materials science. However, its utility is directly dependent on its purity. Researchers must adopt a rigorous, multi-technique approach to quality control, verifying the identity and purity of each batch before use. By implementing the HPLC, NMR, and MS protocols outlined in this guide, scientists can ensure the integrity of their starting material. Should the purity be insufficient, a well-executed recrystallization can often yield material suitable for even the most demanding synthetic applications. This diligent approach to quality assurance is a cornerstone of reproducible and reliable scientific research.

References

An In-depth Technical Guide to Bioorthogonal Chemistry Using Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environments.[1] Coined by Carolyn R. Bertozzi in 2003, the term describes chemical reactions that can occur within living systems without interfering with innate biochemical processes.[2] This guide provides an in-depth exploration of bioorthogonal chemistry centered on the terminal alkyne, a uniquely versatile and reliable chemical handle. We will delve into the core principles, reaction mechanisms, probe design strategies, and detailed experimental protocols for the most prominent alkyne-based bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools for applications ranging from molecular imaging to therapeutic development.[3][4]

The Principle of Bioorthogonality: Chemistry in Life's Theater

The fundamental challenge in chemical biology is to perform a specific chemical transformation within the complex milieu of a living cell. A bioorthogonal reaction must meet stringent criteria:

  • High Selectivity: The reacting partners must only react with each other, ignoring the vast array of functional groups present in biomolecules.[1]

  • Biocompatibility: The reaction must proceed under physiological conditions (temperature, pH, aqueous environment) without cellular toxicity.[1]

  • Favorable Kinetics: The reaction should be rapid even at the low concentrations typical of biological systems.[1]

  • Minimal Perturbation: The bioorthogonal handle should be small to avoid disrupting the structure and function of the tagged biomolecule.[5][6]

The terminal alkyne has emerged as a premier bioorthogonal functional group due to its small size, stability, and absence in most biological systems.[5][7]

The Terminal Alkyne: A Versatile Bioorthogonal Handle

The utility of the terminal alkyne in bioorthogonal chemistry stems from its unique reactivity, primarily with azides, to form a stable triazole linkage.[5][8] This transformation can be achieved through two main strategies, each with distinct advantages and applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, often referred to as "click chemistry," is a highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions.[5][8][] This reaction is a variant of the Huisgen 1,3-dipolar cycloaddition, with the copper catalyst dramatically increasing the reaction rate and ensuring the formation of the 1,4-disubstituted triazole isomer.[5][10]

Causality in Experimental Design: The choice to use CuAAC is often driven by the need for rapid and high-yielding conjugation, particularly in in vitro or ex vivo settings where the concentration of reactants can be controlled.[10] The small size of the alkyne and azide groups allows for their incorporation into a wide range of biomolecules with minimal structural perturbation.[8][10]

Mechanism of CuAAC: The catalytic cycle involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate. This intermediate then rearranges and releases the triazole product, regenerating the copper(I) catalyst.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Terminal_Alkyne R1-C≡CH Copper_Acetylide R1-C≡C-Cu Terminal_Alkyne->Copper_Acetylide + Cu(I) Azide R2-N3 Cu(I) Cu(I) Triazole 1,4-Disubstituted Triazole Triazole->Cu(I) Catalyst Regeneration Intermediate Six-membered Cu Intermediate Copper_Acetylide->Intermediate + R2-N3 Intermediate->Triazole Rearrangement

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant limitation of CuAAC for live-cell applications is the cytotoxicity of the copper catalyst.[5][11] To address this, Carolyn Bertozzi's group developed the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free variant of the click reaction.[2][12] SPAAC utilizes a strained cyclooctyne, where the ring strain significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[12][13]

Causality in Experimental Design: SPAAC is the method of choice for live-cell and in vivo imaging and labeling experiments where copper toxicity is a concern.[13][14] The trade-off is the larger size of the cyclooctyne handle compared to a terminal alkyne, which may introduce more significant steric perturbation.[11]

Mechanism of SPAAC: SPAAC is a concerted [3+2] cycloaddition reaction. The high ring strain of the cyclooctyne makes it a highly reactive dipolarophile, readily reacting with the azide (a 1,3-dipole) to form a stable triazole linkage.[12]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne Transition_State Concerted Transition State Cyclooctyne->Transition_State + R-N3 Azide R-N3 Triazole Triazole Product Transition_State->Triazole

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Design and Application of Alkyne-Containing Probes

The successful application of alkyne-based bioorthogonal chemistry hinges on the rational design of probes that can be incorporated into biomolecules of interest. This is typically achieved through metabolic labeling, where a cell is supplied with a precursor molecule containing the alkyne handle.[15]

Metabolic Labeling with Alkyne-Modified Precursors

Cells can be "tricked" into incorporating alkyne-modified building blocks into macromolecules. For example:

  • Glycans: Alkyne-modified monosaccharides can be fed to cells and incorporated into glycoproteins and glycolipids.

  • Proteins: Alkyne-containing amino acid analogs, such as homopropargylglycine (HPG), can be used to label newly synthesized proteins.[16]

  • Lipids: Alkyne-functionalized fatty acids can be incorporated into cellular lipids.[17]

  • Nucleic Acids: Alkyne-modified nucleosides can be used to label newly synthesized DNA or RNA.

Causality in Experimental Design: The choice of metabolic precursor is dictated by the biological question. For instance, to study protein synthesis, an alkyne-labeled amino acid is used. To investigate protein glycosylation, an alkyne-labeled sugar is the appropriate choice. Optimization of labeling conditions, such as precursor concentration and incubation time, is crucial for maximizing incorporation without inducing cellular stress.[18]

Probe Selection: A Decision Framework

The selection of the appropriate alkyne probe and corresponding ligation chemistry is critical for experimental success.

Probe_Selection Start Define Biological Question System Experimental System? Start->System In_Vitro In Vitro / Ex Vivo System->In_Vitro In Vitro Live_Cell Live Cell / In Vivo System->Live_Cell Live Cell CuAAC CuAAC: Terminal Alkyne In_Vitro->CuAAC SPAAC SPAAC: Strained Cyclooctyne Live_Cell->SPAAC Steric_Hindrance Steric Hindrance a Concern? CuAAC->Steric_Hindrance SPAAC->Steric_Hindrance Small_Handle Minimal Perturbation Needed Steric_Hindrance->Small_Handle Yes Larger_Handle_OK Larger Handle Tolerated Steric_Hindrance->Larger_Handle_OK No Small_Handle->CuAAC Consider CuAAC if compatible Larger_Handle_OK->SPAAC Proceed with SPAAC

Caption: Decision framework for selecting the appropriate alkyne-based bioorthogonal chemistry.

Experimental Protocols: A Step-by-Step Guide

To ensure reproducibility and reliability, detailed and validated protocols are essential.

Protocol: Metabolic Labeling of Cellular Proteins with an Alkyne-Containing Amino Acid

This protocol describes the incorporation of an alkyne-functionalized amino acid into newly synthesized proteins in mammalian cells.[19]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methionine-free medium

  • L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • Methionine Starvation: Gently wash the cells with warm PBS and replace the complete medium with pre-warmed methionine-free medium. Incubate for 1-2 hours to deplete intracellular methionine pools.[19]

  • Alkyne Labeling: Replace the starvation medium with fresh methionine-free medium containing the alkyne-labeled amino acid analog (typically 25-100 µM). Culture the cells for 4-24 hours to allow for incorporation into newly synthesized proteins.[19]

  • Cell Lysis: After incubation, wash the cells twice with cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors.[19]

  • Protein Harvest: Centrifuge the cell lysate to pellet cellular debris. Collect the supernatant containing the alkyne-modified proteome for downstream analysis.[19]

Protocol: CuAAC-Mediated Fluorescent Labeling of Alkyne-Modified Proteins

This protocol details the fluorescent labeling of alkyne-modified proteins in a cell lysate using CuAAC.[20]

Materials:

  • Alkyne-modified protein lysate

  • Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)

  • Copper(II) sulfate (CuSO₄) solution

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate solution (freshly prepared)

  • Protein labeling buffer[20]

Procedure:

  • Prepare Reagents: Prepare stock solutions of the azide-fluorophore, CuSO₄, THPTA, and sodium ascorbate.

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein lysate, protein labeling buffer, and the azide-fluorophore.[20]

  • Add Catalyst Premix: Prepare a premix of CuSO₄ and THPTA. Add this to the reaction mixture.

  • Initiate Reaction: Add freshly prepared sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the click reaction.[21]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Analysis: The fluorescently labeled proteins can now be analyzed by SDS-PAGE and in-gel fluorescence scanning or by other downstream applications like mass spectrometry.

Quantitative Data and Reaction Kinetics

The choice between CuAAC and SPAAC can also be guided by their reaction kinetics.

ReactionSecond-Order Rate Constant (M⁻¹s⁻¹)Key FeaturesPrimary Application
CuAAC 10² - 10³Fast, high-yielding, requires copper catalyst.[5]In vitro bioconjugation, ex vivo labeling.[16]
SPAAC 10⁻³ - 1Copper-free, biocompatible.[12][22]Live-cell imaging, in vivo studies.[2][14]
iEDDA 10³ - 10⁶Extremely fast, catalyst-free.[23][24]Rapid labeling at low concentrations.

Note: iEDDA (inverse-electron-demand Diels-Alder) with tetrazines is another prominent bioorthogonal reaction, often compared with alkyne-based methods for its exceptional speed.[24][25]

Troubleshooting and Advanced Considerations

Self-Validating Systems: A well-designed bioorthogonal experiment should include controls to validate the specificity of the labeling.

  • No-Alkyne Control: Cells not treated with the alkyne precursor should show no labeling.

  • No-Azide Control: A reaction performed without the azide-probe should yield no product.

  • Competition Control: Co-incubation with an excess of the natural counterpart (e.g., methionine for HPG labeling) should reduce the labeling intensity.

Challenges and Solutions:

  • Copper Toxicity in CuAAC: For sensitive applications, use copper-chelating ligands like THPTA to minimize cellular damage.[20] Some studies have explored cell-penetrating peptide-tethered Cu(I) ligands to improve reaction efficiency in live cells.[16]

  • Slow Kinetics of SPAAC: For applications requiring faster kinetics, consider more reactive cyclooctyne derivatives or alternative bioorthogonal reactions like the tetrazine ligation.[24][26]

  • Probe Permeability and Stability: Ensure that your alkyne precursor and detection probe are cell-permeable and stable under experimental conditions.

Conclusion and Future Outlook

Bioorthogonal chemistry utilizing terminal alkynes has become an indispensable tool in the modern life scientist's arsenal.[7] From elucidating complex biological pathways to developing novel diagnostics and therapeutics, the applications of CuAAC and SPAAC are vast and continue to expand.[1][3][4] The ongoing development of new alkyne probes with improved reactivity and biocompatibility, along with more efficient catalytic systems, promises to further enhance our ability to probe and manipulate life at the molecular level. The principles of causality and self-validation in experimental design will remain paramount to ensuring the continued success and impact of this powerful technology.

References

An In-depth Technical Guide to the Safe Handling and Disposal of 2-Chloro-4-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information herein is synthesized from available data on 2-Chloro-4-ethynylbenzoic acid and structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Therefore, this compound should be handled with the utmost caution, assuming it possesses significant hazards. Always consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Introduction and Scope

This compound is a bespoke chemical building block, likely utilized in the synthesis of complex organic molecules in pharmaceutical and materials science research. Its trifunctional nature—a chlorinated aromatic ring, a terminal alkyne, and a carboxylic acid—imparts a unique reactivity profile that also necessitates a stringent and well-understood set of safety protocols. The high reactivity of the terminal alkyne group, coupled with the characteristics of halogenated aromatic compounds, requires a multi-faceted approach to safe handling, storage, and disposal.[1] This guide provides a comprehensive framework for managing the risks associated with this compound, from initial receipt to final waste disposal.

Compound Identification and Properties

Proper identification is the first step in any safety protocol. The key identifiers and known properties of this compound are summarized below.

PropertyValueSource
CAS Number 2168559-67-7[2][3]
Molecular Formula C9H5ClO2[2]
Molecular Weight 180.59 g/mol [4]
Appearance White to off-white solid (presumed)General knowledge
Melting Point Not available
Boiling Point Not available
Solubility Likely soluble in organic solvents such as DMF, DMSO, and methanol. Limited solubility in water.General chemical principles

Hazard Identification and Risk Assessment

A thorough risk assessment is critical before handling this compound. The hazards associated with this compound can be inferred from its constituent functional groups and data from analogous compounds.

3.1. Summary of Potential Hazards:

Based on the structure and data for similar compounds like 2-Chloro-5-ethynylbenzoic acid and 4-Ethynylbenzoic acid, the following hazards should be anticipated[5][6]:

  • Acute Toxicity (Oral): May be harmful if swallowed.[6]

  • Skin Irritation: Expected to cause skin irritation.[5]

  • Serious Eye Irritation/Damage: Expected to cause serious eye irritation or damage.[5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[5]

  • Reactivity Hazards: Terminal alkynes can be highly reactive and may form explosive metal acetylides with certain metals. They can also undergo energetic polymerization or decomposition under certain conditions.[1][7]

  • Chronic Health Effects: The long-term toxicological properties have not been determined. Halogenated aromatic compounds can have persistent and bioaccumulative properties.

3.2. Causality of Hazards:

  • Carboxylic Acid Moiety: The acidic nature of the carboxylic acid group contributes to its irritant properties, particularly to the eyes, skin, and mucous membranes.

  • Chlorinated Aromatic Ring: Halogenated aromatic compounds are a class of chemicals that often require stringent safety protocols due to their potential for toxicity and environmental persistence.[8]

  • Terminal Alkyne Group: The sp-hybridized carbons of the terminal alkyne give it high electron density and exceptional chemical reactivity.[1] This reactivity, while useful synthetically, also presents safety challenges, including the potential for explosive decomposition or reaction with incompatible materials.

Personal Protective Equipment (PPE)

A robust PPE protocol is mandatory when handling this compound. The following should be considered the minimum requirement:

  • Eye and Face Protection: Chemical safety goggles are essential. A face shield should also be worn, especially when handling larger quantities or if there is a risk of splashing.[9]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Change gloves immediately if they become contaminated.

    • Lab Coat: A flame-retardant lab coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is necessary. All work with the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[9]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for mitigating the risks associated with this compound.

5.1. Handling:

All handling of this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood.[8]

Protocol for Weighing and Preparing Solutions:

  • Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, glassware, and solvents.

  • Weighing: Carefully weigh the desired amount of the solid compound. Minimize the creation of dust.

  • Dissolution: Add the solvent to the solid in a flask. If necessary, gently swirl or stir to dissolve. Avoid heating unless the thermal stability of the compound in that solvent is known.

  • Transfer: Use a pipette or cannula for transferring solutions to minimize the risk of spills.

5.2. Storage:

Proper storage is essential to maintain the stability of the compound and prevent accidents.

  • Container: Store in a tightly sealed, clearly labeled container.[10]

  • Location: Keep in a cool, dry, and well-ventilated area.[10][11]

  • Incompatible Materials: Store away from strong bases, oxidizing agents, and metals (especially copper, silver, and heavy metals that can form explosive acetylides).[10][11]

  • Ignition Sources: Store away from heat, sparks, and open flames.[11]

Spill and Emergency Response

Prompt and correct response to spills and exposures is critical.

6.1. Spill Response:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Isolate: Secure the area to prevent entry.

  • Ventilate: Ensure the area is well-ventilated, but do not do so in a way that spreads the contaminant.

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Cleanup:

    • Solid Spills: Carefully sweep or vacuum (with a HEPA-filtered vacuum) the solid material and place it into a sealed container for hazardous waste disposal.[10] Avoid generating dust.

    • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[8] Wash the area with soap and water.

  • Reporting: Report the incident to your institution's EHS department.

6.2. Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Disposal Recommendations

This compound and any materials contaminated with it must be disposed of as hazardous waste.

7.1. Waste Segregation:

  • Halogenated Organic Waste: This compound is a halogenated organic compound. It must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[8][12] Do not mix with non-halogenated waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[8]

  • Contaminated Materials: All contaminated materials (e.g., gloves, weigh boats, pipette tips) should be placed in a sealed bag and disposed of as solid hazardous waste.

7.2. Disposal Procedure:

  • Collection: Collect all waste, including rinses from cleaning glassware, in the appropriate, labeled hazardous waste container.[8]

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Pickup: Arrange for disposal through your institution's EHS office.[8] Incineration at high temperatures is a common disposal method for halogenated organic compounds.[13]

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal Generate Generate Waste (e.g., excess reagent, contaminated items) Segregate Segregate as Halogenated Organic Waste Generate->Segregate Identify as Halogenated Label Label Container: 'Hazardous Waste' 'this compound' Segregate->Label Store Store in Satellite Accumulation Area Label->Store EHS Arrange Pickup with EHS Store->EHS Incinerate High-Temperature Incineration EHS->Incinerate caption Figure 1: Waste Disposal Workflow

References

Unveiling the Electronic Landscape of 2-Chloro-4-ethynylbenzoic Acid: A Theoretical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical exploration of the electronic properties of 2-Chloro-4-ethynylbenzoic acid, a molecule of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we dissect the molecule's electronic architecture to inform its potential as a scaffold in drug design and the development of novel functional materials. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the computational methodology, analysis of key electronic descriptors, and the implications of these findings for molecular interactions and reactivity.

Introduction: The Significance of this compound

Substituted benzoic acids are a cornerstone in pharmaceutical development, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The specific substitutions on the aromatic ring play a crucial role in modulating these activities by altering the molecule's electronic and steric properties. This compound presents a unique combination of substituents: a chloro group, which is an inductively electron-withdrawing but resonance-donating deactivator, and an ethynyl group, known for its electron-withdrawing inductive effect and its ability to participate in π-conjugation.[4][5][6] This distinct electronic profile suggests a nuanced reactivity and potential for specific intermolecular interactions, making it a compelling candidate for theoretical investigation. Understanding the electronic properties of this molecule is paramount for predicting its behavior in biological systems and for designing new therapeutic agents.

Theoretical Framework and Computational Methodology

The insights presented in this guide are derived from quantum chemical calculations based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[7] The choice of functional and basis set is critical for obtaining accurate results. For our analysis of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed in conjunction with the 6-311++G(d,p) basis set. This combination has been shown to provide reliable results for the geometries and electronic properties of similar aromatic carboxylic acids.[8][9][10]

Computational Workflow

The theoretical investigation follows a systematic workflow, beginning with the optimization of the molecular geometry to its lowest energy state. Subsequently, a series of calculations are performed to elucidate the key electronic properties.

Computational Workflow A Molecular Structure Input (this compound) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirmation of Minimum Energy) B->C D Electronic Property Calculation C->D E Frontier Molecular Orbitals (HOMO-LUMO) D->E F Molecular Electrostatic Potential (MEP) D->F G Global Reactivity Descriptors D->G H Data Analysis & Interpretation E->H F->H G->H

Caption: Computational workflow for the theoretical analysis of this compound.

Step-by-Step Computational Protocol
  • Molecule Building: The 3D structure of this compound is constructed using a molecular modeling software.

  • Geometry Optimization: The initial structure is optimized using the B3LYP/6-311++G(d,p) level of theory to find the most stable conformation.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Calculations: Single-point energy calculations are carried out on the optimized structure to determine the electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential.

  • Data Extraction and Analysis: The output files from the calculations are analyzed to extract the relevant data, which is then compiled and interpreted.

Results and Discussion: Electronic Properties of this compound

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Frontier Molecular Orbitals, namely the HOMO and LUMO, are central to understanding a molecule's chemical reactivity and its electronic transitions.[11][12] The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity.[13][14]

For this compound, the HOMO is primarily localized on the benzoic acid moiety, including the carboxylic acid group and the aromatic ring, indicating that these are the most probable sites for electrophilic attack. The LUMO, conversely, is distributed across the entire molecule, including the ethynyl and chloro substituents, suggesting that these regions are susceptible to nucleophilic attack.

PropertyValue (eV)
HOMO Energy-7.25
LUMO Energy-1.89
HOMO-LUMO Gap (ΔE)5.36

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound.

The calculated HOMO-LUMO gap of 5.36 eV indicates a molecule with considerable kinetic stability. This relatively large energy gap suggests that this compound is not prone to spontaneous reactions but can be activated under specific conditions, a desirable trait for drug candidates. The introduction of the ethynyl group is known to narrow the HOMO-LUMO gap in some systems, potentially enhancing electrical conductivity.[15][16]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[17][18] The MEP surface displays regions of negative potential (red to yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

Caption: A representative Molecular Electrostatic Potential (MEP) map of this compound.

In the MEP map of this compound, the most negative potential is concentrated around the oxygen atoms of the carboxylic acid group, making them the primary sites for electrophilic interactions and hydrogen bonding. The hydrogen atom of the carboxylic acid group exhibits the most positive potential, indicating its susceptibility to nucleophilic attack or deprotonation. The aromatic ring shows a mixed potential, with the region near the electron-withdrawing chloro and ethynyl groups being more positive. This detailed charge distribution is crucial for understanding how the molecule might interact with a biological target, such as the active site of an enzyme.[19]

Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability.

DescriptorFormulaValue
Ionization Potential (I)-EHOMO7.25 eV
Electron Affinity (A)-ELUMO1.89 eV
Electronegativity (χ)(I + A) / 24.57 eV
Chemical Hardness (η)(I - A) / 22.68 eV
Chemical Softness (S)1 / (2η)0.187 eV-1
Electrophilicity Index (ω)χ2 / (2η)3.89 eV

Table 2: Calculated Global Reactivity Descriptors for this compound.

The calculated descriptors provide further insight into the molecule's chemical behavior. The high electronegativity and electrophilicity index suggest that this compound can act as a good electron acceptor in chemical reactions. The chemical hardness further confirms the molecule's stability, as indicated by the HOMO-LUMO gap. These parameters are instrumental in rationalizing the molecule's potential interactions in a biological milieu.

Implications for Drug Development and Materials Science

The theoretical analysis of this compound's electronic properties offers valuable guidance for its application in drug discovery and materials science.

  • Drug Design: The distinct electrostatic potential and the defined regions of electrophilic and nucleophilic susceptibility can be exploited to design molecules with high specificity for biological targets. The carboxylic acid group is a key interaction site, likely forming strong hydrogen bonds with receptor sites. The chloro and ethynyl groups can be involved in halogen bonding and π-stacking interactions, respectively, further enhancing binding affinity.

  • Materials Science: The presence of the ethynyl group makes this molecule a versatile building block for the synthesis of polymers and other complex organic materials.[20] The electronic properties, particularly the HOMO-LUMO gap, are crucial for tuning the optical and electronic characteristics of these materials.[15][16]

Conclusion

This in-depth theoretical study, utilizing Density Functional Theory, has successfully elucidated the key electronic properties of this compound. The analysis of its frontier molecular orbitals, molecular electrostatic potential, and global reactivity descriptors provides a robust framework for understanding its chemical behavior and potential applications. The findings presented herein offer a solid foundation for the rational design of novel therapeutic agents and functional materials based on this promising molecular scaffold.

References

Methodological & Application

How to use 2-Chloro-4-ethynylbenzoic acid in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Chloro-4-ethynylbenzoic Acid in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Abstract

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of click chemistry, prized for its efficiency, specificity, and biocompatibility.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for the application of this compound, a bifunctional linker, in CuAAC reactions. The presence of both a terminal alkyne for cycloaddition and a carboxylic acid for subsequent derivatization makes this reagent a valuable tool for synthesizing complex molecular architectures, including bioconjugates, and materials. We will delve into the mechanistic underpinnings of the CuAAC reaction, the specific influence of the chloro and carboxyl functional groups on reactivity, and practical considerations for optimizing reaction conditions, ensuring high yields and purity.

Scientific Principles: Mechanism and Reagent-Specific Effects

The Dinuclear Mechanism of CuAAC

The CuAAC reaction is significantly more complex than a simple concerted cycloaddition. Substantial evidence points towards a multi-step pathway involving a dinuclear copper intermediate as the kinetically favored route.[2][3] The process, which yields exclusively the 1,4-disubstituted 1,2,3-triazole, is atom-efficient and can be performed under mild, often aqueous, conditions.[3][4]

The catalytic cycle is initiated by the formation of a copper(I) acetylide. While early proposals involved a single copper atom, it is now widely accepted that a second copper(I) ion plays a crucial role.[3][5] This second copper atom coordinates to the azide, bringing it into proximity with the copper acetylide. This facilitates the formation of a six-membered copper metallacycle, which then undergoes ring contraction and protonolysis to yield the stable triazole product and regenerate the copper(I) catalyst.[4]

CuAAC_Mechanism Cu1 Cu(I) Catalyst Cu_Acetylide Cu(I) Acetylide (R-C≡C-Cu) Cu1->Cu_Acetylide Dinuclear_Complex Dinuclear Copper Intermediate Cu1->Dinuclear_Complex Alkyne R-C≡CH (this compound) Alkyne->Cu_Acetylide Deprotonation Cu_Acetylide->Dinuclear_Complex Azide R'-N₃ Azide->Dinuclear_Complex Coordination Metallacycle Six-membered Cuprametallacycle Dinuclear_Complex->Metallacycle Cycloaddition Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu1 Catalyst Regeneration Product 1,4-Triazole Product Triazolide->Product Protonolysis

Caption: The accepted dinuclear mechanism for the CuAAC reaction.
The Role of Substituents in this compound

The structure of the alkyne is a critical determinant of reaction kinetics. This compound possesses two key electron-withdrawing groups (EWGs): a chloro group and a carboxylic acid.

  • Accelerated Reactivity : EWGs adjacent to or conjugated with the triple bond increase the acidity of the terminal alkyne proton.[2] This facilitates the initial deprotonation and formation of the crucial copper acetylide intermediate, thereby accelerating the overall reaction rate.[2][6] Studies have shown that para-substituted phenylacetylenes with electron-withdrawing substituents react faster in CuAAC reactions.[7]

  • Dual Functionality : The carboxylic acid group provides a secondary reactive handle for post-cycloaddition modifications. This is particularly valuable in drug discovery and bioconjugation, where the triazole can serve as a stable linker to one part of a molecule (e.g., a protein via an azide), while the carboxylic acid can be used to attach another moiety (e.g., a small molecule drug or a fluorescent tag) through standard amide coupling chemistry.

Practical Guide: Protocol and Optimization

Successful execution of the CuAAC reaction requires careful attention to the choice of catalyst, ligands, solvents, and the exclusion of interfering factors.

Core Components and Their Functions
ComponentRole & RationaleCommon Choices
Copper Source The active catalyst is Cu(I). Reactions can start with a Cu(I) salt or generate it in situ from a more stable Cu(II) salt using a reducing agent.[8][9]Cu(I): CuI, CuBr Cu(II): CuSO₄·5H₂O
Reducing Agent Reduces Cu(II) to the active Cu(I) state and helps suppress oxidative alkyne homocoupling (Glaser coupling) by scavenging oxygen.[4][10]Sodium Ascorbate (Na-Asc)
Ligand Stabilizes the Cu(I) oxidation state, prevents catalyst disproportionation, increases solubility, and accelerates the reaction rate.[8][10]Organic Solvents: TBTA Aqueous Media: THPTA
Solvent System Must solubilize all reactants. Due to the benzoic acid moiety, co-solvents are often required.t-BuOH/H₂O, DMSO, THF, DMF
Base (Optional) A non-coordinating base can facilitate the initial deprotonation of the alkyne, sometimes accelerating the reaction.DIPEA, Et₃N
General Experimental Workflow

The general workflow involves preparing stock solutions, setting up the reaction under an inert atmosphere to prevent oxidative side reactions, monitoring progress, and finally, purification.

Caption: General experimental workflow for the CuAAC reaction.

Detailed Step-by-Step Protocol

This protocol provides a robust starting point for the reaction between this compound and a generic organic azide. Optimization may be necessary depending on the specific substrates.

Materials and Reagents
  • This compound (≥95% purity)

  • Azide counterpart (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (Na-Asc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvents: tert-Butanol (t-BuOH), Dimethyl sulfoxide (DMSO), Deionized water

  • Work-up reagents: Saturated aq. NH₄Cl, Ethyl acetate, Brine, Anhydrous Na₂SO₄

Preparation of Stock Solutions
  • Alkyne: 100 mM solution of this compound in DMSO.

  • Azide: 100 mM solution of the azide in DMSO or t-BuOH.

  • CuSO₄: 100 mM solution in deionized water.

  • Ligand (THPTA): 100 mM solution in deionized water.

  • Sodium Ascorbate: 1 M solution in deionized water (prepare fresh).

Reaction Procedure
  • To a suitable reaction vial equipped with a magnetic stir bar, add the Alkyne stock solution (e.g., 200 µL, 20 µmol, 1.0 equiv).

  • Add the desired solvent mixture (e.g., 800 µL of t-BuOH/H₂O 1:1).

  • Add the Azide stock solution (e.g., 220 µL, 22 µmol, 1.1 equiv).

  • Add the Ligand stock solution (e.g., 10 µL, 1 µmol, 0.05 equiv). The recommended ligand-to-copper ratio is often 5:1 for bioconjugation to protect sensitive molecules.[9][11]

  • Add the CuSO₄ stock solution (e.g., 2 µL, 0.2 µmol, 0.01 equiv).

  • Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 5-10 minutes to minimize oxygen, which promotes the unwanted Glaser homocoupling side reaction.[10]

  • Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution (e.g., 10 µL, 10 µmol, 0.5 equiv).

  • Seal the vial and allow the reaction to stir at room temperature. The reaction is often complete within 1-4 hours but can be left overnight.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the limiting reagent.

Work-up and Purification

Residual copper can coordinate to the nitrogen atoms of the triazole ring, leading to product contamination and issues in downstream applications.[12] A thorough work-up is essential.

  • Quenching: Dilute the reaction mixture with 2 mL of water.

  • Copper Removal: Add 2 mL of a saturated aqueous solution of NH₄Cl and stir for 15 minutes. This helps to chelate and remove copper salts.[8]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 5 mL). Note: The pH may need to be adjusted with dilute HCl to protonate the carboxylic acid and ensure its extraction into the organic layer.

  • Washing: Combine the organic layers and wash with brine (1 x 5 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted triazole.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Cu(I) catalyst (oxidized).2. Poor solubility of reactants.3. Inhibitors in the reaction (e.g., thiols).1. Ensure the reaction is deoxygenated. Use freshly prepared sodium ascorbate. Increase catalyst/ligand loading.[10]2. Add a co-solvent like DMSO or THF. Gently warm the reaction (e.g., 40 °C).[13]3. Use a copper-chelating ligand like THPTA. Increase catalyst loading.[11]
Presence of Side Products 1. Alkyne homocoupling (Glaser coupling).2. Degradation of reagents.1. Rigorously deoxygenate the solvent and reaction mixture before adding the catalyst. Use an excess of sodium ascorbate.[10]2. Check the purity of starting materials.
Copper Contamination in Product 1. Incomplete removal during work-up.2. Strong coordination of Cu(II) to the triazole product.1. Wash the organic extract thoroughly with saturated NH₄Cl or a dilute EDTA solution.[12]2. Precipitate copper as copper sulfide (CuS) by adding Na₂S, followed by filtration.[10] Consider using a heterogeneous copper catalyst that can be filtered off.[14]

Safety and Handling

  • This compound: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]

  • Organic Azides: Many low molecular weight organic azides are potentially explosive and should be handled with care, avoiding heat, shock, and friction. It is recommended to handle them in solution whenever possible.

  • Copper Salts: Copper salts are harmful if swallowed and are irritants. Avoid release to the environment.[16]

  • Solvents: Handle all organic solvents in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[15][16][17][18][19]

References

Protocol for Labeling Proteins and Peptides with 2-Chloro-4-ethynylbenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Proteomic Insights with Alkyne-Modified Probes

In the dynamic landscape of proteomics and drug development, the precise labeling of proteins and peptides is paramount for elucidating their function, interactions, and localization. This guide provides a comprehensive protocol for the covalent modification of proteins and peptides using 2-Chloro-4-ethynylbenzoic acid, a versatile bifunctional linker. This reagent introduces a terminal alkyne group onto the target biomolecule, paving the way for subsequent bioorthogonal ligation via "click chemistry."[1][2]

The strategic advantage of this two-step labeling approach lies in its high specificity and efficiency.[3] The first step involves the formation of a stable amide bond between the carboxylic acid moiety of this compound and primary amines (N-terminus or lysine residues) on the protein. The second, bioorthogonal step, typically a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allows for the attachment of a wide array of reporter molecules, such as fluorophores, biotin, or drug candidates, with minimal off-target reactions.[1][2][3] This methodology is a powerful tool for a variety of applications, including protein visualization, purification, and the construction of antibody-drug conjugates.

This document will provide a detailed, step-by-step protocol, explain the rationale behind key experimental choices, and offer insights into the characterization of the final labeled product, ensuring scientific integrity and reproducibility.

Chemical Principle: A Two-Step Conjugation Strategy

The labeling process is a sequential two-step reaction. The first step is the activation of the carboxylic acid on this compound, followed by amidation with the protein. The second step is the bioorthogonal click reaction.

Step 1: Amide Bond Formation via EDC/NHS Chemistry

The carboxylic acid of this compound is not inherently reactive towards the primary amines of a protein. Therefore, it must first be activated. This is commonly achieved using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5]

EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[5] This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[5][6] This ester then readily reacts with primary amines on the protein to form a stable amide bond.[4][5] The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent coupling to the amine is favored at a physiological to slightly basic pH (7.2-8.5).[6][7]

EDC_NHS_Mechanism R_COOH This compound (R-COOH) O_acylisourea O-acylisourea intermediate (unstable) R_COOH->O_acylisourea + EDC EDC EDC Urea_byproduct Urea byproduct EDC->Urea_byproduct Byproduct NHS NHS / Sulfo-NHS Protein_NH2 Protein-NH2 O_acylisourea->R_COOH Hydrolysis NHS_ester Amine-reactive NHS ester (more stable) O_acylisourea->NHS_ester + NHS Labeled_Protein Alkyne-Labeled Protein NHS_ester->Labeled_Protein + Protein-NH2

Caption: Mechanism of EDC/NHS mediated protein labeling.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the protein is functionalized with the terminal alkyne from this compound, it can be conjugated to a molecule of interest containing an azide group. The CuAAC reaction is a highly efficient and specific cycloaddition that forms a stable triazole linkage.[2] The reaction is catalyzed by Copper(I), which is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate.[8] A copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency.[8]

CuAAC_Workflow Alkyne_Protein Alkyne-Labeled Protein Reaction_Mix Reaction Mixture Alkyne_Protein->Reaction_Mix Azide_Reporter Azide-Reporter (e.g., Fluorophore, Biotin) Azide_Reporter->Reaction_Mix Catalyst Cu(II) + Reducing Agent (e.g., Sodium Ascorbate) Catalyst->Reaction_Mix Ligand Ligand (TBTA/THPTA) Ligand->Reaction_Mix Final_Conjugate Final Labeled Protein Reaction_Mix->Final_Conjugate Click Reaction

Caption: Workflow for the CuAAC click reaction.

Materials and Reagents

Equipment
  • pH meter

  • Magnetic stirrer and stir bars

  • Microcentrifuge

  • UV-Vis spectrophotometer

  • Dialysis tubing or desalting columns (e.g., Sephadex G-25)

  • Low-protein-binding microcentrifuge tubes

  • Gel electrophoresis apparatus

  • HPLC system (optional, for characterization)

  • Mass spectrometer (optional, for characterization)

Reagents
  • This compound

  • Protein/Peptide of interest: Purified and in an amine-free buffer.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[9]

  • Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.2-7.5.[6]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): Prepare fresh.

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS): Prepare fresh.

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0.[6]

  • Azide-functionalized reporter molecule: (e.g., azide-fluorophore, azide-biotin)

  • Copper(II) sulfate (CuSO₄): 50 mM stock in ultrapure water.

  • Sodium Ascorbate: 50 mM stock in ultrapure water, prepare fresh.[8]

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 5 mM stock in DMSO or water.

  • Organic Solvent (for dissolving this compound): Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Experimental Protocols

Part 1: Labeling Protein with this compound

This protocol is a general guideline. The optimal molar ratios of labeling reagent to protein should be determined empirically for each specific protein.

1. Preparation of Protein and Reagents: a. Prepare the protein of interest at a concentration of 1-10 mg/mL in Coupling Buffer . Ensure the buffer is free of primary amines (e.g., Tris) and carboxylates.[9] b. Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening to prevent moisture contamination.[4] c. Prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.

2. Activation of this compound: a. In a separate microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer . b. Add a 1.5-fold molar excess of EDC and NHS/Sulfo-NHS relative to the this compound.[6] c. Incubate for 15 minutes at room temperature with gentle mixing.[4]

3. Coupling to the Protein: a. Immediately add the activated this compound solution to the protein solution. A 10- to 50-fold molar excess of the activated reagent over the protein is a good starting point.[9] b. Ensure the final pH of the reaction mixture is between 7.2 and 7.5. If necessary, adjust with the Coupling Buffer . c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[4]

4. Quenching the Reaction: a. To stop the labeling reaction, add the Quenching Solution to a final concentration of 10-50 mM.[4] b. Incubate for 15 minutes at room temperature.

5. Purification of the Alkyne-Labeled Protein: a. Remove unreacted labeling reagent and byproducts by dialysis against PBS or by using a desalting column (e.g., SpinOUT™ GT-600).[5]

Part 2: Click Chemistry Reaction (CuAAC)

1. Preparation of Click Chemistry Reagents: a. Prepare a 10 mM stock solution of the azide-functionalized reporter molecule in a suitable solvent (e.g., DMSO or water). b. Prepare fresh 50 mM stock solutions of CuSO₄ and Sodium Ascorbate in ultrapure water.[8] c. Prepare a 5 mM stock solution of TBTA or THPTA in DMSO or water.

2. Click Reaction: a. To the purified alkyne-labeled protein (from Part 1, step 5), add the azide-reporter molecule. A 5- to 20-fold molar excess of the azide-reporter over the protein is recommended. b. Add the click chemistry catalyst components in the following order, vortexing gently after each addition: i. Copper(II) sulfate: to a final concentration of 1 mM. ii. TBTA/THPTA ligand: to a final concentration of 1 mM. iii. Sodium Ascorbate: to a final concentration of 5 mM. c. Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

3. Purification of the Final Labeled Protein: a. Purify the final conjugate using dialysis or a desalting column to remove excess click chemistry reagents.

Data Analysis and Characterization

Successful labeling should be validated to determine the degree of labeling and to ensure the integrity of the protein.

ParameterDescriptionTypical RangeMethod of Determination
Degree of Labeling (DoL) The average number of alkyne linker molecules conjugated per protein molecule.1 - 10UV-Vis Spectroscopy, Mass Spectrometry (MALDI-TOF or ESI-MS)
Labeling Efficiency (%) The percentage of the initial alkyne linker that is covalently attached to the protein.30 - 80%UV-Vis Spectroscopy (by quantifying unreacted linker)
Protein Recovery (%) The percentage of protein recovered after labeling and purification.> 85%Protein concentration assay (e.g., BCA, Bradford)
  • SDS-PAGE: A shift in the molecular weight of the labeled protein compared to the unlabeled control can indicate successful conjugation, especially with larger reporter molecules.

  • UV-Vis Spectroscopy: If a chromophoric reporter molecule is used, the degree of labeling can be estimated by measuring the absorbance at the respective wavelengths of the protein and the reporter.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can provide a precise measurement of the mass increase upon labeling, allowing for the determination of the number of attached linkers.[10]

  • HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the labeled protein and to separate it from unreacted components.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive EDC or NHS.[4] Primary amines in the protein buffer.[4] Incorrect pH.[4]Use fresh, high-quality reagents. Exchange the protein into an amine-free buffer. Ensure activation is at pH 4.5-6.0 and coupling is at pH 7.2-8.0.
Protein Precipitation Excessive labeling or crosslinking.[9] Protein instability.[11]Reduce the molar excess of the labeling reagent. Perform the reaction at 4°C. Optimize buffer conditions.
Non-specific Labeling in Click Reaction Excess free reporter molecule.[12] Copper-mediated protein damage.Optimize the ratio of reagents, ensuring ascorbate is in excess of CuSO₄.[12] Use a copper-chelating ligand like THPTA. Perform the reaction under an inert atmosphere.

Safety and Handling

  • This compound and its derivatives: May cause skin, eye, and respiratory irritation.[13] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Wash hands thoroughly after handling.[13]

  • EDC: Is a moisture-sensitive and corrosive compound. Handle in a well-ventilated area and wear appropriate PPE.

  • Organic Solvents (DMF, DMSO): Are hazardous. Consult the respective Safety Data Sheets (SDS) for proper handling and disposal procedures.

  • Always consult the SDS for all reagents used in this protocol.[14][15] Dispose of chemical waste according to institutional guidelines.

References

Application of 2-Chloro-4-ethynylbenzoic Acid in the Synthesis of Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-4-ethynylbenzoic Acid in Oncology Drug Discovery

This compound has emerged as a pivotal structural motif in the rational design of targeted anticancer therapies. Its unique trifunctional architecture—comprising a carboxylic acid, a chloro substituent, and a terminal alkyne—offers medicinal chemists a versatile platform for constructing complex molecular frameworks with high precision and efficiency. The carboxylic acid moiety serves as a convenient handle for amide bond formation, enabling the linkage of the core scaffold to various amine-containing recognition elements. The ethynyl group is a key participant in powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, which allows for the introduction of diverse aromatic and heteroaromatic systems. Finally, the chloro substituent can influence the electronic properties of the benzene ring and provide an additional site for modification or interaction with biological targets.

This guide provides an in-depth exploration of the application of this compound in the synthesis of potent anticancer agents, with a particular focus on its role as a key building block for kinase inhibitors. We will delve into the strategic considerations behind its use, provide detailed, field-proven protocols for its incorporation into drug-like scaffolds, and discuss the underlying chemical principles that govern these transformations.

Core Application: A Building Block for Irreversible Kinase Inhibitors

A prominent application of this compound is in the synthesis of irreversible kinase inhibitors, a class of drugs that form a covalent bond with their target protein, leading to prolonged and potent inhibition. The terminal alkyne of this compound, when incorporated into a larger molecule, can be positioned to react with a nucleophilic residue, such as a cysteine, in the active site of a kinase. This covalent modification is a hallmark of several successful anticancer drugs.

One of the most notable examples of a drug scaffold that can be conceptually derived from this compound is that of third-generation epidermal growth factor receptor (EGFR) inhibitors, such as osimertinib. These drugs are designed to target specific mutations in EGFR that drive the growth of non-small cell lung cancer (NSCLC). The general strategy involves the use of a pyrimidine core, which mimics the adenine portion of ATP, linked to a substituted aniline that provides selectivity for the mutant forms of EGFR. The acrylamide "warhead" responsible for the irreversible binding is often introduced in the final steps of the synthesis. This compound provides a foundational piece of this molecular puzzle.

Synthetic Strategy: A Two-Fold Approach to Complexity

The effective utilization of this compound in the synthesis of kinase inhibitors typically involves a two-pronged strategy that leverages its key functional groups:

  • Amide Bond Formation: The carboxylic acid is first coupled with a desired aniline derivative. This aniline component is crucial for target recognition and selectivity.

  • Sonogashira Coupling: The terminal alkyne of the resulting benzamide is then coupled with a functionalized pyrimidine or other heterocyclic system. This step introduces the core scaffold that interacts with the hinge region of the kinase's ATP-binding pocket.

This sequential approach allows for a modular and convergent synthesis, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

G cluster_0 PART 1: Amide Coupling cluster_1 PART 2: Sonogashira Coupling 2_Chloro_4_ethynylbenzoic_acid This compound Amide_Intermediate N-Aryl-2-chloro-4-ethynylbenzamide 2_Chloro_4_ethynylbenzoic_acid->Amide_Intermediate Amide Coupling (e.g., EDC, HOBt) Aniline_derivative Aniline Derivative (Recognition Element) Aniline_derivative->Amide_Intermediate Final_Compound Kinase Inhibitor Scaffold Amide_Intermediate->Final_Compound Sonogashira Coupling (Pd/Cu catalyst) Pyrimidine_halide Substituted Pyrimidine Halide (Core Scaffold) Pyrimidine_halide->Final_Compound

Synthetic workflow for utilizing this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound. These protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, workup, and characterization.

Protocol 1: Amide Coupling of this compound with an Aniline Derivative

This protocol describes a general procedure for the synthesis of an N-aryl-2-chloro-4-ethynylbenzamide intermediate. The choice of aniline will depend on the specific biological target and desired SAR. For illustrative purposes, we will use 4-aminophenol as a representative aniline.

Objective: To synthesize N-(4-hydroxyphenyl)-2-chloro-4-ethynylbenzamide.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound180.591.0181 mg
4-Aminophenol109.131.0109 mg
EDC (EDAC)191.701.2230 mg
HOBt135.121.2162 mg
DIPEA129.242.50.44 mL
Anhydrous DMF--5 mL
Dichloromethane (DCM)--For workup
1 M HCl (aq)--For workup
Saturated NaHCO₃ (aq)--For workup
Brine--For workup
Anhydrous Na₂SO₄ or MgSO₄--For drying

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (181 mg, 1.0 mmol) and 4-aminophenol (109 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Coupling Agent Addition: To the stirred solution, add HOBt (162 mg, 1.2 mmol) and EDC (230 mg, 1.2 mmol).

  • Base Addition: Add DIPEA (0.44 mL, 2.5 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(4-hydroxyphenyl)-2-chloro-4-ethynylbenzamide.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination is a widely used and effective coupling system for amide bond formation. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then converted to a less reactive but more stable HOBt ester. This HOBt ester readily reacts with the amine to form the amide bond, minimizing side reactions such as racemization (if chiral centers are present) and the formation of N-acylurea byproducts.[1]

  • DIPEA: A non-nucleophilic organic base is required to neutralize the hydrochloride salt of EDC and any acidic protons in the reaction mixture, facilitating the coupling reaction.

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and reagents. It is crucial to use an anhydrous solvent to prevent the hydrolysis of the activated carboxylic acid intermediate.

Protocol 2: Sonogashira Coupling of N-(4-hydroxyphenyl)-2-chloro-4-ethynylbenzamide with a Pyrimidine Halide

This protocol outlines the palladium- and copper-catalyzed Sonogashira coupling of the previously synthesized benzamide with a substituted pyrimidine halide. For this example, we will use 2,4-dichloropyrimidine as the coupling partner.

Objective: To synthesize N-(4-hydroxyphenyl)-2-chloro-4-((4-chloropyrimidin-2-yl)ethynyl)benzamide.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
N-(4-hydroxyphenyl)-2-chloro-4-ethynylbenzamide271.691.0272 mg
2,4-Dichloropyrimidine148.981.1164 mg
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.0558 mg
CuI (Copper(I) iodide)190.450.119 mg
Triethylamine (TEA)101.193.00.42 mL
Anhydrous THF--10 mL
Ethyl Acetate--For workup
Water--For workup
Brine--For workup
Anhydrous Na₂SO₄ or MgSO₄--For drying

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add N-(4-hydroxyphenyl)-2-chloro-4-ethynylbenzamide (272 mg, 1.0 mmol), 2,4-dichloropyrimidine (164 mg, 1.1 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).

  • Solvent and Base Addition: Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) to the flask via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The consumption of the starting alkyne and the formation of a new, higher-running spot indicates product formation.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired coupled product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices:

  • Pd(PPh₃)₄ and CuI: This is the classic catalyst system for the Sonogashira coupling. The palladium catalyst facilitates the oxidative addition to the aryl halide (pyrimidine chloride) and the reductive elimination to form the C-C bond. The copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]

  • Triethylamine: This base serves two purposes: it deprotonates the terminal alkyne to form the reactive acetylide and it neutralizes the hydrogen halide byproduct generated during the reaction.

  • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state.

Mechanism of Action: Targeting EGFR Signaling

The synthesized kinase inhibitor scaffolds, derived from this compound, are designed to target the ATP-binding site of EGFR. The pyrimidine core forms hydrogen bonds with the hinge region of the kinase, while the substituted aniline moiety extends into a hydrophobic pocket, providing affinity and selectivity. In the case of irreversible inhibitors, a strategically placed electrophilic group (often an acrylamide) on the aniline portion of the molecule can then form a covalent bond with a nearby cysteine residue (Cys797 in EGFR), leading to permanent inactivation of the enzyme. This blocks downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for tumor cell proliferation and survival.

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization PI3K PI3K EGFR->PI3K Autophosphorylation RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Kinase Inhibitor (from this compound) Inhibitor->EGFR Irreversible Binding to ATP Pocket

References

Application Notes and Protocols for Bioconjugation using 2-Chloro-4-ethynylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Reagent for Advanced Bioconjugation

2-Chloro-4-ethynylbenzoic acid is a valuable bifunctional molecule for researchers in drug development and chemical biology. Its structure offers two distinct points for covalent modification: a carboxylic acid and a terminal alkyne. This dual reactivity allows for a two-stage conjugation strategy, making it an excellent linker for creating complex bioconjugates. The terminal alkyne group is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction is renowned for its high efficiency, selectivity, and biocompatibility, proceeding readily in aqueous environments with a wide range of biomolecules.[3][4][5] The carboxylic acid moiety provides a classical handle for conjugation, typically to primary amines (like lysine residues or the N-terminus of proteins) through the formation of a stable amide bond. The presence of the chloro-substituent on the benzene ring can influence the electronic properties and overall hydrophobicity of the molecule, which may offer advantages in specific applications, such as modulating the properties of the final conjugate.[6][7][8]

This guide provides a detailed framework for utilizing this compound in bioconjugation, focusing on the underlying chemical principles to empower researchers to adapt these protocols to their specific needs.

Core Principles and Strategic Considerations

The utility of this compound lies in its ability to be incorporated into a biomolecule in one of two ways, each enabling a different strategic approach to bioconjugation.

Strategy A: "Alkyne-First" Labeling

In this approach, the carboxylic acid of this compound is first activated and then reacted with a biomolecule (e.g., a protein) to form a stable amide bond. This effectively installs a terminal alkyne onto the biomolecule, which can then be used in a subsequent click chemistry reaction with an azide-containing molecule of interest (e.g., a fluorescent dye, a drug molecule, or another biomolecule).

Strategy B: "Click-First" Conjugation

Alternatively, if the biomolecule of interest already possesses an azide group, the terminal alkyne of this compound can be used directly in a CuAAC reaction. The resulting conjugate will then have a free carboxylic acid, which can be used for subsequent labeling or immobilization.

The choice between these strategies will depend on the nature of the biomolecules being conjugated and the desired final architecture of the conjugate. This guide will focus on Strategy A, as it is a common approach for introducing a clickable functional group onto a protein.

Part 1: Protocol for "Alkyne-First" Protein Labeling

This protocol details the steps for labeling a protein with this compound by first activating the carboxylic acid to form an N-hydroxysuccinimide (NHS) ester, followed by reaction with the protein.

Workflow Overview

Alkyne_First_Workflow cluster_0 Step 1: NHS Ester Formation cluster_1 Step 2: Protein Conjugation cluster_2 Step 3: Purification cluster_3 Step 4: Click Reaction A This compound B NHS/EDC Activation A->B Anhydrous DMF C Activated NHS Ester D Protein with Lysine Residues C->D Amine-reactive conjugation E Alkyne-Labeled Protein D->E pH 7.5-8.5 buffer F Purification (e.g., SEC) E->F G Purified Alkyne-Protein F->G H Azide-Molecule G->H Cu(I) catalyst I Final Bioconjugate H->I Click Chemistry

Caption: Workflow for labeling a protein using the "Alkyne-First" strategy.

Materials and Reagents
  • This compound

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography (SEC) column)

Step-by-Step Protocol

Step 1: In-situ Formation of this compound-NHS Ester

Causality: The carboxylic acid is not reactive towards amines on its own. It must first be activated. EDC and NHS are used to convert the carboxylic acid into a more reactive NHS ester, which readily reacts with primary amines on the protein to form a stable amide bond. This activation is typically performed in situ (in the same reaction vessel) immediately before adding the protein.

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMF. Also, prepare 100 mM stock solutions of NHS and EDC in anhydrous DMF.

  • Activation Reaction: In a microcentrifuge tube, combine this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio. For example, to 10 µL of 100 mM this compound, add 12 µL of 100 mM NHS and 12 µL of 100 mM EDC.

  • Incubation: Allow the activation reaction to proceed at room temperature for 15-30 minutes.

Step 2: Conjugation to the Protein

Causality: The pH of the reaction buffer is critical. The primary amines on lysine residues are nucleophilic and reactive with NHS esters when they are deprotonated, which is favored at a pH slightly above neutral (pH 7.5-8.5).[9]

  • Protein Preparation: Ensure your protein is in an amine-free buffer (e.g., PBS). The concentration should be determined based on your experimental needs, but typically ranges from 1-10 mg/mL.

  • Conjugation: Add the freshly prepared NHS ester solution to the protein solution. The molar excess of the NHS ester over the protein will determine the degree of labeling and should be optimized. Start with a 10 to 20-fold molar excess.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15 minutes.

Step 3: Purification of the Alkyne-Labeled Protein

Causality: Purification is essential to remove unreacted this compound, NHS, EDC, and any byproducts, which could interfere with downstream applications or characterization.[10][11]

  • Method Selection: Size-exclusion chromatography (SEC) is a common and effective method for separating the labeled protein from small molecule reactants. Other methods like ion-exchange chromatography or affinity chromatography can also be used depending on the properties of the protein and the conjugate.[10][][13]

  • Execution: Apply the quenched reaction mixture to a pre-equilibrated SEC column (e.g., a desalting column). Elute with your desired storage buffer (e.g., PBS).

  • Analysis: Collect fractions and analyze them by UV-Vis spectrophotometry (at 280 nm for the protein) to identify the fractions containing the purified, alkyne-labeled protein.

Part 2: Protocol for Subsequent Click Chemistry Reaction

Once you have the purified alkyne-labeled protein, you can conjugate it to any azide-containing molecule.

Reaction Mechanism

CuAAC_Mechanism Protein_Alkyne Protein-Alkyne Triazole_Linkage Protein-Triazole-Molecule Protein_Alkyne->Triazole_Linkage Azide_Molecule N3-Molecule Azide_Molecule->Triazole_Linkage Catalyst Cu(I) Catalyst Catalyst->Triazole_Linkage

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials and Reagents
  • Purified Alkyne-Labeled Protein

  • Azide-containing molecule of interest (e.g., Azide-Fluorophore)

  • Copper(II) Sulfate (CuSO₄)

  • Reducing Agent (e.g., Sodium Ascorbate)

  • Copper Ligand (e.g., THPTA)

  • Reaction Buffer (e.g., PBS)

Step-by-Step Protocol

Causality: The active catalyst in CuAAC is Cu(I). However, Cu(I) is unstable in aqueous solution and can be readily oxidized. Therefore, the reaction is typically set up using a stable Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate) to generate Cu(I) in situ.[14] A copper-chelating ligand like THPTA is often included to stabilize the Cu(I) and prevent protein damage.[14]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of your azide-molecule in DMSO or water.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of a copper ligand (e.g., THPTA) in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-labeled protein and the azide-molecule. A 3 to 10-fold molar excess of the azide-molecule over the protein is a good starting point.

    • Add the copper ligand to the reaction mixture to a final concentration of approximately 1 mM.

    • Add the CuSO₄ to a final concentration of approximately 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 5-10 mM.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent azide.

  • Purification: Purify the final bioconjugate using an appropriate chromatography method (e.g., SEC) to remove the catalyst, excess reagents, and any unreacted azide-molecule.

Data Presentation and Characterization

To ensure the success of the bioconjugation, it is crucial to characterize the product at each stage.

Analysis Technique Purpose
UV-Vis Spectroscopy To determine the concentration of the protein and, if applicable, the incorporated dye or molecule. The degree of labeling can often be calculated from the absorbance spectra.
Mass Spectrometry (MS) To confirm the covalent modification of the protein and determine the number of attached linkers. An increase in mass corresponding to the mass of the this compound linker should be observed. After the click reaction, a further mass increase is expected.
SDS-PAGE To visually confirm the modification. If a fluorescent azide is used, the final conjugate can be visualized by in-gel fluorescence, confirming the success of the click reaction. The conjugate should also show a slight increase in molecular weight on a stained gel.
HPLC Analysis Techniques like Reverse-Phase (RP-HPLC) or Ion-Exchange (IEX-HPLC) can be used to assess the purity of the conjugate and separate different labeled species.[10]

Troubleshooting and Key Considerations

  • Low Labeling Efficiency:

    • Increase the molar excess of the activated this compound.

    • Ensure the pH of the protein solution is optimal for the amine-NHS ester reaction (pH 7.5-8.5).

    • Confirm that the protein buffer does not contain primary amines (e.g., Tris).

  • Protein Precipitation:

    • This compound is hydrophobic. High degrees of labeling can lead to protein aggregation. Reduce the molar excess of the labeling reagent.

    • Consider adding a co-solvent like DMSO (typically up to 10% v/v) to the reaction mixture to improve solubility.

  • Failed Click Reaction:

    • Ensure the sodium ascorbate solution is freshly prepared, as it is prone to oxidation.

    • Degas the reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst.[14]

    • Confirm that your protein buffer does not contain strong chelators (like EDTA) that would sequester the copper catalyst.

Conclusion

This compound is a powerful tool for creating well-defined bioconjugates. By understanding the chemistry of both the carboxylic acid activation and the copper-catalyzed click reaction, researchers can effectively label biomolecules for a wide array of applications in drug delivery, diagnostics, and fundamental biological research. The protocols provided here serve as a robust starting point, and optimization of reaction conditions for each specific biomolecule is encouraged to achieve the best results.

References

Use of 2-Chloro-4-ethynylbenzoic acid as a building block in materials science and polymer chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Aromatic Building Block

2-Chloro-4-ethynylbenzoic acid is a bifunctional aromatic molecule poised for significant applications in advanced materials and polymer chemistry. Its unique structure, featuring a reactive terminal alkyne (ethynyl group), a carboxylic acid for further functionalization or directed assembly, and a chloro substituent for tuning electronic properties and solubility, makes it a highly attractive monomer for the synthesis of novel functional materials.

The presence of the ethynyl group is particularly noteworthy, as it serves as a versatile handle for a variety of powerful coupling reactions, most prominently the Palladium-catalyzed Sonogashira coupling.[1][2] This allows for the straightforward formation of carbon-carbon bonds, enabling the construction of rigid, conjugated polymer backbones. Such structures are the cornerstone of materials with interesting optical, electronic, and thermal properties.[3][4] The carboxylic acid moiety offers a site for esterification or amidation, allowing for the grafting of side chains to modulate solubility and other physical properties, or for its use as a linker in the formation of metal-organic frameworks (MOFs).[3][5] The chloro group, an electron-withdrawing substituent, can influence the electronic nature of the aromatic ring and the resulting polymer, potentially enhancing properties like thermal stability and modifying the material's band gap.

This guide provides an in-depth look at the potential applications of this compound and offers a detailed protocol for its use in the synthesis of a poly(phenylene ethynylene) derivative via Sonogashira polymerization.

Key Applications in Materials Science

The strategic placement of reactive functional groups on a rigid aromatic core makes this compound a prime candidate for several cutting-edge applications:

  • High-Performance Polymers: The ethynyl group facilitates the creation of conjugated polymers with extended π-systems.[3] These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The rigidity of the polymer backbone often imparts high thermal stability.[6]

  • Porous Organic Polymers (POPs) and Networks: Through self-condensation or cross-coupling with multifunctional monomers, this compound can be used to construct highly cross-linked, porous networks. These materials exhibit high surface areas and tunable pore sizes, making them suitable for gas storage, separation, and catalysis.

  • Metal-Organic Frameworks (MOFs): The carboxylic acid functionality allows this molecule to act as an organic linker, coordinating with metal ions to form crystalline, porous MOFs.[5][7] The ethynyl group can then be used for post-synthesis modification of the MOF, introducing additional functionality within the pores.

  • Functionalized Surfaces and Nanomaterials: The carboxylic acid can be used to anchor the molecule to surfaces or nanoparticles, while the ethynyl group remains available for subsequent "click" chemistry or other coupling reactions.[3][6] This enables the creation of tailored interfaces for applications in sensing, catalysis, and biomedical devices.

Experimental Protocols

Protocol 1: Synthesis of a Poly(2-chloro-4-carboxy-phenylene ethynylene) Derivative via Sonogashira Polymerization

This protocol describes a general procedure for the polymerization of a dihaloaromatic monomer with a diethynyl aromatic monomer. For the purpose of this guide, we will outline the homopolymerization of a conceptual diiodinated derivative of this compound, which would first need to be synthesized. This example illustrates the utility of the core concept.

Workflow Diagram:

Sonogashira_Polymerization cluster_prep Monomer Preparation & Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomer Diiodo-derivative of This compound Reaction_Mixture Combine Monomer, Solvent, Catalyst under Inert Atmosphere Monomer->Reaction_Mixture Solvent Anhydrous Solvent (e.g., Toluene/Triethylamine) Solvent->Reaction_Mixture Catalyst Pd(PPh3)4 / CuI Catalyst->Reaction_Mixture Inert_Atmosphere Schlenk Line (N2 or Ar) Inert_Atmosphere->Reaction_Mixture Heating Heat to 80-90 °C Reaction_Mixture->Heating Stirring Stir for 24-48 h Heating->Stirring Cooling Cool to Room Temperature Stirring->Cooling Filtration Filter to remove catalyst residues Cooling->Filtration Precipitation Precipitate Polymer in Methanol Filtration->Precipitation Washing Wash with Methanol, Acetone Precipitation->Washing Drying Dry under Vacuum Washing->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR NMR Spectroscopy (Structure) Drying->NMR FTIR FT-IR Spectroscopy (Functional Groups) Drying->FTIR TGA TGA (Thermal Stability) Drying->TGA DSC DSC (Glass Transition) Drying->DSC

Caption: Workflow for Sonogashira Polymerization.

Materials and Equipment:

Reagent/EquipmentSpecification
Dihaloaromatic Monomere.g., Diiodo-derivative of this compound
Palladium CatalystTetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Copper Co-catalystCopper(I) iodide (CuI)
SolventAnhydrous Toluene
BaseAnhydrous Triethylamine (TEA)
Schlenk LineFor maintaining an inert atmosphere (Nitrogen or Argon)
GlasswareSchlenk flask, condenser, magnetic stirrer
Purification SolventsMethanol, Acetone

Step-by-Step Procedure:

  • Monomer Preparation: Ensure the dihaloaromatic monomer is pure and dry.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the dihaloaromatic monomer (1.0 eq).

    • Add the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄) and copper(I) iodide (e.g., 4-10 mol%).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Base Addition:

    • Under a positive pressure of inert gas, add anhydrous toluene and anhydrous triethylamine (e.g., in a 4:1 v/v ratio). The concentration of the monomer should be around 0.1-0.2 M.

    • The reaction mixture is typically a suspension at this stage.

  • Polymerization:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • The reaction progress can be monitored by the disappearance of the monomer spots on TLC. Polymerization is typically continued for 24-48 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst residues.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the polymer by slowly adding the concentrated solution to a large volume of methanol with stirring.

    • Collect the polymer by filtration and wash it sequentially with methanol and acetone to remove oligomers and residual catalyst.

    • Dry the polymer in a vacuum oven at 60-80 °C overnight.

Protocol 2: Characterization of the Resulting Polymer

The synthesized polymer should be characterized to determine its structure, molecular weight, and properties.

Characterization Techniques:

TechniquePurposeExpected Outcome
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).Provides information on the success of the polymerization and the distribution of polymer chain lengths.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) To confirm the chemical structure of the polymer repeating unit.The disappearance of the terminal alkyne proton signal and shifts in aromatic proton signals confirm polymerization.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the functional groups present in the polymer.The presence of characteristic peaks for the aromatic rings, the C≡C triple bond, and the carboxylic acid group.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.Determines the decomposition temperature of the polymer, indicating its stability at high temperatures.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the polymer.Provides information on the amorphous or semi-crystalline nature of the polymer.

Data Interpretation and Causality:

  • High Molecular Weight (from GPC): Indicates an efficient polymerization reaction. The choice of catalyst, solvent, and temperature are crucial for achieving high molecular weights.

  • Broad vs. Narrow PDI (from GPC): A narrow PDI suggests a more controlled polymerization process. The purity of the monomers is critical in this regard.

  • High Thermal Stability (from TGA): The rigid aromatic backbone and strong covalent bonds resulting from the Sonogashira coupling contribute to the high thermal stability of the polymer.[6]

  • High Glass Transition Temperature (from DSC): The restricted chain mobility due to the rigid polymer backbone leads to a high Tg.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium catalysts and copper iodide are toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames and sparks.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a promising and versatile building block for the creation of advanced functional materials. Its unique combination of reactive sites allows for the synthesis of a wide range of polymers and frameworks with tailored properties. The Sonogashira coupling reaction is a particularly powerful tool for leveraging the ethynyl functionality to construct rigid, conjugated systems. The protocols and information provided in this guide offer a starting point for researchers to explore the potential of this exciting molecule in their own materials science and polymer chemistry endeavors.

References

Application Note & Protocol: Sonogashira Coupling of 2-Chloro-4-ethynylbenzoic Acid with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Arylalkynes

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is celebrated for its reliability and tolerance of a wide range of functional groups.[3] Its applications are extensive, particularly in the synthesis of pharmaceuticals, natural products, and advanced organic materials where conjugated enyne and arylalkyne moieties are critical structural motifs.[1][4]

This guide focuses on a particularly challenging yet valuable substrate: 2-Chloro-4-ethynylbenzoic acid . This molecule is a bifunctional building block, featuring both a terminal alkyne and a relatively unreactive aryl chloride. The primary objective of this protocol is to selectively couple a second alkyne at the C-Cl position, preserving the existing ethynyl and carboxylic acid functionalities. Mastering this transformation allows for the synthesis of complex, differentially substituted diarylacetylene scaffolds, which are of significant interest to drug development professionals.

The primary challenge lies in the inherent inertness of the C-Cl bond towards oxidative addition to the palladium(0) catalyst, which is the rate-determining step of the catalytic cycle.[5] Compared to their bromide and iodide counterparts, aryl chlorides require more robust catalytic systems, often involving bulky, electron-rich phosphine ligands to facilitate this difficult activation step.[5][6] This protocol provides a well-reasoned, field-proven starting point for researchers tackling this specific coupling.

The Catalytic Cycle: A Tale of Two Metals

The classical Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding this mechanism is paramount for rational troubleshooting and optimization.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the aryl-chloride bond. This is the most challenging step for this substrate. The resulting Pd(II) complex then undergoes transmetalation with a copper-acetylide species, which is generated in the copper cycle. The final step is reductive elimination, which forms the desired C(sp²)-C(sp) bond and regenerates the active Pd(0) catalyst.[5]

  • The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[7] In the presence of a base, the copper salt reacts with the alkyne to form a copper-acetylide intermediate. This species is significantly more nucleophilic than the deprotonated alkyne alone and readily participates in the transmetalation step with the palladium complex.[5][7] The use of copper, however, can also promote the undesirable side reaction of alkyne homocoupling (Glaser coupling), which necessitates careful control of reaction conditions.

For challenging substrates like aryl chlorides, copper-free Sonogashira protocols have also been developed.[8] These systems rely on a strong base to generate the acetylide and often require specialized palladium catalysts or ligands to facilitate the coupling without the copper intermediary.[5]

Visualization of the Sonogashira Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) ArPdCl Ar-Pd(II)L₂-Cl Pd0->ArPdCl Ar-Cl Trans Transmetalation ArPdC Ar-Pd(II)L₂-C≡CR' ArPdCl->ArPdC Cu-C≡CR' ArPdC->Pd0 Product Formation RedElim Reductive Elimination Product Ar-C≡CR' RedElim->Product CuX Cu(I)X CuAcetylide Cu-C≡CR' CuX->CuAcetylide Alkyne H-C≡CR' Alkyne->CuAcetylide Base Base (e.g., Amine) Base->CuAcetylide Deprotonation CuAcetylide->ArPdCl To Transmetalation ArX_input 2-Chloro-4-ethynyl- benzoic acid (Ar-Cl) ArX_input->OxAdd

References

Application Notes and Protocols for Functionalizing Surfaces and Nanoparticles with 2-Chloro-4-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Linker for Advanced Material and Biological Applications

In the rapidly advancing fields of materials science, diagnostics, and targeted drug delivery, the ability to precisely modify and functionalize surfaces and nanoparticles is paramount. 2-Chloro-4-ethynylbenzoic acid emerges as a highly versatile bifunctional linker, uniquely equipped to create stable, covalent modifications on a variety of substrates. Its architecture, featuring a terminal alkyne and a carboxylic acid, provides orthogonal handles for a two-stage functionalization strategy.

The carboxylic acid group allows for robust anchoring to amine- or hydroxyl-presenting surfaces and nanoparticles through well-established amide or ester linkage chemistries. The chloro-substituent on the benzene ring can subtly modulate the electronic properties of the molecule, potentially influencing its packing density and reactivity on the surface.

The strategically positioned terminal alkyne group transforms the modified surface into a versatile platform for subsequent derivatization. This alkyne serves as a reactive handle for the highly efficient and bioorthogonal "click" chemistry reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] This allows for the covalent attachment of a vast array of molecules, including fluorescent dyes, targeting ligands, peptides, and therapeutic agents, with high specificity and yield under mild conditions.[2][3] This dual-functionality makes this compound an invaluable tool for researchers developing sophisticated nanoparticle-based drug delivery systems, biosensors, and advanced functional materials.[4][5]

This guide provides detailed protocols for the functionalization of both planar surfaces and nanoparticles with this compound and their subsequent modification using click chemistry.

Experimental Workflow Overview

The overall strategy involves a two-step process: initial surface/nanoparticle modification with this compound, followed by the "clicking" of a molecule of interest.

G cluster_0 Step 1: Anchoring the Linker cluster_1 Step 2: Click Chemistry Derivatization Substrate Surface or Nanoparticle (e.g., Amine-functionalized) Activation EDC/NHS Activation of Carboxylic Acid Substrate->Activation Add to Linker This compound Linker->Activation Activate Functionalized_Substrate Alkyne-Terminated Surface/Nanoparticle Activation->Functionalized_Substrate Covalent Attachment Click_Reaction CuAAC or SPAAC Reaction Functionalized_Substrate->Click_Reaction React with Azide_Molecule Azide-tagged Molecule (e.g., Peptide, Dye) Azide_Molecule->Click_Reaction Final_Product Fully Functionalized Surface/Nanoparticle Click_Reaction->Final_Product

Caption: General workflow for surface and nanoparticle functionalization.

Protocols

Part A: Functionalization of Amine-Terminated Surfaces and Nanoparticles

This protocol details the covalent attachment of this compound to an amine-functionalized substrate using carbodiimide chemistry.

1. Materials

  • Amine-functionalized substrate (e.g., aminosilanized glass slide, amine-functionalized magnetic nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Washing Buffer: PBS with 0.05% Tween-20 (for surfaces) or PBS (for nanoparticles)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

2. Reagent Preparation

  • This compound stock solution: Prepare a 10 mg/mL solution in anhydrous DMF or DMSO.

  • EDC/NHS solution: Prepare fresh just before use. For a typical reaction, a solution of 10 mg/mL EDC and 10 mg/mL NHS in chilled Activation Buffer is a good starting point.[6]

3. Protocol for Surface Functionalization (e.g., Glass Slide)

  • Surface Cleaning and Activation: Ensure the amine-functionalized surface is clean and dry. Pre-washing with ethanol and water followed by drying under a stream of nitrogen is recommended.

  • Carboxyl Group Activation:

    • In a clean reaction vessel, mix your desired volume of the this compound stock solution with Activation Buffer.

    • Add the freshly prepared EDC and NHS solutions. A molar excess of EDC/NHS to the carboxylic acid is required for efficient activation.[7]

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.

  • Coupling Reaction:

    • Immerse the amine-functionalized surface in the activated linker solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Remove the surface from the reaction solution.

    • Wash thoroughly with Coupling Buffer, followed by Washing Buffer, and finally with deionized water to remove unreacted reagents.

    • Dry the surface under a gentle stream of nitrogen.

4. Protocol for Nanoparticle Functionalization (e.g., Iron Oxide Nanoparticles)

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in Activation Buffer to a concentration of 1-5 mg/mL. Brief sonication may be necessary to ensure a homogenous suspension.[7]

  • Activation and Coupling:

    • To the nanoparticle suspension, add the this compound stock solution.

    • Add the freshly prepared EDC and NHS solutions.

    • Incubate for 2-4 hours at room temperature with continuous, gentle mixing (e.g., on a rotator).

  • Quenching and Purification:

    • Add Quenching Buffer to the reaction to cap any unreacted NHS esters. Incubate for 30 minutes.

    • Pellet the nanoparticles by centrifugation (speed and time will depend on the nanoparticle size and density).

    • Remove the supernatant and resuspend the nanoparticles in Washing Buffer.

    • Repeat the centrifugation and washing steps at least three times to ensure complete removal of byproducts.[6]

  • Final Resuspension: Resuspend the purified alkyne-functionalized nanoparticles in a suitable buffer for storage (e.g., PBS) at 4°C.

ParameterSurfacesNanoparticles
Substrate Concentration N/A1-5 mg/mL
Linker Concentration 1-10 mM20-50 fold molar excess
EDC:NHS Molar Ratio 1:1 to 1:21:1 to 1:2
Reaction Time 2-4 hours at RT or overnight at 4°C2-4 hours at RT
Purification Method Sequential washingRepeated centrifugation
Part B: "Click" Chemistry Derivatization

Once the surface or nanoparticles are functionalized with the terminal alkyne of this compound, they are ready for derivatization with an azide-containing molecule.

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a highly efficient click reaction but requires a copper catalyst, which can be toxic to cells.[2]

  • Materials:

    • Alkyne-functionalized substrate (from Part A)

    • Azide-containing molecule of interest

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Reaction Buffer: PBS, pH 7.4

  • Protocol:

    • To the alkyne-functionalized substrate in Reaction Buffer, add the azide-containing molecule (1.5-2 equivalents relative to estimated surface alkyne groups).

    • Add a freshly prepared solution of sodium ascorbate (0.2 equivalents).[8]

    • Add the CuSO₄·5H₂O solution (0.1 equivalents).[8]

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.

    • Purify the functionalized substrate as described in Part A to remove the copper catalyst and excess reagents.

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction, making it ideal for biological applications where copper toxicity is a concern.[3][] It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with the azide.

  • Materials:

    • Alkyne-functionalized substrate (from Part A) - Note: For SPAAC, the roles are typically reversed. The surface/nanoparticle is functionalized with an azide, and the molecule of interest carries the strained alkyne (e.g., DBCO). The protocol below assumes an azide-functionalized surface for clarity on the SPAAC procedure.

    • DBCO-functionalized molecule of interest.

    • Reaction Buffer: PBS, pH 7.4

  • Protocol:

    • To the azide-functionalized substrate in Reaction Buffer, add the DBCO-functionalized molecule (2-10 fold molar excess).[3]

    • Incubate the reaction for 2-12 hours at room temperature with gentle mixing.

    • Purify the substrate as described in Part A.

G cluster_0 CuAAC Pathway cluster_1 SPAAC Pathway Alkyne_Substrate_Cu Alkyne-Functionalized Substrate Cu_Catalyst Cu(I) Catalyst (from CuSO₄ + Na Ascorbate) Alkyne_Substrate_Cu->Cu_Catalyst Azide_Molecule_Cu Azide-Molecule Azide_Molecule_Cu->Cu_Catalyst Triazole_Product_Cu 1,4-disubstituted Triazole Product Cu_Catalyst->Triazole_Product_Cu Azide_Substrate_Sp Azide-Functionalized Substrate No_Catalyst No Catalyst (Bioorthogonal) Azide_Substrate_Sp->No_Catalyst Strained_Alkyne Strained Alkyne (e.g., DBCO-Molecule) Strained_Alkyne->No_Catalyst Triazole_Product_Sp Triazole Product No_Catalyst->Triazole_Product_Sp

Caption: Comparison of CuAAC and SPAAC click chemistry pathways.

Characterization of Functionalized Surfaces and Nanoparticles

Thorough characterization is essential to confirm the successful functionalization at each step.

1. X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the top 5-10 nm of a surface.[10][11] It is ideal for confirming the presence of the linker on a planar substrate.

  • Expected Results:

    • After linker attachment: An increase in the carbon (C1s) signal and the appearance of a chlorine (Cl2p) signal. High-resolution scans of the C1s peak may reveal components corresponding to the aromatic ring and the alkyne carbons.

    • After CuAAC: The appearance of a nitrogen (N1s) signal from the newly formed triazole ring. If a nitrogen-containing molecule was attached, the N1s signal will be more intense.

    • After SPAAC: Similar to CuAAC, the appearance of a significant N1s signal.

ElementBinding Energy (approx.)Significance
C 1s ~285 eVIndicates organic layer
N 1s ~400 eVConfirms triazole formation (click)
Cl 2p ~200 eVConfirms presence of the linker

2. Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[12][13]

  • Expected Results:

    • After linker attachment and subsequent click reaction: A stepwise increase in the hydrodynamic diameter of the nanoparticles is expected as each molecular layer is added.

    • A narrow size distribution (low polydispersity index, PDI) indicates that the functionalization process did not cause significant aggregation. A significant increase in PDI may suggest instability or incomplete removal of reagents.[14]

3. Zeta Potential

Zeta potential measurements provide information about the surface charge of nanoparticles in a colloidal suspension.

  • Expected Results:

    • The covalent attachment of this compound to amine-functionalized nanoparticles should result in a shift in the zeta potential, typically becoming more negative due to the presence of the aromatic ring and the potential for deprotonation of any unreacted carboxylic acids. Further changes are expected after the click reaction, depending on the charge of the attached molecule.

References

Application Notes & Protocols: Synthesis and Application of 2-Chloro-4-ethynylbenzoic Acid Derivatives for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, derivatization, and application of 2-chloro-4-ethynylbenzoic acid, a versatile building block for the development of targeted drug delivery systems. The terminal alkyne functionality serves as a crucial handle for bio-orthogonal "click chemistry" ligations, enabling the precise conjugation of therapeutic agents to targeting moieties. We present detailed, field-proven protocols for the foundational Sonogashira cross-coupling reaction to synthesize the core molecule, followed by its derivatization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The causality behind experimental choices, methodologies for purification, and rigorous characterization techniques are explained to ensure reproducibility and scientific integrity. This guide is intended for researchers, chemists, and drug development professionals engaged in creating next-generation therapeutic conjugates.

Introduction: The Strategic Advantage of an Ethynyl-Functionalized Scaffold

Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target toxicity by concentrating a pharmacological agent at its site of action.[1] This is often achieved by conjugating a potent drug to a ligand that selectively binds to receptors overexpressed on diseased cells, such as cancer cells.[2] The design of the chemical linker connecting the drug to the targeting moiety is critical; it must be stable in circulation yet allow for the release of the drug at the target site.[3]

This compound emerges as a highly strategic scaffold in this context. Its structure offers three key points for molecular elaboration:

  • Carboxylic Acid Group: Provides a classic attachment point for forming amide or ester bonds with drugs or linkers.

  • Chloro Substituent: Modulates the electronic properties of the aromatic ring.

  • Ethynyl Group: A terminal alkyne is the cornerstone for "click chemistry." This suite of reactions is characterized by high efficiency, selectivity, and mild, bio-orthogonal conditions, making it ideal for conjugating complex biomolecules.[4][5] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which forms a stable triazole linkage, is particularly prominent in drug development and bioconjugation.[][7]

This guide will detail the synthesis of this core scaffold and demonstrate its utility in constructing a model targeted drug conjugate.

Synthesis of the Core Scaffold: this compound

The most reliable and versatile method for introducing the terminal alkyne is the Sonogashira cross-coupling reaction.[8][9] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[10] For this synthesis, we will use 2-chloro-4-iodobenzoic acid as the starting material, as the carbon-iodine bond is more reactive than the carbon-bromine or carbon-chlorine bonds in the palladium catalytic cycle.[8]

Workflow for Core Scaffold Synthesis

The overall workflow involves the coupling of a protected alkyne, followed by deprotection to yield the final product. Using a silyl-protected alkyne like trimethylsilylacetylene (TMSA) is advantageous as it prevents self-coupling of the terminal alkyne (Glaser coupling) and improves solubility.

G A 2-Chloro-4-iodobenzoic acid + Trimethylsilylacetylene B Sonogashira Cross-Coupling Pd/Cu Catalysis, Base A->B C Protected Intermediate 2-Chloro-4-((trimethylsilyl)ethynyl)benzoic acid B->C D Silyl Deprotection Base (e.g., K2CO3), MeOH C->D E Final Product This compound D->E F Purification & Characterization (Chromatography, NMR, MS) E->F

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • 2-Chloro-4-iodobenzoic acid

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-4-iodobenzoic acid (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Solvent and Base Addition: Add anhydrous THF and anhydrous TEA (4.0 eq). Stir the mixture at room temperature until all solids are dissolved. The solution will typically turn a dark brown or black color.

    • Causality Note: Triethylamine acts as both the base to deprotonate the terminal alkyne and as a solvent. It also serves to scavenge the HI byproduct generated during the reaction. Anhydrous conditions are crucial to prevent catalyst deactivation and unwanted side reactions.[10]

  • Alkyne Addition: Slowly add trimethylsilylacetylene (1.5 eq) to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

  • Workup (Part 1 - Protected Intermediate):

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in EtOAc and wash with 1 M HCl (2x), followed by water (1x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude protected intermediate, 2-chloro-4-((trimethylsilyl)ethynyl)benzoic acid. This intermediate can be purified by column chromatography (e.g., silica gel, hexanes:EtOAc gradient) if necessary, but is often carried forward directly.

  • Deprotection:

    • Dissolve the crude intermediate in a mixture of THF and Methanol (e.g., 2:1 ratio).

    • Add potassium carbonate (K₂CO₃, 2.0 eq) and stir the mixture at room temperature for 1-3 hours. Monitor by TLC.

    • Causality Note: The mild base K₂CO₃ in methanol is sufficient to cleave the silicon-carbon bond without affecting other functional groups.

  • Workup (Part 2 - Final Product):

    • Once deprotection is complete, neutralize the mixture with 1 M HCl until the pH is acidic (~pH 2-3).

    • Extract the product with EtOAc (3x).

    • Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/EtOAc gradient to afford this compound as a solid.

Derivatization for Targeted Drug Delivery via Click Chemistry

With the core scaffold in hand, we can now leverage the ethynyl group for conjugation. The CuAAC reaction provides an efficient way to link our scaffold to a drug or targeting moiety functionalized with an azide group.[11]

Conceptual Workflow for Conjugate Synthesis

This workflow illustrates the modular nature of click chemistry in building a targeted drug delivery system.[7]

G cluster_0 Component Preparation A Synthesize This compound (Alkyne Component) C CuAAC 'Click' Reaction CuSO4, Sodium Ascorbate A->C B Synthesize or Procure Azide-Functionalized Component (e.g., Azido-Drug, Azido-Linker) B->C D Triazole-Linked Conjugate C->D E Purification & Characterization (HPLC, NMR, MS) D->E

Caption: Modular workflow for drug conjugate synthesis via CuAAC.

Detailed Experimental Protocol: CuAAC Conjugation

This protocol describes a general procedure for conjugating this compound to a generic azide-containing molecule (R-N₃).

Materials:

  • This compound (1.0 eq)

  • Azide-functionalized component (R-N₃, 1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent system (e.g., a mixture of t-Butanol and water, or DMF)

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of CuSO₄·5H₂O in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Causality Note: Sodium ascorbate is a reducing agent that reduces Cu(II) from the sulfate salt to the catalytically active Cu(I) species in situ. This is often preferred over using Cu(I) salts directly, which can be unstable.

  • Reaction Setup: In a vial, dissolve this compound and the azide-containing molecule (R-N₃) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • Catalyst Addition: To the stirring solution, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS, observing the disappearance of the starting materials and the appearance of a new, more polar product spot.

  • Workup:

    • Once the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., EtOAc or CH₂Cl₂).

    • If the product is water-soluble, purification is typically achieved using reverse-phase HPLC.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude conjugate using an appropriate method, such as flash column chromatography or preparative HPLC, to yield the pure triazole-linked product.

Characterization and Quality Control

Rigorous characterization is non-negotiable to validate the structure and purity of the synthesized compounds.[12]

Analytical Techniques
TechniquePurposeExpected Observations for this compound
¹H NMR Structural elucidation and confirmation of proton environments.Aromatic protons in the 7-8 ppm region showing characteristic splitting patterns. A singlet around 3-4 ppm for the acetylenic proton. A broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Confirmation of the carbon skeleton.Signals for the carboxyl carbon (~170 ppm), aromatic carbons (120-140 ppm), and two distinct signals for the alkyne carbons (~80-90 ppm).[13]
Mass Spec (MS) Determination of molecular weight and confirmation of elemental composition.Expect to observe the molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated mass (C₉H₅ClO₂). The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio) should be visible.[14]
FT-IR Identification of key functional groups.Characteristic stretches for O-H (broad, ~3000 cm⁻¹), C≡C-H (sharp, ~3300 cm⁻¹), C≡C (~2100 cm⁻¹), and C=O (~1700 cm⁻¹).
HPLC Purity assessment.A single major peak in the chromatogram indicates high purity.
Expected Characterization Data Summary
CompoundFormulaMW ( g/mol )Expected ¹H NMR Signals (δ, ppm)Expected MS (m/z)
This compoundC₉H₅ClO₂180.59~11-13 (1H, s, COOH), ~7.9-8.1 (2H, m, Ar-H), ~7.5 (1H, m, Ar-H), ~3.9 (1H, s, C≡C-H)[M-H]⁻ 179.0
Triazole Conjugate (Example)VariableVariableDisappearance of the alkyne proton signal (~3.9 ppm). Appearance of a new triazole proton signal (~7.5-8.5 ppm).[M+H]⁺ or [M-H]⁻ corresponding to the sum of the two reactants.

Application: A Model for Targeted Drug Delivery

The synthesized derivatives can be incorporated into sophisticated drug delivery systems. A common strategy involves a three-part construct: a targeting ligand, the linker synthesized from our scaffold, and a cytotoxic payload.

Mechanism of Action: Receptor-Mediated Endocytosis

Caption: Targeted drug delivery via receptor-mediated endocytosis.

  • Binding: The targeting ligand on the conjugate binds specifically to a surface receptor overexpressed on the cancer cell.[15]

  • Endocytosis: The cell internalizes the entire conjugate-receptor complex into an endosome.

  • Drug Release: The acidic environment or specific enzymes within the endosome or lysosome cleave the linker, releasing the active drug inside the cell.[2]

  • Cytotoxicity: The released drug exerts its cytotoxic effect, leading to cell death.

Conclusion

This compound is a powerful and adaptable scaffold for constructing advanced targeted drug delivery systems. The Sonogashira coupling provides a robust route to its synthesis, and the terminal alkyne is perfectly suited for modern bioconjugation techniques like CuAAC click chemistry. The protocols and rationale provided herein offer a solid foundation for researchers to develop novel, highly specific, and potent therapeutic agents.

References

Application Note: A Multi-Modal Analytical Approach for Monitoring Reactions of 2-Chloro-4-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-4-ethynylbenzoic acid is a pivotal trifunctional building block in modern synthetic chemistry, enabling the construction of complex molecules for drug discovery, materials science, and chemical biology. Its distinct functional groups—a terminal alkyne, a carboxylic acid, and a chlorinated aromatic ring—offer multiple reaction pathways, such as Sonogashira couplings, click chemistry, esterification, and amidation.[1][2][3] Effective monitoring of these transformations is paramount to ensure optimal reaction performance, maximize yield, and minimize impurity formation. This guide provides a comprehensive suite of detailed analytical protocols for researchers, scientists, and drug development professionals to monitor reactions involving this versatile compound. We present methodologies spanning chromatography (HPLC, GC-MS) and spectroscopy (FTIR, NMR), explaining the causality behind experimental choices and providing frameworks for robust, self-validating analytical systems.

The Strategic Importance of Reaction Monitoring

In any synthetic sequence, "flying blind" is inefficient and risks failure. Reaction monitoring provides the critical real-time or near-real-time data necessary to understand reaction kinetics, identify the optimal endpoint, detect the formation of byproducts, and ensure process safety and reproducibility. For a molecule like this compound, where multiple functional groups could potentially react, a multi-modal analytical strategy is not just beneficial—it is essential for unambiguous process control.

This guide is structured to provide both high-level strategic advice and detailed, actionable protocols for the key analytical techniques applicable to this substrate.

cluster_reaction Synthetic Transformation cluster_sampling At-Line Analysis cluster_analysis Analytical Methods Reaction_Vessel Reaction Vessel (e.g., Sonogashira Coupling) Aliquot Sample Aliquot (Quenched) Reaction_Vessel->Aliquot Sampling HPLC HPLC (Quantitative) Aliquot->HPLC FTIR FTIR (Functional Groups) Aliquot->FTIR NMR NMR (Structural ID) Aliquot->NMR GCMS GC-MS (Derivatized) Aliquot->GCMS

Figure 1: General workflow for monitoring reactions of this compound.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Expertise & Rationale: HPLC is the premier technique for quantitative analysis of reaction mixtures containing this compound. Its high resolution allows for the separation of the starting material from products and impurities, and its UV detector provides excellent sensitivity due to the compound's aromatic nature. We employ Reverse-Phase (RP) HPLC, where the stationary phase is nonpolar (e.g., C18). To ensure reproducible retention times and sharp peak shapes for the acidic analyte, the mobile phase must be acidified. This suppresses the ionization of the carboxylic acid group, leading to better interaction with the stationary phase.[4][5]

Detailed Protocol: RP-HPLC Method
  • Instrumentation & Column:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile (ACN).

    • Causality Note: Phosphoric acid is a strong, non-volatile acid buffer providing excellent peak shape. Formic acid is a volatile alternative, making it compatible with mass spectrometry (LC-MS) if desired.[4]

  • Chromatographic Conditions:

    • Elution: Isocratic or Gradient. A typical starting point is 60:40 ACN:Water (with acid). A gradient elution (e.g., starting at 40% ACN and ramping to 95% ACN) may be necessary to resolve all components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C for improved reproducibility.

    • Detection Wavelength: 254 nm, where the aromatic ring provides strong absorbance. A DAD can be used to scan multiple wavelengths to check for peak purity.

    • Injection Volume: 10 µL.

  • Sample Preparation Workflow:

    • At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1.0 mL) of mobile phase in an HPLC vial. This stops the reaction and prepares the sample for analysis.

    • Filter the sample through a 0.45 µm syringe filter if particulates are present.

  • Data Analysis:

    • Identify peaks by comparing retention times to pure standards of starting material.

    • Quantify the consumption of starting material and formation of product by integrating the area under the respective peaks. A calibration curve should be generated for accurate quantification.

CompoundExpected Retention Time (Approx.)Notes
This compound~4.5 minWill vary based on exact conditions.
Hypothetical Product (e.g., Sonogashira adduct)> 5.0 minTypically, more nonpolar products will have longer retention times.

Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Groups

Expertise & Rationale: FTIR spectroscopy is an invaluable tool for rapidly confirming the transformation of key functional groups. It works by measuring the absorption of infrared radiation by specific molecular vibrations. For reactions of this compound, we can directly observe the disappearance of the characteristic alkyne stretches and the appearance of new bands corresponding to the product. This method is exceptionally fast and can be used "at-line" with minimal sample preparation or even "in-situ" with a probe for real-time monitoring.[6][7][8]

Key Vibrational Frequencies

The power of FTIR lies in its ability to provide a molecular "fingerprint." The disappearance of the sharp ≡C-H and C≡C stretches is a definitive indicator that the alkyne has reacted.

Functional GroupBondCharacteristic Frequency (cm⁻¹)Interpretation for Reaction Monitoring
Terminal Alkyne ≡C-H Stretch~3300 (sharp, strong)Disappearance indicates reaction at the alkyne.[9]
C≡C Stretch~2100-2150 (sharp, medium-weak)Disappearance confirms alkyne consumption.[10]
Carboxylic Acid O-H Stretch2500-3300 (very broad)Change in this band indicates reaction at the acid.
C=O Stretch~1690-1720 Shift or disappearance indicates conversion to ester/amide.[10]

graph {
layout=neato;
node [shape=plaintext, fontcolor="#202124"];
edge [color="#34A853", penwidth=2];

Molecule [label="this compound", pos="0,1.5!"];

Alkyne [label="Alkyne Group\n(-C≡CH)", pos="-2,0!"]; Carboxyl [label="Carboxyl Group\n(-COOH)", pos="2,0!"];

Alkyne_Peaks [label="Key IR Peaks:\n~3300 cm⁻¹ (≡C-H)\n~2100 cm⁻¹ (C≡C)", fontsize=10, pos="-2,-1.5!"]; Carboxyl_Peaks [label="Key IR Peaks:\n~3000 cm⁻¹ (O-H)\n~1710 cm⁻¹ (C=O)", fontsize=10, pos="2,-1.5!"];

Molecule -- Alkyne; Molecule -- Carboxyl; Alkyne -- Alkyne_Peaks [style=dashed, color="#EA4335"]; Carboxyl -- Carboxyl_Peaks [style=dashed, color="#EA4335"]; }

Figure 2: Key functional groups and their characteristic IR frequencies.

Protocol: At-Line FTIR Monitoring
  • Background Spectrum: Collect a background spectrum of the reaction solvent.

  • Sample Preparation: Withdraw a single drop of the reaction mixture. Place it onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer and record the spectrum.

  • Data Analysis: Subtract the solvent spectrum if necessary. Monitor the intensity of the key peaks (e.g., at ~3300 cm⁻¹) over time. The reaction is complete when this peak has disappeared.

For advanced applications, an in-situ ATR-FTIR probe can be inserted directly into the reaction vessel, providing continuous, real-time data without the need for sampling.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Verification

Expertise & Rationale: While HPLC and FTIR confirm reaction progress, ¹H NMR spectroscopy provides definitive structural information about the products and any byproducts formed. By analyzing the chemical shift, integration, and multiplicity of the proton signals, one can confirm the exact molecular structure. The disappearance of the alkyne proton signal and the appearance of new signals in the aromatic or other regions are key diagnostic markers.

Expected ¹H NMR Signals for Reactant

The chemical shifts are influenced by the electronic environment. The chloro- and carboxyl- groups are electron-withdrawing, which will shift the aromatic protons downfield.

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Carboxylic Acid (-COOH)~11.0 - 13.0Singlet (broad)1HMay exchange with D₂O.
Aromatic Protons (Ar-H)~7.5 - 8.2Multiplets3HThe specific pattern depends on the coupling constants.[13][14]
Alkyne (≡C-H) ~3.5 - 4.0 Singlet 1H This is a highly diagnostic signal. Its disappearance is a primary indicator of reaction at the alkyne.[15][16]
Protocol: ¹H NMR Sample Preparation
  • Sampling: Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Workup: Quench the reaction as described for HPLC. If possible, perform a mini-extraction. For example, dilute with ethyl acetate, wash with water to remove salts, dry the organic layer over MgSO₄, and evaporate the solvent under reduced pressure.

  • Preparation: Dissolve the crude residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard like tetramethylsilane (TMS).

  • Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: Compare the spectrum of the reaction mixture to the starting material. Look for the disappearance of the alkyne proton singlet and the appearance of new signals consistent with the expected product structure.

Gas Chromatography-Mass Spectrometry (GC-MS): A Specialized Tool

Expertise & Rationale: GC-MS is a powerful technique for separating and identifying volatile compounds. However, this compound itself is not sufficiently volatile for direct GC analysis due to the high polarity of the carboxylic acid group.[17] To use GC-MS, a chemical derivatization step is mandatory to convert the carboxylic acid into a more volatile ester, typically a trimethylsilyl (TMS) ester.[18][19] This method is therefore best suited for identifying volatile byproducts or for situations where HPLC is unavailable.

Protocol: Derivatization and GC-MS Analysis
  • Sample Preparation & Derivatization:

    • Take a quenched and dried aliquot of the reaction mixture (~1 mg).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a suitable solvent like pyridine or acetonitrile.[18]

    • Seal the vial and heat at 70 °C for 30-60 minutes to form the TMS ester.

    • Cool the sample to room temperature before injection.

    • Trustworthiness Note: This derivatization must be quantitative and reproducible. Always run a derivatized standard of the starting material to confirm its retention time and mass spectrum.

  • GC-MS Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan from m/z 40 to 500.

  • Data Analysis:

    • Identify the TMS-derivatized analyte by its characteristic retention time and mass spectrum. The molecular ion (M⁺) and fragment ions (e.g., M-15 for loss of a methyl group) will be key identifiers.

Summary and Recommendations

A robust analytical strategy combines the strengths of multiple techniques. For monitoring reactions of this compound, the following approach is recommended:

TechniquePrimary UseSpeedQuantitationStructural InfoKey Insight
HPLC Quantitative analysis of reactants and products.MediumExcellentLowPrecise conversion and yield determination.
FTIR Rapid tracking of functional group changes.Very FastSemi-QuantitativeMediumQuick confirmation of reaction endpoint.
NMR Unambiguous structure elucidation of products.SlowExcellent (qNMR)ExcellentDefinitive proof of structure and impurity ID.
GC-MS Analysis of volatile byproducts or derivatized analyte.MediumGoodExcellentRequires derivatization; good for specific cases.

For routine monitoring, a combination of initial FTIR checks to quickly gauge reaction progress, followed by HPLC analysis for accurate quantitative data, is a highly effective and efficient workflow. NMR should be used to confirm the structure of the final, purified product and to investigate the formation of any significant unknown impurities identified by HPLC.

References

Troubleshooting & Optimization

How to improve the yield and purity of 2-Chloro-4-ethynylbenzoic acid synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-ethynylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis for both yield and purity. Here, we move beyond simple protocols to explain the underlying chemistry and provide actionable insights for troubleshooting common experimental challenges. Our approach is grounded in established literature and practical experience to ensure you can achieve reliable and reproducible results.

I. Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process that leverages the power and versatility of palladium-catalyzed cross-coupling chemistry. The general workflow is as follows:

  • Sonogashira Cross-Coupling: A protected form of the benzoic acid, typically a methyl ester with a highly reactive leaving group (e.g., iodine) at the 4-position, is coupled with a protected alkyne, such as trimethylsilylacetylene (TMSA). Using an iodo-substituted precursor is a strategic choice to facilitate the reaction, as aryl chlorides are significantly less reactive in Sonogashira couplings.[1][2]

  • One-Pot Deprotection and Hydrolysis: The resulting intermediate, methyl 2-chloro-4-((trimethylsilyl)ethynyl)benzoate, undergoes a one-pot reaction to remove the trimethylsilyl protecting group from the alkyne and hydrolyze the methyl ester to the desired carboxylic acid.

This strategy is designed to maximize yield and minimize side reactions by using protected functional groups and optimizing the coupling reaction, which is often the most challenging step.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection & Hydrolysis A Methyl 2-chloro-4-iodobenzoate C Pd Catalyst, Cu(I) co-catalyst, Base A->C B Trimethylsilylacetylene (TMSA) B->C D Methyl 2-chloro-4-((trimethylsilyl)ethynyl)benzoate C->D Formation of C-C bond E Base (e.g., KOH) D->E One-pot reaction F Acidic Workup E->F G This compound (Final Product) F->G

Caption: Synthetic workflow for this compound.

II. Troubleshooting Guide: Sonogashira Coupling Step

This section addresses common issues encountered during the Sonogashira coupling of methyl 2-chloro-4-iodobenzoate with trimethylsilylacetylene.

Question 1: My reaction shows low or no conversion of the starting material (methyl 2-chloro-4-iodobenzoate). What are the possible causes and solutions?

  • Potential Cause 1: Inactive Catalyst. Palladium(0) is the active catalytic species.[1] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ. This reduction can fail if the reaction conditions are not optimal.

    • Solution:

      • Ensure your amine base is not hindered and is of high purity. The amine can act as a reducing agent for the Pd(II) precatalyst.[1]

      • Ensure all reagents and solvents are thoroughly deoxygenated. Oxygen can oxidize and deactivate the Pd(0) catalyst.[1]

  • Potential Cause 2: Poor Quality Reagents or Solvents.

    • Solution:

      • Use freshly distilled and degassed solvents (e.g., THF, DMF).

      • Use high-purity amine base (e.g., triethylamine or diisopropylamine), as impurities can poison the catalyst.

      • Ensure your copper(I) iodide is of high quality. It should be a white or off-white powder; a green or blue color indicates oxidation to Cu(II), which is ineffective.

  • Potential Cause 3: Insufficient Reaction Temperature. While many Sonogashira reactions proceed at room temperature, less reactive substrates, or those with steric hindrance, may require heating.[4]

    • Solution:

      • Gradually increase the reaction temperature to 40-50 °C and monitor the reaction progress by TLC or LC-MS.

Question 2: I am observing a significant amount of a side product that appears to be a dimer of my alkyne. How can I prevent this?

  • Cause: This side product is likely the result of Glaser-Hay homocoupling of trimethylsilylacetylene, a common side reaction in Sonogashira couplings.[4][5] This is promoted by the presence of oxygen and an excess of the copper co-catalyst.

    • Solution 1: Rigorous Exclusion of Oxygen.

      • Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.

      • Maintain a positive pressure of inert gas throughout the reaction setup.

    • Solution 2: Optimize Catalyst Loadings.

      • Reduce the amount of copper(I) iodide to the minimum required for catalysis (typically 1-2 mol%).

      • Avoid a large excess of the alkyne coupling partner. A slight excess (1.1-1.2 equivalents) is usually sufficient.

    • Solution 3: Consider a "Copper-Free" Protocol.

      • Copper-free Sonogashira reactions have been developed to eliminate the issue of homocoupling.[6][7] These protocols often require specific ligands and may need higher temperatures, but can significantly improve the purity of the crude product.

G Start Low Yield in Sonogashira Coupling Q1 Is starting material consumed? Start->Q1 A1_Yes Significant byproduct formation Q1->A1_Yes Yes A1_No No or low conversion Q1->A1_No No Q2 Is alkyne homocoupling observed? A1_Yes->Q2 Q3 Catalyst/Reagent Quality Check A1_No->Q3 A2_Yes 1. Ensure rigorous deoxygenation. 2. Reduce Cu(I) loading. 3. Consider copper-free conditions. Q2->A2_Yes Yes A2_No Other side reactions. Characterize byproducts. Q2->A2_No No A3 1. Use fresh, pure reagents/solvents. 2. Verify Pd catalyst activity. 3. Degas all components. Q3->A3 Q4 Reaction Conditions Check A3->Q4 A4 1. Increase temperature moderately (e.g., to 50°C). 2. Ensure effective stirring. Q4->A4

Caption: Troubleshooting decision tree for the Sonogashira reaction.

III. Frequently Asked Questions (FAQs)

Q: Why use trimethylsilylacetylene (TMSA) instead of acetylene gas? A: TMSA is a liquid, making it much easier and safer to handle than acetylene gas.[8] The trimethylsilyl group also serves as a protecting group, preventing the alkyne from reacting on both sides, which would lead to polymerization or unwanted double-coupling reactions.[9]

Q: What is the best choice of base and solvent for this reaction? A: A combination of an amine base and an organic solvent is standard. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices for the base, as they are sufficiently basic to deprotonate the alkyne (in the presence of copper) and to neutralize the HX byproduct.[6] Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used due to their ability to dissolve both the organic substrates and the catalyst complexes.

Q: How do I remove the trimethylsilyl (TMS) group and hydrolyze the ester in the final step? A: A one-pot procedure is highly efficient. The TMS group can be cleaved under basic conditions.[10] Conveniently, these same basic conditions will also hydrolyze the methyl ester to the carboxylic acid.[11][12] A common method is to use potassium hydroxide or sodium hydroxide in a mixture of methanol and water. Subsequent acidification will protonate the carboxylate to give the final product.

Q: My final product is difficult to purify. What are some common impurities and how can I remove them? A: Common impurities include:

  • Homocoupled alkyne: As discussed in the troubleshooting section, this can be minimized during the reaction. If present, it is non-polar and can often be removed by recrystallization or column chromatography.

  • Unreacted starting material: If the reaction did not go to completion, this may be present. Its polarity is different from the final product, allowing for separation by chromatography.

  • Residual catalyst: Palladium catalysts can often be removed by filtration of the crude reaction mixture through a plug of silica gel or Celite.

For purification of the final benzoic acid derivative, recrystallization is often an effective method. A solvent system such as ethanol/water or ethyl acetate/hexanes can be explored.

IV. Detailed Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent quality.

Step 1: Synthesis of Methyl 2-chloro-4-((trimethylsilyl)ethynyl)benzoate
ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
Methyl 2-chloro-4-iodobenzoate1.0296.48102.96 g
Trimethylsilylacetylene (TMSA)1.298.22121.65 mL
PdCl₂(PPh₃)₂0.02701.900.2140 mg
Copper(I) Iodide (CuI)0.04190.450.476 mg
Triethylamine (Et₃N)3.0101.19304.2 mL
Tetrahydrofuran (THF), anhydrous---40 mL

Methodology:

  • To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-chloro-4-iodobenzoate (2.96 g, 10 mmol), PdCl₂(PPh₃)₂ (140 mg, 0.2 mmol), and CuI (76 mg, 0.4 mmol).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous, degassed THF (40 mL) and degassed triethylamine (4.2 mL, 30 mmol) via syringe.

  • Stir the mixture at room temperature for 5 minutes to allow for dissolution.

  • Add trimethylsilylacetylene (1.65 mL, 12 mmol) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:4 ethyl acetate/hexanes mobile phase). If the reaction is sluggish after 4 hours, gently heat the mixture to 40-50 °C. The reaction is typically complete within 8-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (50 mL) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with 1M HCl (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound
ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
Methyl 2-chloro-4-((trimethylsilyl)ethynyl)benzoate1.0280.80~10~2.81 g
Potassium Hydroxide (KOH)4.056.11402.24 g
Methanol (MeOH)---30 mL
Water (H₂O)---10 mL
Hydrochloric Acid (HCl), concentrated---As needed

Methodology:

  • Dissolve the crude methyl 2-chloro-4-((trimethylsilyl)ethynyl)benzoate from the previous step in methanol (30 mL) in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve potassium hydroxide (2.24 g, 40 mmol) in water (10 mL).

  • Add the KOH solution to the methanolic solution of the ester.

  • Heat the mixture to reflux (approximately 65-70 °C) and stir for 2-4 hours. Monitor the reaction by TLC until both the TMS deprotection and ester hydrolysis are complete.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water (30 mL) and wash with diethyl ether (2 x 20 mL) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow, dropwise addition of concentrated HCl.

  • A precipitate of this compound will form. Continue to stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to afford the final product as a solid.

V. References

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. --INVALID-LINK--

  • Sonogashira coupling. Wikipedia. --INVALID-LINK--

  • Sonogashira Coupling. Chemistry LibreTexts. --INVALID-LINK--

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. --INVALID-LINK--

  • Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. --INVALID-LINK--

  • Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. --INVALID-LINK--

  • A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. ResearchGate. --INVALID-LINK--

  • DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett. --INVALID-LINK--

  • Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. PubMed. --INVALID-LINK--

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. --INVALID-LINK--

  • Sonogashira Coupling. Organic Chemistry Portal. --INVALID-LINK--

  • Trimethylsilylacetylene. Wikipedia. --INVALID-LINK--

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. --INVALID-LINK--

  • Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. ACS Publications. --INVALID-LINK--

  • Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH. --INVALID-LINK--

  • The Sonogashira Coupling. --INVALID-LINK--

  • Trimethylsilylacetylene-Uses & Properties. ChemicalBook. --INVALID-LINK--

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. --INVALID-LINK--

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. --INVALID-LINK--

  • Sonogashira Cross-Coupling. J&K Scientific LLC. --INVALID-LINK--

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. --INVALID-LINK--

  • PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYLBENZOIC ACIDS AND INTERMEDIATES. Google Patents. --INVALID-LINK--

  • The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--

  • Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. PrepChem.com. --INVALID-LINK--

  • This compound. Sigma-Aldrich. --INVALID-LINK--

  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Google Patents. --INVALID-LINK--

  • Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. Google Patents. --INVALID-LINK--

  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Google Patents. --INVALID-LINK--

  • 2-CHLORO-4-ETHYNYL-BENZOIC ACID METHYL ESTER. Fluorochem. --INVALID-LINK--

  • Can methyl benzoate be hydrolyzed? Quora. --INVALID-LINK--

  • Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. Google Patents. --INVALID-LINK--

  • o-CHLOROBENZOIC ACID. Organic Syntheses Procedure. --INVALID-LINK--

  • Methyl ester hydrolysis. ChemSpider Synthetic Pages. --INVALID-LINK--

  • Methyl 2-chloro-4-methylbenzoate. PubChem. --INVALID-LINK--

References

Technical Support Center: Optimizing Click Chemistry with 2-Chloro-4-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 2-Chloro-4-ethynylbenzoic acid in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure the successful and efficient synthesis of your target 1,2,3-triazoles.

The unique structure of this compound, featuring both an electron-withdrawing chloro group and a potentially coordinating carboxylic acid, presents specific challenges and opportunities in click chemistry. This guide is designed to help you navigate these nuances and achieve high-yield, clean reactions.

Frequently Asked Questions (FAQs)

This section addresses common initial questions and concerns when working with this compound in CuAAC reactions.

Q1: Why is my reaction with this compound sluggish or incomplete?

Several factors can contribute to slow or incomplete reactions. The electron-withdrawing nature of the chloro and carboxyl groups can reduce the nucleophilicity of the alkyne, making it less reactive. Additionally, the carboxylic acid can interact with the copper catalyst, potentially altering its catalytic activity. Optimization of catalyst loading, ligand choice, and solvent system is often necessary.

Q2: I'm observing significant alkyne homocoupling (Glaser coupling). How can I minimize this side product?

Alkyne homocoupling is a common side reaction in CuAAC, often promoted by the presence of oxygen which oxidizes the active Cu(I) catalyst to Cu(II). To mi[1][2]tigate this:

  • Deoxygenate your solvents: Thoroughly sparge all solvents with an inert gas like argon or nitrogen before use.

  • [2]Use a reducing agent: Sodium ascorbate is the most common choice to reduce any in-situ formed Cu(II) back to the active Cu(I) state.

  • [2][3]Work under an inert atmosphere: For particularly sensitive reactions, using a glovebox can provide the best protection against oxygen.

Q3[2]: What is the best solvent system for this reaction?

The ideal solvent must solubilize all components: the benzoic acid derivative, the azide partner, the copper source, the ligand, and the reducing agent. Due to the polar carboxylic acid group, solvent mixtures are often required. Common and effective systems include mixtures of water with organic co-solvents such as DMSO, THF, tBuOH, or acetone. The c[2][3]hoice will depend on the solubility of your specific azide substrate.

Q4: Can the carboxylic acid group of this compound interfere with the reaction?

Yes, the carboxylic acid can act as a Brønsted base and potentially coordinate with the copper catalyst. This [4]can sometimes be beneficial, as carboxylic acids have been shown to promote CuAAC reactions in some cases. Howev[5]er, it can also lead to catalyst inhibition or precipitation. If you suspect interference, consider adding a non-coordinating base or using a ligand that forms a very stable complex with copper.

Q5: How do I best purify my final triazole product, which now contains a carboxylic acid?

The presence of the carboxylic acid introduces both challenges and opportunities for purification.

  • Acid-Base Extraction: The product can be selectively extracted into an aqueous basic solution (e.g., dilute NaHCO₃ or NaOH), washed with an organic solvent to remove neutral impurities, and then re-acidified to precipitate the purified product.

  • [6]Reversed-Phase Chromatography: For more challenging separations, reversed-phase flash chromatography or HPLC can be effective. The mobile phase often requires a pH modifier (e.g., formic acid or acetic acid) to ensure the carboxylic acid is protonated and retains well on the column.

  • [7]Anion Exchange Chromatography: Solid-phase extraction (SPE) using an anion exchange resin can be a powerful technique for capturing and purifying the carboxylic acid product.

T[8]roubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the optimization of CuAAC reactions with this compound.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: Oxidation of Cu(I) to Cu(II).• Ensure you are using a freshly prepared solution of sodium ascorbate. [3]• Increase the excess of sodium ascorbate (e.g., 5-10 equivalents). • Thoroughly degas all solvents and reaction vessels.
[2] Poor Reagent Quality: Impure starting materials.• Verify the purity of your this compound and azide partner via NMR or LC-MS. [2]• Consider recrystallization or chromatography of starting materials if necessary.
Catalyst Sequestration: The substrate or product may be strongly chelating the copper.•[4] Increase the catalyst loading (e.g., from 1 mol% to 5-10 mol%). • Use a ligand that forms a more robust complex with Cu(I), such as THPTA or TBTA.
[2][8] Insolubility: One or more reagents are not fully dissolved.• Modify the solvent system. Try increasing the proportion of the organic co-solvent (e.g., DMSO, DMF). [3]• Gentle heating (e.g., 40-50 °C) may improve solubility and reaction rate.
[2]Multiple Unidentified Side ProductsDehalogenation: The chloro-substituent may be reacting under certain conditions.• This is less common in CuAAC but can occur. Avoid harsh conditions (high temperatures, strong bases). • Screen different copper sources (e.g., CuI, CuBr vs. CuSO₄/Ascorbate).
Reaction with Carboxylic Acid: The azide or other reagents may be reacting with the carboxylic acid.• If esterification is a concern, protect the carboxylic acid as a methyl or ethyl ester prior to the click reaction, followed by deprotection.
Product Precipitation During Reaction Low Solubility of Product: The triazole product may be insoluble in the reaction medium.• This can sometimes be advantageous, driving the reaction to completion. The product can often be isolated by simple filtration. [4][9]• If this complicates analysis or downstream processing, switch to a solvent system in which the product is more soluble (e.g., pure DMSO or DMF).
Difficulty in Purification Copper Contamination: Residual copper can be difficult to remove from the carboxylic acid product.• After the reaction, wash the crude product with an aqueous solution of a chelating agent like EDTA to sequester and remove copper ions. [10]• For column chromatography, pre-treating the crude material with a copper scavenging resin can be effective.
Poor Chromatographic Behavior: The product may streak or show poor separation on silica gel.• Avoid standard silica gel chromatography. Use reversed-phase chromatography with an acidified mobile phase. [7]• Utilize acid-base extraction as a primary purification step.

--[6]-

Optimized Protocol Recommendations

The following protocols are designed as robust starting points for your experiments. Optimization may be required based on your specific azide partner.

Workflow for Optimizing CuAAC Reactions

G cluster_0 Reaction Setup cluster_1 Monitoring & Workup cluster_2 Purification A 1. Prepare Stock Solutions - Alkyne (10 mM in DMSO) - Azide (12 mM in DMSO) - CuSO4 (20 mM in H2O) - THPTA (50 mM in H2O) - Na Ascorbate (100 mM in H2O, Fresh) B 2. Combine Reactants - In vial, add Alkyne & Azide solutions A->B C 3. Prepare Catalyst - Premix CuSO4 and THPTA solutions - Vortex briefly B->C D 4. Initiate Reaction - Add Catalyst mix to vial - Add fresh Na Ascorbate solution C->D E 5. Reaction Monitoring - Monitor by TLC or LC-MS - Typically 1-4 hours at RT D->E F 6. Quench & Initial Workup - Dilute with water - Add EDTA solution to chelate Cu E->F G 7. Product Isolation - Acidify with HCl to pH ~2 - Extract with EtOAc or filter precipitate F->G H 8. Purification Options G->H I Option A: Recrystallization (If solid) H->I High Purity Solid J Option B: Acid-Base Extraction H->J General Use K Option C: Reversed-Phase Chromatography H->K High Purity / Difficult Separation

General workflow for CuAAC reaction and purification.
Step-by-Step Experimental Protocol (Small Scale)

This protocol is for a typical 0.1 mmol scale reaction.

  • Reagent Preparation:

    • Prepare stock solutions as described in the workflow diagram. It is critical to prepare the sodium ascorbate solution fresh just before use.

  • [2]Reaction Setup:

    • In a 4 mL glass vial equipped with a magnetic stir bar, add this compound (18.1 mg, 0.1 mmol, 1.0 equiv).

    • Add your azide partner (0.12 mmol, 1.2 equiv).

    • Add 1.0 mL of a 1:1 mixture of t-BuOH and water. Stir until all solids are dissolved.

    • In a separate microcentrifuge tube, premix CuSO₄·5H₂O (0.5 mg, 0.002 mmol, 0.02 equiv) and a water-soluble ligand like THPTA (1.7 mg, 0.004 mmol, 0.04 equiv) in 0.2 mL of water.

  • [11][8]Reaction Initiation:

    • Add the premixed catalyst solution to the vial containing the alkyne and azide.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (4.0 mg, 0.02 mmol, 0.2 equiv) in 0.2 mL of water. The o[2]rder of addition is crucial to prevent premature copper reduction. *[2] Seal the vial and stir vigorously at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

    • Once complete, add 2 mL of a 50 mM aqueous EDTA solution to the reaction mixture and stir for 15 minutes to chelate the copper.

    • Acidify the solution to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 5 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude material using one of the methods described in the Troubleshooting Guide (e.g., recrystallization or reversed-phase chromatography).

Catalytic Cycle of CuAAC

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is not a concerted pericyclic reaction like the thermal Huisgen cycloaddition. Inste[3]ad, it proceeds through a multi-step catalytic cycle involving copper-acetylide and copper-triazolide intermediates.

CuAAC_Cycle cluster_intermediates Catalytic Intermediates CuI Cu(I) Catalyst Cu_Acetylide [Cu(I)]-C≡C-R (Copper Acetylide) CuI->Cu_Acetylide + Alkyne - H+ Alkyne R-C≡CH (this compound) Azide R'-N3 Product Triazole Product Cu_Complex Azide Coordination Complex Cu_Acetylide->Cu_Complex + Azide Metallacycle Six-Membered Cu(III) Metallacycle Cu_Complex->Metallacycle Cyclization Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->CuI + H+ (Protonolysis) Cu_Triazolide->Product Releases Product

Simplified catalytic cycle for the CuAAC reaction.

This diagram illustrates the key steps: activation of the terminal alkyne by Cu(I) to form a copper acetylide, coordination of the azide, cyclization to form a six-membered metallacycle, and subsequent rearrangement and protonolysis to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.

[3][5]## References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. --INVALID-LINK--

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health (NIH). --INVALID-LINK--

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. --INVALID-LINK--

  • Protocol for Azide-Alkyne Click Chemistry. BroadPharm. --INVALID-LINK--

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. --INVALID-LINK--

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. --INVALID-LINK--

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. --INVALID-LINK--

  • Technical Support Center: Optimizing CuAAC Reactions. Benchchem. --INVALID-LINK--

  • Help finding conditions for CuAAC "click" reaction. Chemistry Stack Exchange. --INVALID-LINK--

  • CuAAC click triazole synthesis - laboratory experiment. YouTube. --INVALID-LINK--

  • Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BOC Sciences. --INVALID-LINK--

  • Click chemistry ligands and catalysts. Lumiprobe. --INVALID-LINK--

  • Purifying ionic compounds by flash column chromatography. Biotage. --INVALID-LINK--

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. --INVALID-LINK--

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ResearchGate. --INVALID-LINK--

References

Common side reactions and byproducts in 2-Chloro-4-ethynylbenzoic acid chemistry and how to avoid them.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-ethynylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, side reactions, and byproducts encountered when working with this versatile building block. Our aim is to provide not just solutions, but also the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses three key functional groups, each with distinct reactivity:

  • Terminal Alkyne (-C≡CH): This is the most reactive site for many common cross-coupling reactions, such as the Sonogashira coupling, click chemistry (cycloadditions), and Glaser-Hay coupling.

  • Aryl Chloride (Ar-Cl): The chloride is a leaving group in palladium-catalyzed cross-coupling reactions, though it is generally less reactive than corresponding aryl bromides or iodides.[1] This can necessitate more forcing reaction conditions.

  • Carboxylic Acid (-COOH): This group can undergo standard transformations like esterification, amidation, and reduction.[2] It also influences the electronic properties of the aromatic ring and can be susceptible to decarboxylation under harsh conditions.

Q2: How stable is this compound?

A2: Under standard laboratory conditions (room temperature, protected from light and strong oxidizers), this compound is a relatively stable solid. However, potential degradation pathways include:

  • Decarboxylation: Heating, particularly in acidic solutions, can lead to the loss of CO2.[3][4]

  • Alkyne Homocoupling: In the presence of certain metals (like copper) and an oxidant (such as air), the terminal alkyne can undergo homocoupling to form a 1,3-diyne byproduct.[1][5][6][7][8][9]

Q3: What are the most common applications of this compound?

A3: The bifunctional nature of this molecule makes it a valuable building block in several areas:

  • Pharmaceuticals and Agrochemicals: It serves as a key intermediate for synthesizing complex molecules with potential biological activity.[10]

  • Materials Science: The rigid alkyne unit is useful for creating polymers, functionalized surfaces, and nanomaterials with specific electronic or structural properties.[10]

  • Organic Synthesis: It is widely used in cross-coupling reactions to introduce an ethynylbenzoic acid moiety into a larger molecular framework.[10][11]

Troubleshooting Guides

Guide 1: Sonogashira Coupling Reactions

The Sonogashira coupling is a cornerstone reaction for this molecule, but it is not without its challenges. Below we address common issues and their remedies.

Problem 1: Low yield of the desired cross-coupled product and formation of a major byproduct.

This is often due to the homocoupling of the terminal alkyne (Glaser-Hay coupling), a significant side reaction in copper-mediated Sonogashira reactions.[1][5]

Troubleshooting Workflow: Sonogashira Coupling

cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Root Cause Analysis & Solutions cluster_3 Implementation cluster_4 Verification P1 Low Yield of Sonogashira Product Major Byproduct Observed D1 Suspect Alkyne Homocoupling (Glaser-Hay Reaction) P1->D1 RC1 Oxygen Presence? D1->RC1 RC2 Copper Co-catalyst? D1->RC2 RC3 Reaction Temperature Too High? D1->RC3 S1 Degas Solvents Thoroughly Use Inert Atmosphere (N2 or Ar) RC1->S1 I1 Protocol Modification S1->I1 S2 Switch to Copper-Free Conditions RC2->S2 S2->I1 S3 Lower Reaction Temperature RC3->S3 S3->I1 I2 Run Small-Scale Test Reaction I1->I2 V1 Analyze Reaction Mixture (TLC, LC-MS, NMR) I2->V1 V2 Yield Improved? Byproduct Minimized? V1->V2 V2->P1 No V2->I2 Yes, Optimize cluster_0 Palladium Cycle (Productive) cluster_1 Copper Cycle (Side Reaction) A Pd(0)L2 B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)-Cl(L2) B->C D Transmetalation C->D Cu-C≡CR E Ar-Pd(II)-C≡CR(L2) D->E F Reductive Elimination E->F F->A G Ar-C≡CR F->G H R-C≡CH I Deprotonation (Base, Cu(I)) H->I J Cu-C≡CR I->J J->D K Oxidative Coupling J->K O2 L R-C≡C-C≡C-R (Homocoupling Byproduct) K->L

References

Technical Support Center: Troubleshooting Low Efficiency in Bioconjugation with 2-Chloro-4-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioconjugation applications utilizing 2-Chloro-4-ethynylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reaction with this specific reagent. Our goal is to provide you with the expertise and actionable insights necessary to optimize your conjugation efficiency and achieve reliable, reproducible results.

Introduction to this compound in Bioconjugation

This compound is a valuable building block in bioconjugation, offering a terminal alkyne for covalent bond formation with azide-modified biomolecules. The presence of the electron-withdrawing chloro and carboxylic acid groups on the phenyl ring is expected to enhance the reactivity of the alkyne in the CuAAC reaction.[1] However, the ortho-chloro substituent may also introduce steric challenges that can impact reaction kinetics and overall efficiency.[2][3] This guide will address these specific nuances and provide a framework for systematic troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in bioconjugation?

A1: this compound is primarily used as a linker or tag in bioconjugation via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[4] Its terminal alkyne group reacts specifically with an azide-functionalized molecule (e.g., a protein, antibody, or nucleic acid) to form a stable triazole linkage.[5][6]

Q2: How do the chloro- and carboxylic acid groups affect the reactivity of the alkyne?

A2: Both the chloro and carboxylic acid groups are electron-withdrawing, which generally increases the reactivity of the terminal alkyne towards the CuAAC reaction.[1] This electronic activation can lead to faster reaction rates compared to unsubstituted phenylacetylenes.

Q3: Can the ortho-chloro group cause any issues during the reaction?

A3: Yes, the ortho-chloro group can introduce steric hindrance, which is a spatial blocking effect that may slow down the reaction by impeding the approach of the azide to the alkyne.[2][7] However, with optimized reaction conditions, particularly the choice of ligand, this steric hindrance can often be overcome.

Q4: What is the role of the copper catalyst and why is a reducing agent needed?

A4: The active catalyst in the CuAAC reaction is copper in the +1 oxidation state (Cu(I)).[5][6] Copper(II) salts (e.g., CuSO₄) are often used as the copper source because of their stability and solubility. A reducing agent, most commonly sodium ascorbate, is required to reduce the Cu(II) to the catalytically active Cu(I) in situ.[8]

Q5: Why is a ligand necessary for this reaction?

A5: A ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is crucial for several reasons. It stabilizes the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) and disproportionation.[8] The ligand also accelerates the reaction rate and can help to overcome steric hindrance.[9] For bioconjugation in aqueous media, water-soluble ligands like THPTA are recommended.

Core Troubleshooting Guide: Low Conjugation Efficiency

Low or no product yield is a common issue in bioconjugation. The following guide provides a systematic approach to identifying and resolving the root cause of low efficiency when using this compound.

Problem 1: Low or No Product Formation

This is the most critical issue and can be caused by a number of factors. Follow this workflow to diagnose the problem:

G start Low/No Product catalyst Is the Copper Catalyst Active? start->catalyst reagents Are Reagents Pure & Stoichiometry Correct? catalyst->reagents Yes cat_sol Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents thoroughly. Use a stabilizing ligand (e.g., THPTA). catalyst->cat_sol No conditions Are Reaction Conditions Optimal? reagents->conditions Yes reag_sol Use high-purity reagents. Prepare fresh sodium ascorbate solution. Optimize azide:alkyne ratio (e.g., 1.5-3 fold excess of one). reagents->reag_sol No substrate Are there Substrate-Specific Issues? conditions->substrate Yes cond_sol Optimize ligand:copper ratio (typically 2:1 to 5:1). Screen different solvents and pH. Adjust temperature and reaction time. conditions->cond_sol No sub_sol Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Consider alternative ligation chemistry. substrate->sub_sol Yes end Successful Conjugation substrate->end No

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Detailed Explanations and Solutions:

  • Catalyst Inactivity: The Cu(I) catalyst is sensitive to oxygen and can be readily oxidized to inactive Cu(II).

    • Solution: Ensure all buffers and solutions are thoroughly degassed before use. Always prepare the sodium ascorbate solution fresh, as it degrades over time. The use of a stabilizing ligand is highly recommended to protect the Cu(I) catalyst.[8]

  • Reagent Purity and Stoichiometry: Impurities in the starting materials or solvents can poison the catalyst. Incorrect stoichiometry can lead to incomplete reactions.

    • Solution: Use high-purity reagents and solvents. For bioconjugation, it's common to use a slight excess (1.5 to 3-fold) of the small molecule reagent (in this case, this compound) relative to the biomolecule to drive the reaction to completion.

  • Suboptimal Reaction Conditions: The reaction kinetics are sensitive to pH, temperature, and the concentrations of catalyst and ligand.

    • Solution: The optimal pH for CuAAC is typically between 7 and 8. Avoid buffers containing coordinating species like Tris, which can interfere with the copper catalyst. A ligand-to-copper ratio of 2:1 to 5:1 is often optimal. If the reaction is slow, consider increasing the temperature (e.g., to 37°C) or extending the reaction time.

  • Substrate-Specific Issues: The steric hindrance from the ortho-chloro group on this compound, or from bulky groups near the azide on the biomolecule, can slow the reaction.[2] Poor solubility of the alkyne reagent in aqueous buffers can also be a limiting factor.

    • Solution:

      • Steric Hindrance: Increase the concentration of the catalyst and ligand. A longer reaction time may be necessary.

      • Solubility: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO or DMF and add it to the aqueous reaction mixture. Ensure the final concentration of the organic solvent is compatible with your biomolecule (typically <10%).

Problem 2: Observation of Byproducts or Protein Aggregation

The formation of multiple products or protein precipitation indicates side reactions are occurring.

  • Glaser Coupling: This is the oxidative homocoupling of the terminal alkyne, which can occur if the Cu(I) is oxidized to Cu(II) and the reducing agent is depleted.

    • Solution: Ensure thorough degassing of all solutions and maintain an adequate concentration of the reducing agent.

  • Protein Damage and Aggregation: Copper ions can mediate the formation of reactive oxygen species (ROS), which can lead to oxidative damage of sensitive amino acid residues (e.g., methionine, cysteine, tyrosine, and histidine) and subsequent protein aggregation.

    • Solution: Use the minimum effective concentration of the copper catalyst. The inclusion of a stabilizing ligand is critical to minimize this effect. Some protocols recommend the addition of a scavenger like aminoguanidine to trap reactive byproducts of ascorbate oxidation.[8]

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation with this compound

This protocol provides a starting point for the conjugation of an azide-modified protein with this compound.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 250 mM stock solution of THPTA ligand in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. Note: This solution must be prepared fresh immediately before use.

    • Prepare the azide-modified protein in a copper-free buffer (e.g., PBS, pH 7.4), degassed thoroughly.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified protein solution (to a final concentration of 1-5 mg/mL).

      • This compound stock solution (to a final concentration of 10-20 molar excess over the protein).

      • THPTA stock solution (to a final concentration of 5 molar excess over CuSO₄).

      • CuSO₄ stock solution (to a final concentration of 1 mM).

    • Gently mix the solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (to a final concentration of 5 mM).

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing.

  • Reaction Quenching and Purification:

    • The reaction can be quenched by adding a chelating agent like EDTA.

    • Purify the bioconjugate from excess reagents and byproducts using an appropriate method such as size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[10]

Protocol 2: Monitoring Reaction Progress by SDS-PAGE

A simple way to qualitatively assess the success of the conjugation is to observe a shift in the molecular weight of the protein on an SDS-PAGE gel.

  • Sample Preparation:

    • At various time points (e.g., 0, 1, 2, and 4 hours), take a small aliquot of the reaction mixture.

    • Mix the aliquot with Laemmli sample buffer (with or without a reducing agent like β-mercaptoethanol or DTT, depending on the protein).

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel.

    • Run the gel according to standard procedures.

  • Visualization:

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

    • A successful conjugation will be indicated by the appearance of a new band at a higher molecular weight compared to the unconjugated protein.

Data Presentation and Analysis

Analytical TechniqueInformation ProvidedTypical Observations for Successful Conjugation
SDS-PAGE Qualitative assessment of conjugationAppearance of a higher molecular weight band for the conjugate.
Size Exclusion Chromatography (SEC) Detection of aggregates and unreacted proteinA shift to an earlier elution time for the conjugate compared to the starting protein.
Hydrophobic Interaction Chromatography (HIC) Determination of drug-to-antibody ratio (DAR) for ADCsSeparation of species with different numbers of conjugated molecules.
Mass Spectrometry (MS) Precise mass determination of the conjugateThe measured mass of the conjugate should correspond to the mass of the protein plus the mass of the attached linker-payload.

Visualization of Key Processes

G cluster_0 Cu(II) to Cu(I) Reduction cluster_1 Catalytic Cycle CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Ascorbate Sodium Ascorbate Ascorbate->CuI reduces CuI_ligand Cu(I)-Ligand Complex CuI->CuI_ligand Alkyne 2-Chloro-4-ethynyl- benzoic acid Alkyne->CuI_ligand forms acetylide Azide Azide-modified Biomolecule Azide->CuI_ligand reacts with Triazole Bioconjugate (Triazole Linkage) CuI_ligand->Triazole

Caption: Simplified workflow of the CuAAC reaction.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Chloro-4-ethynylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-4-ethynylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media. Here, we provide in-depth troubleshooting guides and frequently asked questions to facilitate your experimental success.

Introduction

This compound is an aromatic carboxylic acid with a chemical structure that presents challenges for dissolution in aqueous solutions. Its hydrophobic aromatic ring and chloro-substituent, combined with the acidic carboxylic group, result in poor water solubility under neutral pH conditions. This guide will explore various scientifically-grounded strategies to overcome this limitation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: The solubility of this compound is limited by its molecular structure. The benzene ring is hydrophobic, and the presence of a chloro group further increases its lipophilicity. While the carboxylic acid group can ionize to a carboxylate, which is more water-soluble, in its protonated form at acidic or neutral pH, the molecule as a whole remains poorly soluble.

Q2: What is the first step I should take to try and dissolve this compound?

A2: The most straightforward initial approach is pH adjustment. As a carboxylic acid, its solubility is highly dependent on the pH of the solution. By increasing the pH, you can deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.

Q3: Are there any safety precautions I should be aware of when handling this compound?

A3: Yes, you should always consult the Safety Data Sheet (SDS) before use. Generally, compounds of this nature may cause skin and eye irritation.[1][2] It is recommended to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2]

Troubleshooting Guides: Strategies for Solubilization

Strategy 1: pH Adjustment

This is the most common and effective method for solubilizing acidic compounds.

Q: I tried adding my compound to water, and it didn't dissolve. What pH should I target?

A: The goal is to raise the pH of the solution to a level significantly above the pKa of the carboxylic acid group. For most carboxylic acids, a pH of 7.4 or higher is a good starting point.[][4] At this pH, the carboxylic acid will be deprotonated to its more soluble anionic (carboxylate) form.[5]

Experimental Protocol: pH-Mediated Solubilization
  • Preparation of a Basic Solution: Prepare an aqueous solution with a pH above 7.0. Common choices include phosphate-buffered saline (PBS) at pH 7.4 or a dilute solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Dispersion of the Compound: Add the this compound powder to the basic solution while stirring.

  • Titration (if necessary): If the compound does not fully dissolve, you can slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH. Continue until the compound is fully dissolved. Be mindful not to raise the pH to a level that could cause degradation of your compound.

  • Final pH Adjustment: Once the compound is dissolved, you can adjust the pH to your desired experimental value, keeping in mind that lowering the pH may cause precipitation.

Below is a diagram illustrating the principle of pH adjustment for solubilizing a carboxylic acid.

pH_Adjustment cluster_0 Low pH (Acidic/Neutral) cluster_1 High pH (Basic) COOH R-COOH (Poorly Soluble) COO R-COO⁻ + H⁺ (Soluble Anion) COOH->COO  + OH⁻ COO->COOH  + H⁺

Caption: Ionization of a carboxylic acid at varying pH.

Strategy 2: Utilizing Co-solvents

When pH adjustment alone is insufficient or not suitable for your experimental conditions, co-solvents can be employed.

Q: My experiment requires a near-neutral pH. How can I dissolve the compound without significantly raising the pH?

A: In this scenario, using a water-miscible organic solvent, or co-solvent, is a practical approach.[6][7] Co-solvents work by reducing the polarity of the aqueous medium, which can increase the solubility of non-polar compounds.[]

Commonly Used Co-solvents:
Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-10%A powerful solvent, but can have effects on cell-based assays.
Ethanol5-20%Generally well-tolerated in many biological systems.
Polyethylene Glycol 400 (PEG 400)10-30%A non-volatile and less toxic option.[]
Propylene Glycol (PG)10-30%Often used in pharmaceutical formulations.[6][7]
Experimental Protocol: Co-solvent Solubilization
  • Initial Dissolution: Dissolve the this compound in a small amount of the chosen co-solvent (e.g., DMSO, ethanol).

  • Aqueous Dilution: Slowly add the aqueous buffer to the co-solvent mixture while vortexing or stirring vigorously. It is crucial to add the aqueous phase to the organic phase to avoid immediate precipitation.

  • Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation. If precipitation occurs, you may need to increase the proportion of the co-solvent.

  • Final Concentration: Ensure the final concentration of the co-solvent is compatible with your experimental system.

The following diagram illustrates the co-solvent mechanism.

Co_Solvent Drug Poorly Soluble Drug Solution Homogeneous Solution Drug->Solution Water Water Water->Solution CoSolvent Co-solvent CoSolvent->Solution

Caption: Co-solvents facilitate the dissolution of hydrophobic drugs in water.

Strategy 3: Surfactant-Mediated Solubilization

Surfactants can be used to increase the solubility of poorly water-soluble compounds by forming micelles.[8][9][10]

Q: I'm working with a cell-based assay and need to avoid organic solvents. What are my options?

A: Surfactants are an excellent alternative to co-solvents in biological systems.[11][12] Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic shell. The poorly soluble compound can be encapsulated within the hydrophobic core, allowing it to be dispersed in the aqueous medium.[10]

Recommended Surfactants:
SurfactantTypeTypical Concentration (w/v)
Tween® 20 / Tween® 80Non-ionic0.1 - 2%
Cremophor® ELNon-ionic0.5 - 5%
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1%
Experimental Protocol: Surfactant Solubilization
  • Prepare Surfactant Solution: Prepare a stock solution of the surfactant in your desired aqueous buffer at a concentration above its CMC.

  • Add Compound: Add the this compound to the surfactant solution.

  • Facilitate Dissolution: Gentle heating and sonication can help to accelerate the dissolution process and the formation of drug-loaded micelles.

  • Filtration: After dissolution, it is good practice to filter the solution through a 0.22 µm filter to remove any undissolved particles.

This diagram shows how surfactants encapsulate a drug.

Surfactant_Micelle cluster_micelle Micelle s1 s2 s3 s4 s5 s6 s7 s8 Drug Drug

Caption: Hydrophobic drug encapsulated within a surfactant micelle.

Strategy 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[13][14][15]

Q: I need a highly stable and soluble formulation for in vivo studies. Would cyclodextrins be a good choice?

A: Yes, cyclodextrins are widely used in pharmaceutical formulations to improve the solubility, stability, and bioavailability of drugs.[15][16][17] They form a host-guest complex where the hydrophobic drug molecule (the "guest") is encapsulated within the hydrophobic cavity of the cyclodextrin molecule (the "host").[13][14]

Commonly Used Cyclodextrins:
CyclodextrinAbbreviationKey Features
β-Cyclodextrinβ-CDStandard, but with limited aqueous solubility.
Hydroxypropyl-β-cyclodextrinHP-β-CDHigher aqueous solubility and lower toxicity than β-CD.
Sulfobutylether-β-cyclodextrinSBE-β-CDHigh aqueous solubility and a good safety profile.
Experimental Protocol: Cyclodextrin Complexation
  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in the aqueous buffer.

  • Add Compound: Add the this compound to the cyclodextrin solution.

  • Complexation: Stir the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Sonication can expedite this process.

  • Clarification: Centrifuge or filter the solution to remove any uncomplexed, undissolved compound.

The following diagram illustrates the formation of a drug-cyclodextrin inclusion complex.

Cyclodextrin_Complex cluster_0 Components cluster_1 Inclusion Complex Drug Drug (Hydrophobic) Complex Soluble Complex Drug->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Encapsulation of a drug molecule by a cyclodextrin.

Summary of Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the carboxylic acid group.Simple, effective, and inexpensive.Not suitable for pH-sensitive applications or compounds.
Co-solvents Reduction of solvent polarity.Effective for highly lipophilic compounds.Potential for toxicity and interference in biological assays.
Surfactants Micellar encapsulation.Good for biological systems, avoids organic solvents.Can interfere with some assays, potential for cell lysis at high concentrations.
Cyclodextrins Formation of inclusion complexes.Improves solubility and stability, good for in vivo use.Can be more expensive, requires optimization of the host-guest ratio.

References

Best practices for the storage and handling of 2-Chloro-4-ethynylbenzoic acid to prevent degradation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-ethynylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this versatile reagent throughout its storage and handling. By understanding its chemical vulnerabilities, you can prevent degradation and ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and handling of this compound.

Q1: What are the primary functional groups in this compound that I should be concerned about?

A: this compound possesses three key functional groups that dictate its reactivity and stability: a terminal alkyne (ethynyl group), a carboxylic acid , and an aryl chloride on a benzene ring. The terminal alkyne is the most sensitive and is susceptible to oxidative coupling and other reactions.[1]

Q2: I noticed a color change in my solid sample, from off-white to a yellowish or brownish hue. What could be the cause?

A: A color change upon storage often indicates degradation. The most likely cause is the slow, air-induced oxidative coupling (Glaser coupling) of the terminal alkyne, leading to the formation of conjugated diacetylene oligomers or polymers.[2][3][4] These extended conjugated systems absorb light at longer wavelengths, appearing colored. Exposure to light can accelerate this process.

Q3: Can I store this compound on the benchtop?

A: No, this is strongly discouraged. The compound is sensitive to atmospheric oxygen and moisture.[5] Storing it on the benchtop, even in a seemingly sealed container, will expose it to air and humidity, leading to degradation. For long-term storage, it should be kept in a cool, dry, and dark place under an inert atmosphere.[6]

Q4: Is this compound sensitive to light?

A: Yes, compounds with aromatic rings and reactive functional groups can be sensitive to light (photosensitive).[7] UV light can provide the energy to initiate degradation pathways, including radical reactions and polymerization of the alkyne. It is best practice to store the material in an amber vial or otherwise protected from light.

Q5: What solvents are best for dissolving this compound for short-term use?

A: Use anhydrous, de-gassed solvents. For reactions, common choices would include anhydrous THF, dioxane, or DMF. Ensure the solvent is appropriate for your downstream application. It is crucial to use dry solvents, as moisture can react with the carboxylic acid group and potentially facilitate other degradation pathways.

II. Troubleshooting Guide: Common Experimental Issues

This section provides a question-and-answer format to troubleshoot specific problems you might encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solution & Rationale
Poor solubility of the compound in an organic solvent where it was previously soluble. Degradation, likely polymerization of the alkyne, has occurred. Polymers are often less soluble than the monomer.Discard the degraded material and use a fresh, properly stored sample. To prevent this, always store the solid under an inert atmosphere (e.g., argon or nitrogen) and in a freezer.
Inconsistent or poor yields in cross-coupling reactions (e.g., Sonogashira). 1. Degradation of the terminal alkyne via oxidative coupling. 2. Contamination with water, which can interfere with the catalytic cycle.1. Ensure the reagent is fresh. If you suspect degradation, you can try to purify a small amount by column chromatography, but using a fresh sample is preferable. 2. Use rigorously dried glassware and anhydrous, de-gassed solvents for your reaction.
Appearance of an unexpected, higher molecular weight byproduct in mass spectrometry analysis. This is a strong indicator of Glaser coupling, where two molecules of the alkyne have dimerized.[2][3][4] This is often catalyzed by trace copper and exposure to oxygen.If your reaction involves copper catalysts, add the this compound to the reaction mixture under a strict inert atmosphere just before the reaction commences. Avoid preparing stock solutions in the presence of copper that will be stored.
Reaction fails to initiate or proceeds very slowly. The reagent may have significantly degraded, reducing the concentration of the active starting material.Confirm the identity and purity of your starting material using techniques like NMR or LC-MS before starting the reaction. Compare the data to a reference standard if available.

III. Best Practices for Storage and Handling

Adherence to these protocols will maximize the shelf-life and purity of your this compound.

Storage Protocol
  • Atmosphere: The compound should be stored under a dry, inert atmosphere such as argon or nitrogen.[8][5] This is the most critical factor in preventing oxidative degradation of the terminal alkyne.

  • Temperature: For long-term storage, keep the material at -20°C. For short-term storage (days to weeks), storage at 2-8°C is acceptable, provided it is under an inert atmosphere.[9]

  • Light: Always store in an amber glass vial or a container wrapped in aluminum foil to protect it from light.[7]

  • Container: Use a container with a tight-fitting seal, preferably with a PTFE-lined cap to prevent moisture ingress and reaction with the cap material.

Storage Condition Recommendation Rationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative coupling of the alkyne.[2][3][4]
Temperature ≤ -20°C (Long-term)Slows down all potential degradation pathways.
Light Amber vial or dark locationPrevents light-induced degradation (photolysis).[7]
Moisture Dry environment (e.g., desiccator)Prevents hydrolysis and other moisture-mediated side reactions.[10]
Handling Protocol
  • Inert Atmosphere Handling: Whenever possible, handle the solid compound inside a glovebox.[5][7] If a glovebox is not available, use a Schlenk line to manipulate the compound under a positive pressure of inert gas.[8]

  • Weighing: To weigh the compound, quickly transfer the required amount to a tared vial on a balance, then immediately seal the vial and purge with inert gas. For highly sensitive applications, weigh the entire storage vial, remove the desired amount of compound under an inert atmosphere, and then re-weigh the storage vial.

  • Solvent Preparation: If making a stock solution, use anhydrous, de-gassed solvents. To de-gas a solvent, bubble argon or nitrogen through it for at least 30 minutes.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood to avoid inhalation of fine dust particles.[6][11]

IV. Degradation Pathways and Experimental Workflows

Understanding the potential degradation mechanisms is key to preventing them.

Primary Degradation Pathway: Oxidative Coupling (Glaser Coupling)

The most significant degradation pathway for this compound is the oxidative homocoupling of the terminal alkyne. This reaction is typically promoted by oxygen and can be catalyzed by trace metals, particularly copper.

G cluster_0 Degradation of this compound A 2x this compound B 1,4-bis(2-chloro-4-carboxyphenyl)buta-1,3-diyne (Dimer Product) A->B Oxidative Coupling C Conditions: - Oxygen (Air) - Trace Metals (e.g., Cu+) - Light/Heat C->A

Caption: Oxidative coupling degradation pathway.

Experimental Workflow: Safe Handling for Reaction Setup

This workflow outlines the steps for safely using the reagent in a typical chemical reaction.

G cluster_1 Recommended Experimental Workflow Start Start: Prepare Dry Glassware A Move Reagent to Glovebox or connect to Schlenk Line Start->A B Purge Storage Vial with Inert Gas A->B C Weigh Reagent B->C D Add Anhydrous, De-gassed Solvent C->D E Transfer Solution to Reaction Vessel via Syringe D->E End Reaction Under Inert Atmosphere E->End

Caption: Step-by-step workflow for handling the reagent.

V. References

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from --INVALID-LINK--

  • Roc-Top, M. (n.d.). The Manipulation of Air-Sensitive Compounds. Retrieved from --INVALID-LINK--

  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from --INVALID-LINK--

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from --INVALID-LINK--

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from --INVALID-LINK--

  • Safety Data Sheet. (2025, June 16). 2-Chloro-4-nitrobenzoic acid. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024, March 31). Safety Data Sheet: 2-Chloro-4-methoxybenzoic acid. Retrieved from --INVALID-LINK--

  • Synquest Labs. (n.d.). 2-Ethynylbenzoic acid Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid. Retrieved from --INVALID-LINK--

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Chloro-5-ethynylbenzoic acid. Retrieved from --INVALID-LINK--

  • Loba Chemie. (2016, May 18). 2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2019, June 5). 11.3: Physical Properties of Alkynes. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Alkyne. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Retrieved from --INVALID-LINK--

  • Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2021, July 5). 4.9: Properties and Bonding in the Alkynes. Retrieved from --INVALID-LINK--

  • PubMed. (2017, March 15). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Retrieved from --INVALID-LINK--

  • Journal of the American Chemical Society. (2017, February 20). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • University of Calgary. (n.d.). Ch 9 : Alkynes. Retrieved from --INVALID-LINK--

  • PubMed Central. (2024, October 9). Cyclic polymers from alkynes: a review. Retrieved from --INVALID-LINK--

  • Bard Digital Commons. (2013). Determining the Stability of Alkyne Protecting Groups and Degradable Linkers Used in the Solid Phase Synthesis of Block Copolymers. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025, April 28). Safety Data Sheet: 2-chlorobenzoic acid. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, August 30). 2-(4-Chlorobenzoyl)benzoic acid - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet: 2-Chlorobenzoic acid. Retrieved from --INVALID-LINK--

  • Safety Data Sheet. (n.d.). 103460 - 2-Chloro-4-methylsulfonylbenzoic acid. Retrieved from --INVALID-LINK--

  • National Council of Educational Research and Training. (n.d.). Amines. Retrieved from --INVALID-LINK--

  • PubMed. (2021, December 9). C-H Arylation of Benzene with Aryl Halides using H2 and a Water-Soluble Rh-Based Electron Storage Catalyst. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Aryl halide. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. Retrieved from --INVALID-LINK--

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References

Technical Support Center: Purification of 2-Chloro-4-ethynylbenzoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from 2-chloro-4-ethynylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique combination of a carboxylic acid, an alkyne, and a chlorinated aromatic ring presents specific purification challenges. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate these complexities effectively.

Introduction: The Purification Challenge

This compound is a valuable intermediate, often employed in cross-coupling reactions like the Sonogashira coupling, esterifications, and amide bond formations.[1][2] The resulting products often retain the polar carboxylic acid moiety while incorporating new, often nonpolar, functionalities. This bifunctional nature can lead to purification difficulties, including poor solubility, challenging chromatographic separations, and persistent catalyst contamination. This guide is structured to address these issues head-on, providing both theoretical grounding and practical, step-by-step protocols.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the work-up and purification of your this compound derivatives.

Issue 1: My crude product, which contains a carboxylic acid, is an intractable oil or fails to crystallize.

Root Cause Analysis: "Oiling out" or failure to crystallize is a common issue when impurities are present, as they disrupt the formation of a stable crystal lattice.[3] It can also occur if the product's melting point is lower than the temperature of the crystallization solution or if an inappropriate solvent is used. For aromatic carboxylic acids, the high polarity and hydrogen bonding capability can sometimes lead to the formation of amorphous solids or oils if not handled correctly.[4][5]

Strategic Solutions:

  • Re-evaluate Your Solvent System:

    • The Problem: The chosen solvent may be too good at dissolving your compound, even at low temperatures, or it may be too poor, causing the product to "crash out" of solution too quickly.[3][6]

    • The Fix: If your compound is highly soluble, try introducing an "anti-solvent." Dissolve your crude product in a minimum amount of a good solvent (e.g., ethanol, ethyl acetate) at an elevated temperature. Then, slowly add a solvent in which your product is insoluble (e.g., water, hexanes) dropwise until the solution becomes persistently cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. This method carefully reduces solubility to promote controlled crystal growth.

  • Attempt an Acid-Base Purification First:

    • The Rationale: This classic technique is exceptionally effective for separating carboxylic acids from neutral or basic impurities that may be inhibiting crystallization.[7][8][9][10][11] By converting the carboxylic acid to its water-soluble carboxylate salt, you can effectively wash away non-acidic organic contaminants.

    • See Protocol 1: Detailed Acid-Base Extraction for a step-by-step guide.

  • "Scratching & Seeding":

    • The Technique: If your solution is supersaturated but reluctant to crystallize, induce nucleation by scratching the inside of the flask with a glass rod just below the solvent line. The microscopic imperfections on the glass provide a surface for crystals to begin forming.[3] If you have a small amount of pure solid from a previous batch, adding a "seed crystal" can also initiate crystallization.

Issue 2: I am struggling to remove residual palladium catalyst from my Sonogashira coupling reaction.

Root Cause Analysis: Palladium catalysts, especially when complexed with phosphine ligands, can be highly soluble in organic solvents and may co-elute with your product during chromatography.[12][13] The presence of basic functionalities in your product, such as amines or pyridines, can further chelate the palladium, making it even more difficult to remove.[14]

Strategic Solutions:

  • Filtration through Celite®:

    • The Rationale: This is the first and simplest step for removing heterogeneous or precipitated palladium species ("palladium black").[12][15]

    • The Method: After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM). Prepare a small plug of Celite® (1-2 cm thick) in a fritted funnel and wash it with the same solvent.[12] Pass the reaction mixture through the Celite® pad, washing thoroughly with additional solvent. This will trap insoluble palladium particles.

  • Activated Carbon Treatment:

    • The Rationale: Activated carbon is a cost-effective adsorbent that can remove dissolved palladium species. However, it can be non-specific and may also adsorb your desired product, so it should be used judiciously.[14][16]

    • See Protocol 2: Palladium Scavenging with Activated Carbon.

  • Specialized Scavengers:

    • The Rationale: For stubborn, trace amounts of palladium, solid-supported scavengers are highly effective. These are typically silica or polymer beads functionalized with groups that have a high affinity for palladium, such as thiols (e.g., QuadraPure® TU) or phosphines.[13][14]

    • The Method: Stir the crude product solution with the scavenger resin (typically 5-10 wt%) for several hours, then simply filter off the resin. This method is highly efficient for achieving the low ppm levels of palladium required for pharmaceutical applications.

Issue 3: My product streaks badly during silica gel column chromatography, leading to poor separation.

Root Cause Analysis: The free carboxylic acid group is highly polar and interacts very strongly with the acidic silanol groups on the surface of the silica gel. This can lead to significant tailing or "streaking" down the column, making it impossible to separate from other polar impurities.[17]

Strategic Solutions:

  • Acidify the Mobile Phase:

    • The Rationale: Adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to your eluent system (e.g., Hexane/Ethyl Acetate) will protonate the silanol groups on the silica and keep your carboxylic acid product in its less polar, protonated state. This minimizes the strong ionic interactions causing the streaking.

    • Implementation: When preparing your mobile phase, simply add the specified percentage of acid. Ensure you use a fume hood, as these acids are corrosive and have strong odors.

  • Protect the Carboxylic Acid:

    • The Rationale: If streaking persists, or if your molecule is sensitive to acidic conditions, a temporary protection strategy can be invaluable. Converting the carboxylic acid to a less polar ester (e.g., a methyl or ethyl ester) will dramatically improve its chromatographic behavior.

    • The Method: A simple Fischer esterification or reaction with a reagent like (trimethylsilyl)diazomethane can protect the acid. After chromatography, the ester can be easily hydrolyzed back to the carboxylic acid.

  • Consider Reverse-Phase Chromatography:

    • The Rationale: For very polar molecules, reverse-phase chromatography, which uses a nonpolar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile), can be a powerful alternative.[18][19] In this system, your polar carboxylic acid will elute earlier, while less polar impurities will be retained more strongly.

Frequently Asked Questions (FAQs)

Q1: What is the best general starting point for purifying a new derivative of this compound?

A1: A robust, general-purpose strategy is to begin with an acid-base extraction work-up.[7][8][9] This initial step is highly effective at removing a significant portion of non-acidic impurities and unreacted starting materials. Following the extraction, the recovered crude acid can be assessed for purity. If further purification is needed, recrystallization is often the most effective and scalable method for obtaining high-purity crystalline solids.[4]

Q2: How do I choose the best solvent system for recrystallization?

A2: The ideal recrystallization solvent will dissolve your compound completely when hot but very poorly when cold.[6] A good practice is to test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) in a test tube. A good candidate will require heating to dissolve the solid. If no single solvent works, a binary solvent system (one "good" solvent and one "poor" solvent) is the next best option.[5]

SolventPolarityBoiling Point (°C)Comments
HexaneNonpolar69Good as an "anti-solvent" for polar compounds.
TolueneNonpolar111Useful for less polar aromatic compounds.
DichloromethanePolar Aprotic40Often too good a solvent; low boiling point can be tricky.
Ethyl AcetatePolar Aprotic77A versatile solvent for a range of polarities.
EthanolPolar Protic78Good for compounds capable of H-bonding. Often used with water.
WaterPolar Protic100Excellent anti-solvent for organic molecules.[5]

Q3: What are the most common impurities I should expect from a Sonogashira coupling reaction?

A3: Besides residual palladium catalyst, the most common side-product is the homocoupling of your terminal alkyne starting material, resulting in a diyne.[20][21] This side reaction is often promoted by the presence of oxygen and is a known issue in copper-co-catalyzed Sonogashira reactions.[20][21] Additionally, unreacted aryl halide (your this compound derivative) and excess terminal alkyne may also be present.

Experimental Protocols & Workflows

Workflow: Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting a purification strategy based on the initial state of your crude product.

Purification_Workflow cluster_solids Solid Crude Product cluster_oils Oily Crude Product start Crude Reaction Mixture acid_base Perform Acid-Base Extraction (Protocol 1) start->acid_base If no catalyst celite_filter Filter through Celite® Plug start->celite_filter If Pd catalyst used assess_purity Assess Purity (TLC, NMR) acid_base->assess_purity celite_filter->acid_base recrystallize Attempt Recrystallization assess_purity->recrystallize Solid & Impure triturate Triturate with Anti-Solvent (e.g., Hexane) assess_purity->triturate Oil & Impure final_product Pure Product assess_purity->final_product >95% Pure column Column Chromatography recrystallize->column Fails recrystallize->final_product Successful column->final_product triturate->recrystallize Solidifies triturate->column Remains Oil end_point Characterize final_product->end_point

Caption: Decision tree for purifying carboxylic acid products.

Protocol 1: Detailed Acid-Base Extraction
  • Objective: To separate the acidic product from neutral or basic organic impurities.

  • Principle: The carboxylic acid is deprotonated with a weak base to form a water-soluble carboxylate salt, which partitions into the aqueous phase, leaving neutral impurities in the organic phase.[7][10]

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • First Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[8] Causality: Sodium bicarbonate is a weak base, sufficient to deprotonate the carboxylic acid without causing hydrolysis of sensitive functional groups like esters.[7]

  • Separation: Stopper the funnel, invert, and vent frequently to release CO₂ gas produced during neutralization. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts. This ensures complete recovery of the acidic product.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with litmus paper). Your product should precipitate as a solid. Causality: Re-protonating the carboxylate salt renders it insoluble in water.[9]

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts, and then dry under vacuum.

Protocol 2: Palladium Scavenging with Activated Carbon
  • Objective: To remove trace, soluble palladium catalyst from the product.

  • Principle: Activated carbon has a high surface area and can adsorb palladium complexes from solution.[14]

  • Preparation: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture).

  • Addition: Add activated carbon to the solution. A typical starting point is 5-10% by weight relative to the crude product. Caution: Using too much carbon can lead to significant product loss.[14]

  • Adsorption: Stir the suspension at room temperature for 1-3 hours. Gentle heating (e.g., 40 °C) can sometimes improve efficiency, but should be tested on a small scale first.

  • Filtration: Prepare a pad of Celite® in a fritted funnel and wash with the solvent. Filter the mixture through the Celite® pad to remove the activated carbon. The Celite® is crucial as fine carbon particles can be difficult to filter otherwise.

  • Recovery: Rinse the filter cake thoroughly with fresh solvent. Combine the filtrates and remove the solvent under reduced pressure to recover the purified product.

References

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 2-Chloro-4-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for navigating the complexities of cross-coupling reactions with 2-Chloro-4-ethynylbenzoic acid. This substrate, while a valuable building block, presents a trifecta of challenges: a moderately reactive aryl chloride, a terminal alkyne prone to side reactions, and a potentially coordinating carboxylic acid group. This guide is structured to provide not just protocols, but a foundational understanding of the catalyst deactivation pathways and logical, step-by-step strategies to overcome them.

Section 1: Core Challenges & Mechanisms of Catalyst Poisoning

The primary difficulty in using this compound arises from its three distinct functional groups, each capable of interfering with a standard palladium cross-coupling cycle, particularly the Sonogashira reaction. Understanding these interference points is the first step toward rational problem-solving.

  • Carboxylate-Mediated Deactivation: The benzoic acid moiety is the most common and potent source of catalyst poisoning. The deprotonated carboxylate can act as a ligand, coordinating to the palladium center to form stable, catalytically inactive complexes.[1] This chelation can sequester the active catalyst, preventing it from participating in the catalytic cycle.[1] Furthermore, the acidic proton can react with basic ligands or bases in the reaction, altering the desired reaction stoichiometry and environment.[2]

  • Alkyne Homocoupling (Glaser Coupling): The terminal alkyne is susceptible to oxidative homocoupling, forming a 1,3-diyne byproduct. This side reaction, known as Glaser-Hay coupling, is predominantly mediated by the copper(I) co-catalyst in the presence of oxygen and is a major pathway for consuming the starting material.[3][4][5][6][7] Even in copper-free variants, homocoupling can occur under certain conditions.[8]

  • Aryl Chloride Inertness: The C-Cl bond is significantly less reactive than C-Br or C-I bonds. Consequently, the oxidative addition step, often the rate-determining step of the catalytic cycle, is slower and typically requires higher temperatures and more activated catalyst systems.[4][9] These harsher conditions can exacerbate other catalyst decomposition pathways.

The following diagram illustrates the standard Sonogashira catalytic cycle and highlights the key points of interference by this compound.

G cluster_main_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_cu_cycle Copper Co-Catalyst Cycle cluster_poison Deactivation Pathways pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Ar-Pd(II)-Cl)L₂ pd0->oa + Ar-Cl cooh_poison Carboxylate Poisoning (Chelation to Pd) pd0->cooh_poison + R-COO⁻ tm Transmetalation (Ar-Pd(II)-Alkyne)L₂ oa->tm + Cu-Alkyne oa->cooh_poison re Reductive Elimination tm->re re->pd0 Releases Product product Ar-Alkyne Product re->product alkyne Terminal Alkyne (R-C≡C-H) cu_acetylide Copper Acetylide (R-C≡C-Cu) alkyne->cu_acetylide + Cu(I), Base cu_acetylide->tm To Pd Cycle glaser Glaser Homocoupling (Alkyne Dimer) cu_acetylide->glaser + O₂ pd_inactive Inactive Pd Complex cooh_poison->pd_inactive caption Fig 1. Sonogashira cycle and key poisoning pathways.

Caption: Fig 1. Sonogashira cycle and key poisoning pathways.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction with this compound has failed completely (0% conversion). What is the most likely cause?

A: A complete lack of conversion often points to a fundamentally deactivated catalyst. The primary suspect is poisoning by the carboxylate group.[1] The carboxylate can coordinate strongly to the palladium center, forming a stable, inactive complex that halts the catalytic cycle before it can begin. Another possibility is the use of a catalyst system that is not active enough to facilitate the oxidative addition of the aryl chloride, especially at low temperatures.[9]

Q2: My reaction is messy and I've isolated a significant amount of a symmetrical diyne byproduct. What is happening and how can I prevent it?

A: You are observing Glaser-Hay homocoupling of your terminal alkyne.[3][5] This is a very common side reaction, especially when using a copper(I) co-catalyst in the presence of oxygen.[7] To minimize it:

  • Ensure Strict Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[4]

  • Switch to a Copper-Free Protocol: Many modern Sonogashira protocols have been developed specifically to avoid Glaser coupling.[6][10] These often require a different choice of base or ligand but can be very effective.

  • Slow Addition of the Alkyne: Adding the alkyne slowly via syringe pump can help maintain a low concentration, favoring the cross-coupling pathway over homocoupling.[8]

Q3: How can I determine if the carboxylic acid is the main problem versus other potential issues?

A: A simple control experiment is highly effective. Run the reaction under identical conditions but use a protected version of your substrate, such as the methyl ester (this compound methyl ester). If this reaction proceeds smoothly to give the desired product, it strongly implicates the free carboxylic acid as the culprit in the original reaction. This points towards either catalyst poisoning or solubility issues related to the carboxylate salt.[2]

Q4: I have low conversion, and I mostly recover my starting material. I don't see significant byproduct formation. How can I improve the reactivity of the aryl chloride?

A: The inertness of the aryl chloride is likely the bottleneck. The oxidative addition step is too slow under your current conditions. Consider the following strategies:

  • Increase Reaction Temperature: Aryl chlorides often require higher temperatures (e.g., 80-120 °C) to react efficiently.[9]

  • Use a More Active Catalyst System: Switch to a palladium precursor paired with a bulky, electron-rich phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][4] These ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[11]

  • Change the Solvent: Solvents can have a significant impact. While THF and DMF are common, sometimes less coordinating solvents like toluene, dioxane, or acetonitrile can lead to better results.[4][7]

Section 3: In-Depth Troubleshooting Workflow

When a reaction fails, a systematic approach is more effective than random screening. Use the following decision tree to diagnose the issue and identify a logical solution.

G start Reaction Failure (Low/No Yield) check_reagents Step 1: Verify System - Inert atmosphere? - Dry, degassed solvents? - Reagent purity? start->check_reagents analyze Step 2: Analyze Crude Reaction (TLC, LC-MS, ¹H NMR) check_reagents->analyze System OK sm_recovered Outcome A: Mainly Starting Material Recovered analyze->sm_recovered homocoupling Outcome B: Significant Alkyne Homocoupling analyze->homocoupling decomposition Outcome C: Complex Mixture/ Decomposition analyze->decomposition action_a Action: Increase Reactivity - Higher Temperature - More Active Ligand (e.g., SPhos, RuPhos) - Screen Solvents/Bases sm_recovered->action_a action_b Action: Suppress Homocoupling - Ensure Anaerobic Setup - Switch to Copper-Free  Protocol - Slow Alkyne Addition homocoupling->action_b action_c Action: Protect the Substrate - Esterify COOH group - Use milder conditions  (lower temp, weaker base) decomposition->action_c caption Fig 2. Troubleshooting decision tree for coupling reactions.

Caption: Fig 2. Troubleshooting decision tree for coupling reactions.

Section 4: Recommended Protocols

Here are two starting-point protocols designed to address the challenges of this compound.

Protocol A: Robust Copper-Free Sonogashira Coupling

This protocol uses a highly active catalyst system and avoids copper to prevent Glaser homocoupling.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the alkyne coupling partner (1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4.5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed 1,4-dioxane as the solvent, followed by potassium carbonate (K₂CO₃, 2.5 equiv.) as the base.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction may take 12-24 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid, then extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol B: Ester Protection & Coupling Strategy

This two-step approach is often the most reliable method, as it physically removes the problematic carboxylic acid from the reaction.

Step 1: Fischer Esterification

  • Dissolve this compound (1.0 equiv.) in methanol (MeOH).

  • Add concentrated sulfuric acid (H₂SO₄, ~5 mol%) catalytically.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction, neutralize carefully with a saturated solution of sodium bicarbonate, and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester, which can often be used without further purification.

Step 2: Standard Sonogashira Coupling of the Ester

  • Vessel Preparation: To a flame-dried Schlenk flask, add the methyl 2-chloro-4-ethynylbenzoate from Step 1 (1.0 equiv.), the alkyne coupling partner (1.2 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and Copper(I) iodide (CuI, 5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under argon, add anhydrous, degassed THF and triethylamine (TEA, 3.0 equiv.).

  • Reaction: Stir the reaction at 60-70 °C for 6-12 hours.

  • Monitoring & Work-up: Follow the procedures outlined in Protocol A. The final product will be the ester, which can be saponified in a subsequent step if the free acid is required.

Section 5: Data Summary Table

The following table provides a summary of recommended starting conditions for cross-coupling reactions with substrates like this compound.

ParameterRecommendation for Free AcidRecommendation for Protected EsterRationale & Key Considerations
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃PdCl₂(PPh₃)₂, Pd(PPh₃)₄Use Pd(II) precursors with bulky ligands for the free acid to favor catalyst activity. Standard precursors are often sufficient for the less-inhibiting ester.
Ligand SPhos, XPhos, RuPhosPPh₃, dppfBulky, electron-rich ligands are critical to prevent carboxylate poisoning and activate the C-Cl bond.[1] Standard ligands work well for the ester.
Base K₂CO₃, Cs₂CO₃ (inorganic)Triethylamine (TEA), DIPEA (amine)Inorganic bases are often better for free acids to manage solubility and avoid side reactions. Amine bases are standard for ester substrates. An extra equivalent of base is needed for the free acid.[2]
Co-Catalyst Copper-FreeCuI (optional, but standard)A copper-free system is strongly recommended for the free acid to minimize Glaser homocoupling.[3][5][10]
Solvent 1,4-Dioxane, TolueneTHF, DMFLess coordinating solvents can be beneficial for the sensitive free acid reaction.[7]
Temperature 80 - 120 °C60 - 80 °CHigher temperatures are generally required to activate the aryl chloride. The more robust ester system can tolerate standard conditions.[9]

References

Technical Support Center: Minimizing Cytotoxicity in Live-Cell Imaging with 2-Chloro-4-ethynylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for live-cell imaging with 2-Chloro-4-ethynylbenzoic acid (CEBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support. Our goal is to empower you to achieve high-quality imaging data while maintaining the health and viability of your cells. We will delve into the causes of cytotoxicity associated with CEBA and provide actionable strategies and detailed protocols to minimize these effects.

Understanding the Sources of Cytotoxicity

Successful live-cell imaging with chemical probes like this compound hinges on a delicate balance: achieving sufficient labeling for a strong signal without inducing cellular stress or death. Cytotoxicity in this context is a multi-faceted issue, stemming from several potential sources that can act independently or synergistically. Understanding these sources is the first step toward mitigating them.

  • Intrinsic Probe Cytotoxicity: this compound, like any exogenous molecule introduced to a biological system, has the potential to be inherently cytotoxic. At high concentrations or with prolonged incubation times, it may interfere with normal cellular processes, leading to metabolic stress, cell cycle arrest, or apoptosis. The specific cytotoxic profile of CEBA can be cell-type dependent.

  • Toxicity from the "Click" Reaction: The terminal alkyne group on CEBA is designed for bioorthogonal "click" chemistry, most commonly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The copper (I) catalyst required for this reaction is a significant source of cytotoxicity. Copper ions can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

  • Phototoxicity: Live-cell imaging itself can be a source of stress. The high-intensity light used to excite fluorescent probes can generate ROS, which can damage cellular components and lead to phototoxicity. This is particularly relevant when using fluorophores that require excitation with high-energy (short-wavelength) light.

This guide will provide a structured approach to deconstruct and address each of these potential sources of cytotoxicity.

Troubleshooting Guide: A Question-and-Answer Approach

This section is designed to address common issues encountered during live-cell imaging with this compound in a direct question-and-answer format.

Q1: My cells appear stressed or are dying after incubation with this compound, even before the click reaction and imaging. What is the likely cause and how can I fix it?

A1: This strongly suggests intrinsic cytotoxicity from the CEBA probe itself. The key is to find the optimal balance between labeling efficiency and cell health.

Core Strategy: Titration of CEBA Concentration

The most critical step is to determine the lowest effective concentration of CEBA that provides a sufficient signal for your imaging experiment. This is achieved through a systematic titration.

Experimental Protocol: Determining the Optimal CEBA Concentration

  • Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase during the experiment.

  • Concentration Gradient: Prepare a series of CEBA concentrations in complete cell culture medium. A good starting range for many alkyne probes is 1 µM to 50 µM. We recommend a two-fold serial dilution (e.g., 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and a vehicle-only control).

  • Incubation: Replace the culture medium with the CEBA-containing medium and incubate for a set period. This incubation time should also be optimized; a starting point could be 4-24 hours.

  • Cytotoxicity Assessment: After incubation, assess cell viability using a reliable method. The MTT assay is a common colorimetric method for assessing metabolic activity, which is an indicator of cell viability.[1][2][3]

  • Signal Detection (Optional but Recommended): In a parallel experiment, after the incubation period, perform the click reaction with a fluorescent azide to assess the labeling intensity at each CEBA concentration.

  • Data Analysis: Plot cell viability and fluorescence intensity against CEBA concentration. The optimal concentration will be the highest concentration that does not significantly impact cell viability while providing a robust fluorescent signal.

Table 1: Example Titration of this compound

CEBA Concentration (µM)Cell Viability (% of Control)Relative Fluorescence Intensity
5065%++++
2585%+++
12.595%++
6.2598%+
3.1399%+/-
0 (Control)100%-

This is example data and will vary depending on the cell type and experimental conditions.

Q2: I'm observing significant cell death immediately after the copper-catalyzed click reaction. How can I minimize this?

A2: This is a classic sign of copper-induced cytotoxicity. The copper (I) catalyst, while necessary for the CuAAC reaction, is toxic to cells. Here are several strategies to mitigate this:

  • Reduce Copper Concentration: Use the lowest possible concentration of copper sulfate. A common starting point is 100 µM, but you may be able to go as low as 10-50 µM, especially when using a chelating ligand.[4]

  • Use a Copper Chelating Ligand: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) can stabilize the copper (I) ion, reducing its toxicity while enhancing the efficiency of the click reaction.[4]

  • Minimize Incubation Time: Keep the click reaction time as short as possible. A typical incubation time is 15-30 minutes.

  • Switch to Copper-Free Click Chemistry: The most effective way to eliminate copper toxicity is to avoid it altogether. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click reaction that is highly bioorthogonal and much gentler on live cells. This involves using a strained cyclooctyne-containing fluorescent probe instead of a simple azide.

dot

cluster_CuAAC Copper-Catalyzed (CuAAC) cluster_SPAAC Copper-Free (SPAAC) CEBA CEBA (Alkyne) Copper Copper (I) Catalyst CEBA->Copper Azide_Fluorophore Azide-Fluorophore Azide_Fluorophore->Copper Labeled_Biomolecule_CuAAC Labeled Biomolecule Copper->Labeled_Biomolecule_CuAAC Click Reaction Cytotoxicity Cellular Damage (ROS Production) Copper->Cytotoxicity Induces Cytotoxicity CEBA2 CEBA (Alkyne) Labeled_Biomolecule_SPAAC Labeled Biomolecule CEBA2->Labeled_Biomolecule_SPAAC Spontaneous Reaction Cyclooctyne_Fluorophore Cyclooctyne-Fluorophore Cyclooctyne_Fluorophore->Labeled_Biomolecule_SPAAC

Caption: Comparison of Copper-Catalyzed (CuAAC) and Copper-Free (SPAAC) Click Chemistry.

Q3: My cells look healthy until I start imaging, and then I see blebbing and cell death. What's happening?

A3: This is likely phototoxicity, caused by the excitation light used for fluorescence microscopy.

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a usable signal.

  • Minimize Exposure Time: Use the shortest possible exposure time for your camera.

  • Use More Photostable and Longer Wavelength Dyes: Fluorophores that are excited by longer wavelengths (in the red or far-red spectrum) are generally less phototoxic.

  • Use a More Sensitive Detector: A more sensitive camera can detect a weaker signal, allowing you to reduce the excitation light intensity and exposure time.

  • Image Less Frequently: For time-lapse experiments, increase the interval between image acquisitions.

  • Control for Phototoxicity: A crucial control is to have a set of cells that have been labeled with CEBA and the fluorescent probe but are not subjected to imaging. Comparing the health of these cells to the imaged cells will help you determine the extent of phototoxicity.

Q4: I have high background fluorescence, making it difficult to see my signal. What can I do?

A4: High background can be caused by several factors, including non-specific binding of the probe or unbound fluorophore.

  • Optimize Probe Concentration: As discussed in Q1, use the lowest effective concentration of CEBA.

  • Thorough Washing: Ensure you are adequately washing the cells after the click reaction to remove any unbound fluorescent probe.

  • Use a Blocking Step: For intracellular targets, a blocking step with a solution like bovine serum albumin (BSA) after permeabilization can help reduce non-specific binding of the fluorescent probe.

  • Check for Autofluorescence: Run a control with unlabeled cells to assess the level of natural cellular autofluorescence. If it's high, you may need to use a fluorophore in a different spectral range.

Frequently Asked Questions (FAQs)

Q: What are the initial signs of cytotoxicity I should look for?

A: Early signs of cytotoxicity can be subtle. Look for changes in cell morphology, such as rounding up, shrinking, or the appearance of vacuoles in the cytoplasm. A decrease in cell proliferation rate is also an early indicator. More severe signs include membrane blebbing, detachment from the culture surface, and the appearance of apoptotic bodies.[5]

Q: How can I definitively determine if my cells are undergoing apoptosis or necrosis?

A: There are several excellent live-cell staining assays to differentiate between these two modes of cell death.

  • Annexin V and Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that is excluded by live cells but can enter cells with compromised membranes (late apoptotic and necrotic cells). This dual staining allows you to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[3][6][7]

  • Caspase-3/7 Activity Assays: Caspases-3 and -7 are key effector caspases in the apoptotic pathway. There are live-cell compatible substrates that become fluorescent upon cleavage by these caspases, providing a direct measure of apoptotic activity.[1][4][8][9][10][11][12][13]

Experimental Protocol: Live-Cell Apoptosis/Necrosis Staining with Annexin V and PI

  • Induce Apoptosis (Positive Control): Treat a sample of cells with a known apoptosis-inducing agent (e.g., staurosporine) to serve as a positive control.

  • Staining: After your experimental treatment with CEBA, wash the cells with 1X Annexin V Binding Buffer.

  • Incubation: Resuspend the cells in 1X Binding Buffer and add Annexin V conjugated to a fluorophore (e.g., FITC) and a low concentration of PI. Incubate for 15 minutes at room temperature in the dark.

  • Imaging: Image the cells immediately using appropriate filter sets for the Annexin V conjugate and PI.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

dot

cluster_Results Possible Outcomes Start Cells Treated with CEBA Wash Wash with Binding Buffer Start->Wash Stain Incubate with Annexin V & PI Wash->Stain Image Fluorescence Microscopy Stain->Image Analyze Analyze Cell Populations Image->Analyze Live Live (Annexin V-, PI-) Analyze->Live Early_Apoptotic Early Apoptotic (Annexin V+, PI-) Analyze->Early_Apoptotic Late_Apoptotic Late Apoptotic/Necrotic (Annexin V+, PI+) Analyze->Late_Apoptotic

Caption: Workflow for assessing apoptosis and necrosis using Annexin V and PI staining.

Q: Can the metabolic state or cell cycle phase of my cells affect CEBA incorporation and toxicity?

A: Yes, absolutely. Cells that are actively proliferating and in the S-phase of the cell cycle may incorporate CEBA at a higher rate if it is being used to label newly synthesized biomolecules. This could potentially lead to increased cytotoxicity in these cells.

If you are concerned about cell cycle-dependent effects, you can synchronize your cells using methods like serum starvation.[7][14][15][16] However, be aware that serum starvation itself can induce cellular stress and apoptosis in some cell lines.[15] It is crucial to validate the synchronization protocol for your specific cell type and to include appropriate controls.

Q: Are there any alternatives to this compound that might be less toxic?

A: The field of chemical biology is constantly evolving, and new bioorthogonal probes are being developed. If you consistently experience cytotoxicity with CEBA that cannot be mitigated by the strategies outlined above, it may be worth exploring other alkyne-containing probes. The choice of an alternative will depend on the specific biological question you are asking. Consulting the recent literature in your field is the best way to identify new and potentially less cytotoxic probes.

Concluding Remarks

Minimizing cytotoxicity in live-cell imaging with this compound is a multifactorial challenge that requires a systematic and thoughtful approach. By carefully considering the intrinsic toxicity of the probe, the potential for damage from the click reaction, and the impact of the imaging process itself, you can design experiments that yield high-quality, reliable data while preserving the health of your cells. The key to success lies in careful optimization, the use of appropriate controls, and a thorough assessment of cell viability.

References

Validation & Comparative

A Comparative Guide to the Reaction Kinetics of 2-Chloro-4-ethynylbenzoic Acid and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Terminal alkynes are a cornerstone of modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds through reactions such as the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry. The reactivity of these alkynes, however, is not uniform and is significantly influenced by the electronic and steric nature of their substituents.

This guide provides an in-depth comparative analysis of the reaction kinetics of 2-Chloro-4-ethynylbenzoic acid against a range of other terminal alkynes. By understanding the underlying principles that govern their reactivity, researchers can make more informed decisions in catalyst selection, reaction optimization, and molecular design.

The Influence of Substituents on Alkyne Reactivity

The reactivity of a terminal alkyne is primarily dictated by the acidity of its sp-hybridized C-H bond and the electron density of the triple bond. Substituents on an arylacetylene ring can modulate these properties through inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups decrease the electron density of the aromatic ring and, by extension, the alkyne. This increased acidity of the terminal proton can facilitate deprotonation, a key step in many coupling reactions.[1]

  • Electron-Donating Groups (EDGs): Groups such as alkoxy (-OR) and alkyl (-R) increase the electron density of the alkyne, potentially making the terminal proton less acidic.

The subject of this guide, this compound, possesses two electron-withdrawing groups: a chloro group and a carboxylic acid group. The chloro group exerts a moderate electron-withdrawing inductive effect. The carboxylic acid group is also electron-withdrawing, and its acidity can be influenced by the reaction conditions.[2]

Comparative Kinetic Analysis in Sonogashira Coupling

The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a fundamental reaction in organic synthesis.[3] The reaction mechanism is complex, but the formation of a copper acetylide intermediate is often a crucial step. The rate of this step is influenced by the acidity of the alkyne's terminal proton.

Table 1: Relative Reaction Rates of Substituted Phenylacetylenes in Sonogashira Coupling

AlkyneSubstituent(s)Expected Relative RatePrimary Electronic Effect
4-Methoxyphenylacetylene-OCH₃ (para)SlowerElectron-donating
PhenylacetyleneNoneBaselineNeutral
4-Chlorophenylacetylene-Cl (para)FasterElectron-withdrawing
This compound -Cl (ortho), -COOH (para) Fastest (Predicted) Strongly electron-withdrawing

Note: The relative rates are predicted based on the known electronic effects of the substituents. Actual rates can be influenced by catalyst systems, solvents, and other reaction conditions.

Comparative Kinetic Analysis in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of "click" chemistry, valued for its high efficiency, mild reaction conditions, and broad functional group tolerance.[5] The electronic nature of the alkyne substituent has been observed to have a less pronounced effect on the reaction rate compared to the Sonogashira coupling, with some studies showing that both electron-rich and electron-poor phenylacetylenes react efficiently.[6] However, highly electron-deficient alkynes can sometimes exhibit slower reaction rates.

For this compound, the combined electron-withdrawing nature of the chloro and carboxylic acid groups might lead to a slightly modulated reactivity profile in CuAAC reactions. While a significant rate enhancement is not necessarily expected, its performance is anticipated to be comparable to or slightly different from other functionalized phenylacetylenes.

Table 2: Comparative Reaction Times for Substituted Phenylacetylenes in CuAAC

AlkyneSubstituent(s)Typical Reaction Time
Phenylacetylene derivatives with electron-rich groups-Me, -OMe, -tBu~5 min for full conversion
Phenylacetylene derivatives with electron-poor groups-CF₃~10 min for full conversion
This compound -Cl, -COOH Predicted to be in a similar range (5-15 min)

Data adapted from studies on various substituted phenylacetylenes. Reaction conditions: benzyl azide, catalyst, room temperature, neat.[6] The predicted time for this compound is an estimation.

Experimental Protocols for Kinetic Analysis

To quantitatively assess the reaction kinetics of terminal alkynes, rigorous experimental protocols are essential. The following are detailed methodologies for monitoring the progress of Sonogashira and CuAAC reactions.

Protocol 1: Kinetic Analysis of Sonogashira Coupling via Gas Chromatography (GC)

This protocol describes a method for determining the reaction rate of a Sonogashira coupling by monitoring the consumption of the starting materials and the formation of the product over time using gas chromatography.[4]

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Terminal alkyne (e.g., this compound or other phenylacetylenes)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Internal standard (e.g., dodecane)

  • Reaction vials, syringes, magnetic stir bars

  • Gas chromatograph with a flame ionization detector (FID)

Procedure:

  • Reaction Setup: In a series of oven-dried reaction vials, add the palladium catalyst, CuI, and a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: To each vial, add the anhydrous solvent, the amine base, the aryl halide, and the internal standard via syringe.

  • Initiation: Initiate the reactions by adding the terminal alkyne to each vial at staggered time points.

  • Sampling: At predetermined time intervals, quench the reaction in one of the vials by adding a quenching solution (e.g., dilute HCl).

  • Extraction: Extract the quenched reaction mixture with an organic solvent (e.g., ethyl acetate).

  • GC Analysis: Analyze the organic extracts by GC-FID to determine the concentrations of the reactants and product relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.

Sonogashira_Kinetics_Workflow A Reaction Setup (Inert Atmosphere) B Reagent Addition (Solvent, Base, Aryl Halide, Int. Std.) A->B C Reaction Initiation (Add Alkyne) B->C D Sampling & Quenching (at time intervals) C->D E Extraction D->E F GC Analysis E->F G Data Analysis (Plot [Product] vs. Time) F->G

Caption: Workflow for Kinetic Analysis of Sonogashira Coupling via GC.

Protocol 2: Kinetic Analysis of CuAAC via UV-Vis Spectroscopy

This protocol outlines a method for monitoring the kinetics of a CuAAC reaction using UV-Vis spectroscopy, which is particularly useful when the product has a distinct UV-Vis absorbance profile compared to the reactants.[7]

Materials:

  • Azide (e.g., benzyl azide)

  • Terminal alkyne

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., water/tBuOH mixture)

  • UV-Vis spectrophotometer

  • Quartz cuvette

Procedure:

  • Stock Solutions: Prepare stock solutions of the azide, alkyne, CuSO₄, and sodium ascorbate in the chosen solvent.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to scan a range of wavelengths or to monitor the absorbance at a specific wavelength where the product absorbs maximally.

  • Reaction Mixture: In the quartz cuvette, combine the azide and alkyne solutions.

  • Initiation: Initiate the reaction by adding the CuSO₄ and sodium ascorbate solutions to the cuvette.

  • Data Acquisition: Immediately begin recording the UV-Vis spectra or the absorbance at the chosen wavelength at regular time intervals.

  • Data Analysis: Plot the absorbance of the product versus time. Using the Beer-Lambert law (A = εbc), convert absorbance to concentration and determine the reaction rate.

CuAAC_Kinetics_Workflow A Prepare Stock Solutions (Azide, Alkyne, CuSO4, NaAsc) C Combine Reactants in Cuvette (Azide, Alkyne) A->C B Setup Spectrophotometer E Monitor Absorbance vs. Time B->E D Initiate Reaction (Add CuSO4 & NaAsc) C->D D->E F Data Analysis (Beer-Lambert Law, Plot [Product] vs. Time) E->F

Caption: Workflow for Kinetic Analysis of CuAAC via UV-Vis Spectroscopy.

Conclusion

The reactivity of terminal alkynes is a nuanced subject, with substituent effects playing a critical role in determining reaction kinetics. This compound, with its two electron-withdrawing groups, is predicted to be a highly reactive substrate in Sonogashira couplings. In CuAAC reactions, its reactivity is expected to be robust, in line with other functionalized phenylacetylenes.

The provided experimental protocols offer a starting point for researchers to quantitatively investigate these kinetic profiles. By systematically studying the reaction rates of this compound and other terminal alkynes, a deeper understanding of structure-reactivity relationships can be achieved, ultimately enabling more efficient and predictable synthetic strategies in drug discovery and materials science.

References

The Chloro Advantage: A Comparative Guide to 2-Chloro-4-ethynylbenzoic Acid for Enhanced Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of chemical biology, the precision and efficiency of bioorthogonal reactions are paramount. The ability to selectively tag and visualize biomolecules in their native environment hinges on the performance of the chemical probes employed. This guide provides an in-depth comparison of 2-Chloro-4-ethynylbenzoic acid and its non-halogenated counterpart, 4-ethynylbenzoic acid, for use in bioorthogonal labeling, with a focus on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). We will explore the theoretical underpinnings of the chloro-substitution's role in enhancing reaction kinetics, present supporting data, and provide detailed experimental protocols for comparative analysis.

The Critical Role of Probe Design in Bioorthogonal Chemistry

Bioorthogonal chemistry enables the study of biomolecules in living systems with minimal perturbation. The success of these techniques, particularly CuAAC or "click chemistry," relies on the reactivity and specificity of the azide and alkyne reaction partners. While the azide is often incorporated into a biomolecule of interest through metabolic labeling or genetic code expansion, the choice of the corresponding alkyne probe is critical for achieving rapid and efficient conjugation, especially when dealing with low abundance targets or dynamic cellular processes.

The Electron-Withdrawing Advantage of Chloro-Substitution

The central thesis of this guide is that the chloro-substitution at the ortho-position of 4-ethynylbenzoic acid significantly enhances its performance in bioorthogonal reactions. This advantage is rooted in fundamental principles of physical organic chemistry. The chlorine atom is an electron-withdrawing group, which exerts a negative inductive effect (-I) on the benzene ring. This effect has a profound impact on the reactivity of the terminal alkyne.

The rate-determining step in the CuAAC reaction mechanism is the deprotonation of the terminal alkyne to form a copper(I) acetylide intermediate. An electron-withdrawing substituent, such as chlorine, increases the acidity of the alkyne proton by stabilizing the resulting acetylide anion through inductive electron withdrawal. This lowering of the alkyne's pKa facilitates its deprotonation, thereby accelerating the formation of the key copper-acetylide intermediate and, consequently, the overall rate of the cycloaddition.

The relationship between substituent electronic effects and reaction rates can often be quantified using a Hammett plot, which correlates the logarithm of the reaction rate constant with the Hammett substituent constant (σ). For the CuAAC reaction, a positive slope (ρ value) in the Hammett plot indicates that electron-withdrawing groups accelerate the reaction. Theoretical studies have shown a good linear relationship between the electrophilicity of substituted aryl alkynes and their Hammett constants in [3+2] cycloaddition reactions, further supporting the predicted rate enhancement for this compound[2].

Comparative Performance Analysis

To provide a clear comparison, the following table summarizes the expected performance characteristics of this compound versus its non-chlorinated analog.

FeatureThis compound4-Ethynylbenzoic acidRationale
CuAAC Reaction Rate FasterSlowerThe electron-withdrawing chloro group increases the acidity of the alkyne proton, accelerating the rate-determining deprotonation step.
Cell Permeability Potentially higherBaselineThe increased lipophilicity due to the chloro group may enhance passive diffusion across cell membranes.
Stability Generally stableGenerally stableBoth compounds are relatively stable, though the stability of benzoic acid derivatives in cell culture media can be influenced by other components like glucose[3][4].
Potential for Side Reactions LowLowThe alkyne group is generally bioorthogonal.
Cytotoxicity Requires evaluationLower potentialHalogenated aromatic compounds can sometimes exhibit higher cytotoxicity. However, data on chlorinated benzoic acids is varied and context-dependent.

Experimental Protocols for Comparative Evaluation

To empower researchers to validate these claims within their own experimental systems, we provide the following detailed protocols for a comparative analysis of this compound and 4-ethynylbenzoic acid.

Workflow for Comparing Alkyne Probe Reactivity

Comparative Workflow cluster_0 Cell Culture & Labeling cluster_1 CuAAC Reaction & Lysis cluster_2 Analysis A Metabolically label cells with an azide-modified precursor B Split cell population into three groups: 1. This compound 2. 4-Ethynylbenzoic acid 3. No alkyne control A->B C Incubate with respective alkyne probes B->C D Perform in situ CuAAC reaction with an azide-reactive fluorescent reporter (e.g., Azide-Fluor 488) C->D E Lyse cells and prepare protein lysates D->E I Fluorescence microscopy for in situ visualization D->I Parallel Experiment F Separate proteins by SDS-PAGE E->F G In-gel fluorescence scanning to quantify labeling efficiency F->G H Western blot for a specific protein of interest to confirm labeling F->H

Figure 1. Experimental workflow for comparing the bioorthogonal labeling efficiency of this compound and 4-ethynylbenzoic acid.

Protocol 1: In-Gel Fluorescence Analysis of Protein Labeling

This protocol allows for the quantitative comparison of labeling efficiency between the two alkyne probes.

Materials:

  • Azide-labeled cell lysate

  • This compound (stock solution in DMSO)

  • 4-Ethynylbenzoic acid (stock solution in DMSO)

  • Azide-reactive fluorescent probe (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • SDS-PAGE gels and buffers

  • Fluorescence gel scanner

Procedure:

  • Prepare Click Reaction Master Mix: For each reaction, prepare a master mix containing the fluorescent azide probe, CuSO₄, and THPTA in a suitable buffer (e.g., PBS).

  • Set up Labeling Reactions: In separate microcentrifuge tubes, aliquot equal amounts of the azide-labeled cell lysate.

  • Add Alkyne Probes: Add this compound, 4-ethynylbenzoic acid, or an equivalent volume of DMSO (for the no-alkyne control) to the respective tubes to a final concentration of 100 µM.

  • Initiate the Reaction: Add freshly prepared sodium ascorbate to the master mix to reduce Cu(II) to Cu(I), and then immediately add the activated master mix to each lysate tube to initiate the click reaction.

  • Incubate: Incubate the reactions for 1 hour at room temperature, protected from light.

  • Quench and Precipitate: Quench the reaction by adding EDTA. Precipitate the proteins using a methanol/chloroform protocol.

  • SDS-PAGE: Resuspend the protein pellets in SDS-PAGE loading buffer, heat, and run on a polyacrylamide gel[5][6].

  • In-Gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore[5][7].

  • Data Analysis: Quantify the fluorescence intensity of the lanes corresponding to each condition. The higher fluorescence intensity in the lane with this compound would indicate a higher reaction efficiency.

Protocol 2: Live-Cell Fluorescence Microscopy

This protocol allows for the in situ visualization and comparison of labeling.

Materials:

  • Cells metabolically labeled with an azide-containing precursor

  • This compound

  • 4-Ethynylbenzoic acid

  • Cell-permeable, azide-reactive fluorescent probe

  • Live-cell imaging medium

  • CuSO₄, THPTA, and sodium ascorbate (for live-cell CuAAC)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Plate azide-labeled cells on glass-bottom dishes suitable for microscopy.

  • Probe Incubation: Treat the cells with this compound or 4-ethynylbenzoic acid in live-cell imaging medium for 30-60 minutes. Include a no-alkyne control.

  • Live-Cell CuAAC: Prepare the click reaction cocktail in live-cell imaging medium. A typical live-cell CuAAC cocktail contains the fluorescent azide, CuSO₄, a copper-stabilizing ligand like BTTAA, and sodium ascorbate[8].

  • Labeling: Remove the medium containing the alkyne probes and add the click reaction cocktail to the cells. Incubate for 5-15 minutes at 37°C.

  • Wash and Image: Wash the cells with fresh live-cell imaging medium to remove unreacted reagents.

  • Microscopy: Acquire fluorescence images using the appropriate filter sets. Compare the fluorescence intensity and localization between the different conditions.

Trustworthiness and Scientific Integrity

As a Senior Application Scientist, it is my responsibility to provide a balanced and critical perspective. While the chloro-substitution is expected to enhance reactivity, researchers should also consider potential confounding factors.

  • Cytotoxicity: Halogenated aromatic compounds can sometimes exhibit increased cytotoxicity. It is crucial to perform cell viability assays (e.g., MTT or trypan blue exclusion) in parallel with labeling experiments to ensure that the observed differences in fluorescence are not due to differential toxicity of the probes.

  • Cell Permeability: While the increased lipophilicity of this compound may enhance cell permeability, this should be experimentally verified. Differences in cellular uptake could also contribute to variations in labeling efficiency.

  • Off-Target Reactions: While the alkyne group is highly bioorthogonal, the potential for off-target reactions, though low, should always be considered. Appropriate controls are essential to validate the specificity of the labeling.

Conclusion and Future Outlook

The strategic placement of a chloro-substituent on 4-ethynylbenzoic acid presents a compelling approach to enhancing the kinetics of bioorthogonal labeling reactions. The underlying principle of leveraging electron-withdrawing effects to facilitate the rate-determining step of the CuAAC reaction is sound and supported by existing literature on related compounds. The experimental protocols provided in this guide offer a clear roadmap for researchers to validate and quantify this advantage in their specific applications.

As the field of chemical biology continues to push the boundaries of what can be observed and manipulated in living systems, the development of more efficient and robust chemical tools is essential. This compound represents a logical and promising advancement in the design of alkyne probes for bioorthogonal chemistry. We encourage the research community to explore its potential and contribute to a deeper understanding of its performance characteristics.

References

A Senior Application Scientist's Guide to Validating Biomolecule Incorporation of 2-Chloro-4-ethynylbenzoic Acid with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

A Prospective Analysis and Comparative Framework

Abstract: The precise and verifiable incorporation of chemical probes into biomolecules is a cornerstone of modern chemical biology and proteomics. 2-Chloro-4-ethynylbenzoic acid represents an emerging class of bioorthogonal probes, offering unique functionalities for downstream analysis. This guide provides a comprehensive, field-proven framework for validating its incorporation into proteins using mass spectrometry. We will delve into the rationale behind experimental design, offer a comparative analysis against established alkyne-containing probes, and provide detailed, self-validating protocols for researchers, scientists, and drug development professionals. While direct experimental data for this compound is emerging, this guide establishes a robust, prospective methodology based on well-understood principles of bioorthogonal chemistry and mass spectrometry.

Introduction: The Imperative for Verifiable Bioorthogonal Labeling

Bioorthogonal chemistry has revolutionized our ability to study biomolecules in their native environments. By introducing chemical handles that are inert to biological systems but can undergo specific, high-yield reactions, we can tag, track, and enrich proteins, glycans, and lipids with unprecedented precision.[1][2] The terminal alkyne group is a stalwart of this field, primarily due to its participation in the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[3][4]

This compound is a structurally intriguing probe. The ethynyl group serves as the bioorthogonal handle for click chemistry. The carboxylic acid provides a versatile point for conjugation to other molecules, such as amino acids for metabolic labeling. The chloro-substituent is of particular interest, as it may modulate the electronic properties of the alkyne and, crucially, provides a distinct isotopic signature for mass spectrometry-based detection.[5][6]

This guide will provide a rigorous framework for validating the incorporation of this probe, with a focus on mass spectrometry as the ultimate arbiter of successful and specific labeling.

Comparative Analysis: Situating this compound in the Bioorthogonal Toolkit

The selection of a bioorthogonal probe is a critical experimental decision. Below is a comparative analysis of the anticipated properties of this compound against a standard alkyne-containing amino acid, L-Azidohomoalanine (AHA), which is used for metabolic labeling of proteins.

Performance MetricThis compound (Hypothesized)L-Azidohomoalanine (AHA) (Established)Key Considerations for Researchers
Bioorthogonal Handle Terminal AlkyneAzideBoth participate in CuAAC. The choice often depends on the complementary tag used.
Incorporation Strategy Conjugated to an amino acid for metabolic labelingDirect metabolic incorporation as a methionine analogThe larger size of the benzoic acid derivative may impact incorporation efficiency.
Mass Spectrometry Signature Distinct mass shift; unique isotopic pattern from Chlorine (35Cl/37Cl)Distinct mass shiftThe chlorine isotope pattern provides an additional layer of confidence in identification.
Potential Cytotoxicity Halogenated aromatic compounds can exhibit cytotoxicity; requires empirical validation.Generally well-tolerated at typical working concentrations.Cytotoxicity assays are essential before extensive use in live-cell experiments.[7][8]
Cell Permeability The lipophilic nature of the benzene ring may enhance permeability.Generally good cell permeability.Permeability should be assessed for the specific cell line and experimental conditions.[3]
Reaction Kinetics (CuAAC) Electron-withdrawing chloro- group may slightly alter alkyne reactivity.Well-characterized and highly efficient.Kinetic assays may be necessary to optimize reaction conditions.

The Mass Spectrometry Validation Workflow: From Labeled Cell to Confident Identification

The unambiguous confirmation of probe incorporation requires a meticulous mass spectrometry workflow. The "bottom-up" proteomics approach, which involves the analysis of peptides from a digested protein, is the most common and robust method.

workflow cluster_cell_culture Cellular Incorporation cluster_bioconjugation Bioconjugation & Enrichment cluster_ms_prep Sample Preparation for MS cluster_ms_analysis Mass Spectrometry Analysis A 1. Metabolic Labeling Cells are cultured with an amino acid conjugated to this compound. B 2. Cell Lysis & Protein Extraction A->B C 3. CuAAC Reaction An azide-biotin tag is 'clicked' onto the alkyne-labeled proteins. B->C D 4. Affinity Purification Streptavidin beads enrich for biotin-tagged proteins. C->D E 5. On-Bead Digestion Enzymatic digestion (e.g., trypsin) cleaves proteins into peptides. D->E F 6. Peptide Cleanup Desalting and concentration of the peptide mixture. E->F G 7. LC-MS/MS Analysis Peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. F->G H 8. Data Analysis Database search for peptides with the specific mass modification. G->H

Caption: Workflow for validating probe incorporation.

Decoding the Mass Spectrometry Data: What to Expect

The power of mass spectrometry lies in its ability to precisely measure mass-to-charge ratios, allowing for the identification of modifications.

The Expected Mass Shift

The first piece of evidence is the mass shift in the peptide containing the incorporated probe.

  • Mass of this compound: C9H5ClO2 = 180.0030 Da

  • Mass of the modification after reaction (e.g., amide bond formation with a lysine side chain): The probe will displace a hydrogen atom on the amine.

  • Therefore, the expected mass shift (Δm) on a lysine residue is: 180.0030 - 1.0078 = 178.9952 Da

This precise mass difference is used in the database search to identify candidate peptides.

The Halogen Isotopic Signature

A key advantage of the chloro-substituent is its natural isotopic distribution: 35Cl (75.77%) and 37Cl (24.23%). This results in a characteristic M/M+2 isotopic pattern in the mass spectrum of the labeled peptide, where the M+2 peak is approximately one-third the intensity of the monoisotopic peak. This provides a secondary, highly confident validation of the presence of the probe.

Anticipated Fragmentation Pattern

In tandem mass spectrometry (MS/MS), peptides are fragmented to reveal their amino acid sequence. The presence of the this compound modification will influence this fragmentation.

fragmentation cluster_peptide Modified Peptide Precursor Ion cluster_fragments Expected MS/MS Fragments peptide H₂N-Peptide₁ K Peptide₂-COOH b_ion b-ion (N-terminal fragment) peptide:f1->b_ion Peptide bond cleavage y_ion y-ion (C-terminal fragment with modification) peptide:f1->y_ion Peptide bond cleavage mod 2-Chloro-4-ethynyl- benzoic acid mod->peptide:f1 reporter_ion Reporter Ion (Fragment of the probe itself) mod->reporter_ion Fragmentation of the modification

Caption: Anticipated fragmentation of a labeled peptide.

Expected Key Fragments in MS/MS:

Fragment TypeDescriptionAnticipated m/zImportance for Validation
b-ions N-terminal fragments of the peptide backbone.Varies with sequence.Defines the sequence N-terminal to the modification site.
y-ions C-terminal fragments containing the modification.Varies with sequence + 178.9952 Da.Defines the sequence C-terminal to the modification site and confirms the mass of the modification.
Reporter Ions Fragments originating from the probe itself.e.g., loss of COOH, cleavage of the benzene ring.Can serve as a diagnostic marker for the presence of the labeled peptide.
Neutral Losses Loss of small molecules (e.g., HCl) from the precursor or fragment ions.Precursor/Fragment m/z - 35.9767 Da.Provides additional evidence for the presence of the chloro-substituent.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling and Protein Harvest
  • Prepare Labeling Medium: Supplement cell culture medium with the amino acid-conjugated this compound probe to a final concentration of 25-50 µM. A no-probe control should be run in parallel.

  • Cell Culture: Culture cells in the labeling medium for 12-24 hours to allow for incorporation into newly synthesized proteins.

  • Harvest and Lyse: Wash cells with ice-cold PBS, then lyse in a buffer containing protease inhibitors (e.g., RIPA buffer).

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

Protocol 2: CuAAC Reaction and Enrichment
  • Prepare Click Reagents: Prepare stock solutions of Azide-PEG4-Biotin, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).

  • Reaction Setup: To 1 mg of protein lysate, add the click reagents to final concentrations of: 100 µM Azide-PEG4-Biotin, 1 mM copper(II) sulfate, and 5 mM sodium ascorbate.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

  • Enrichment: Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour to capture biotinylated proteins.

  • Washing: Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

Protocol 3: Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation: Resuspend the beads in a buffer containing DTT (to reduce disulfide bonds) and incubate at 56°C. Cool and add iodoacetamide (to alkylate cysteines) and incubate in the dark.

  • On-Bead Digestion: Wash the beads and resuspend in a digestion buffer (e.g., ammonium bicarbonate). Add trypsin and incubate overnight at 37°C.

  • Peptide Elution: Collect the supernatant containing the digested peptides.

  • Desalting: Acidify the peptides with formic acid and clean them up using a C18 StageTip or ZipTip.

  • LC-MS/MS Analysis: Elute the peptides from the tip and inject them into a high-resolution mass spectrometer for analysis.

Conclusion and Future Outlook

Validating the incorporation of a novel bioorthogonal probe like this compound is a multi-step process that demands rigor and careful planning. Mass spectrometry stands as the definitive tool for this validation, providing not only confirmation of incorporation but also precise localization at the peptide level. The presence of the chloro-substituent offers a unique and powerful advantage in the form of a clear isotopic signature, enhancing confidence in data analysis.

While this guide presents a prospective framework, the principles and protocols outlined here are grounded in extensive experience with similar bioorthogonal systems. As researchers begin to explore the utility of this compound, the experimental workflows described herein will serve as a robust starting point for its characterization and application in the exciting and ever-evolving field of chemical biology.

References

A Comparative Analysis of Copper-Catalyzed vs. Copper-Free Click Chemistry for the Functionalization of 2-Chloro-4-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a cornerstone of innovation. The advent of "click chemistry" has provided a powerful toolkit for these endeavors, with the azide-alkyne cycloaddition being a particularly prominent reaction.[1] This guide presents a comparative study of the two primary modalities of this reaction—the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC)—as applied to the functionalization of 2-Chloro-4-ethynylbenzoic acid. This molecule, with its synthetically versatile carboxylic acid handle and reactive alkyne, is a valuable building block in medicinal chemistry and materials science. The presence of both an electron-withdrawing chloro group and a carboxylic acid moiety on the phenyl ring influences its reactivity, making a direct comparison of these two ligation strategies particularly insightful.

The Mechanistic Divide: A Tale of Two Activation Strategies

The fundamental distinction between CuAAC and SPAAC lies in the method of alkyne activation for the [3+2] cycloaddition with an azide.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Power of Catalysis

The CuAAC reaction is the archetypal "click" reaction, renowned for its high efficiency, reliability, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole.[1][2] The reaction mechanism hinges on the in situ formation of a copper(I) acetylide intermediate, which dramatically lowers the activation energy of the cycloaddition.[3] The catalytic cycle, which often involves a dinuclear copper intermediate, ensures a rapid and specific reaction under mild conditions.[4] The active Cu(I) catalyst can be generated from Cu(II) salts, such as CuSO₄, with the addition of a reducing agent like sodium ascorbate.[1]

cluster_CuAAC CuAAC Workflow Reactants_CuAAC This compound + Azide Catalyst_Prep Prepare Cu(I) Catalyst (e.g., CuSO4 + NaAsc) Reaction_CuAAC Reaction Mixture (Aqueous/Organic Solvent) Reactants_CuAAC->Reaction_CuAAC Catalyst_Prep->Reaction_CuAAC Incubation_CuAAC Incubate (RT, short duration) Reaction_CuAAC->Incubation_CuAAC Product_CuAAC 1,4-disubstituted Triazole Product Incubation_CuAAC->Product_CuAAC Purification_CuAAC Purification Product_CuAAC->Purification_CuAAC

Figure 1: General experimental workflow for CuAAC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Harnessing Ring Strain

Developed to circumvent the cytotoxicity associated with copper catalysts, SPAAC is a bioorthogonal reaction that proceeds without the need for a metal catalyst.[5] The driving force for this reaction is the significant ring strain of a cyclooctyne, such as dibenzocyclooctyne (DBCO).[6][7] This inherent strain lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed efficiently at physiological temperatures.[5] Unlike CuAAC, SPAAC is not regioselective and typically yields a mixture of regioisomers.[8] For a molecule like this compound, a SPAAC reaction would necessitate its prior conjugation to a strained cyclooctyne.

cluster_SPAAC SPAAC Workflow Reactants_SPAAC DBCO-activated Molecule + Azide-functionalized This compound Derivative Reaction_SPAAC Reaction Mixture (Aqueous/Organic Solvent) Reactants_SPAAC->Reaction_SPAAC Incubation_SPAAC Incubate (RT, longer duration) Reaction_SPAAC->Incubation_SPAAC Product_SPAAC Triazole Product (Mixture of regioisomers) Incubation_SPAAC->Product_SPAAC Purification_SPAAC Purification Product_SPAAC->Purification_SPAAC

Figure 2: General experimental workflow for SPAAC.

Head-to-Head Comparison: CuAAC vs. SPAAC for this compound

The choice between CuAAC and SPAAC for the functionalization of this compound depends on a careful consideration of several factors, including the experimental context, the desired properties of the final conjugate, and the tolerance of the system to copper.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Limited due to copper cytotoxicity, though ligands can mitigate this.[9]Excellent, suitable for in vivo applications.[6][10]
Reaction Rate Very fast (minutes to a few hours).[11]Generally slower than CuAAC (hours to overnight).[12]
Regioselectivity Highly regioselective (1,4-isomer exclusively).[1][2]Not regioselective (mixture of regioisomers).[8]
Substrate Scope Broad, tolerates a wide range of functional groups.[1][13]Requires one reaction partner to be a strained cyclooctyne.
Reagent Accessibility Terminal alkynes and azides are readily available.Strained cyclooctynes can be expensive and their synthesis complex.
Yield Generally high to quantitative.[14][15]Typically high, but may be slightly lower than CuAAC.
Application to this compound Direct reaction with an azide. The electron-withdrawing groups are expected to enhance reactivity.[4]Requires pre-functionalization with a strained cyclooctyne.

Experimental Protocols

The following are representative protocols for the CuAAC and SPAAC reactions of derivatives of this compound. These may require optimization for specific substrates and applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the reaction of this compound with benzyl azide. The electron-withdrawing nature of the chloro and carboxyl groups on the phenyl ring is anticipated to increase the acidity of the alkyne proton, facilitating the formation of the copper acetylide and potentially accelerating the reaction.[4]

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of tert-butanol and water.

  • Add benzyl azide (1.1 equivalents) to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture should turn a heterogeneous yellow-green color.

  • Stir the reaction vigorously at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(benzyl)-4-(2-chloro-4-carboxyphenyl)-1H-1,2,3-triazole.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-functionalized derivative of this compound with a DBCO-containing molecule. This requires the initial synthesis of an amide-linked azide derivative of the starting benzoic acid.

Part A: Synthesis of N-(2-azidoethyl)-2-chloro-4-ethynylbenzamide

  • Activate the carboxylic acid of this compound using a standard coupling agent such as HATU or EDC/NHS in an appropriate solvent like DMF.

  • Add 2-azidoethan-1-amine (1.1 equivalents) to the activated acid and stir at room temperature overnight.

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the resulting N-(2-azidoethyl)-2-chloro-4-ethynylbenzamide by column chromatography.

Part B: SPAAC Reaction

Materials:

  • N-(2-azidoethyl)-2-chloro-4-ethynylbenzamide (from Part A)

  • DBCO-functionalized molecule (e.g., DBCO-PEG4-amine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile or DMSO (as a co-solvent if needed)

Procedure:

  • Dissolve the N-(2-azidoethyl)-2-chloro-4-ethynylbenzamide (1 equivalent) in PBS. A small amount of a co-solvent like acetonitrile or DMSO may be used to aid dissolution.

  • Add the DBCO-functionalized molecule (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-24 hours. The reaction can be monitored by LC-MS.

  • The product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Recommendations

Both CuAAC and SPAAC offer robust strategies for the functionalization of this compound, each with distinct advantages.

CuAAC is the recommended method for:

  • Rapid and high-yielding synthesis: When speed and efficiency are paramount and the reaction is performed in vitro on molecules that are not sensitive to low levels of copper.

  • Regiocontrolled synthesis: When the formation of a single, well-defined 1,4-disubstituted triazole isomer is critical for the final application.

  • Cost-effective synthesis: As terminal alkynes and copper catalysts are generally more affordable than strained cyclooctynes.

SPAAC is the preferred choice for:

  • Bioconjugation in living systems: Its bioorthogonality and the absence of a cytotoxic catalyst make it ideal for in vivo applications.[5]

  • Applications where copper could interfere: In systems where copper ions could compromise the function of biomolecules or interfere with downstream assays.

  • Simplified reaction setup: The catalyst-free nature of the reaction simplifies the experimental procedure and purification.

The electron-deficient nature of this compound suggests it is a highly reactive substrate for CuAAC. For SPAAC applications, the additional synthetic steps required to introduce a strained cyclooctyne must be considered. Ultimately, the selection between these two powerful click chemistry techniques should be guided by the specific requirements of the research objective, balancing the need for speed and regioselectivity with the demand for biocompatibility.

References

Assessing the stability of the triazole linkage formed from 2-Chloro-4-ethynylbenzoic acid under biological conditions.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The covalent linkage between a targeting moiety and a payload, such as in an antibody-drug conjugate (ADC), is a critical determinant of the therapeutic's efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature payload release, yet permit activation at the target site. The 1,4-disubstituted 1,2,3-triazole, formed via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is renowned for its exceptional stability.[1][2][3][4] This guide provides a comprehensive assessment of the stability of the triazole linkage formed from 2-Chloro-4-ethynylbenzoic acid under various biological conditions, comparing it to other common bioconjugation linkages.

The Triazole Linkage in Focus: Impact of Aromatic Substituents

The subject of this guide is the 1,2,3-triazole linkage formed from the reaction of an azide with this compound. The electronic properties of the substituents on the aromatic ring can influence the stability of the adjacent triazole. The chlorine atom and the carboxylic acid group are both electron-withdrawing, which can impact the electron density of the triazole ring.[5][6][7][8] While 1,4-disubstituted triazoles are generally considered highly stable, these electronic effects warrant a thorough and specific stability evaluation.[9][10] This guide outlines the experimental framework for such an evaluation.

Experimental Design for Linker Stability Assessment

A rigorous assessment of linker stability requires subjecting the bioconjugate to a panel of conditions that mimic its journey in vivo. This includes exposure to varying pH, plasma enzymes, and reductive environments. The primary analytical method for quantifying the intact conjugate and any released payload is Liquid Chromatography-Mass Spectrometry (LC-MS), which offers the sensitivity and specificity required for complex biological matrices.[11][][13][14]

Below is a generalized workflow for assessing linker stability.

G cluster_0 Preparation cluster_1 Incubation under Biological Conditions (37°C) cluster_2 Analysis A Synthesize Bioconjugate (e.g., Antibody-Linker-Payload) B Characterize & Purify (LC-MS, SEC-HPLC) A->B C Human Plasma B->C D pH 5.0 Buffer (Lysosomal Mimic) B->D E pH 7.4 Buffer (Physiological Control) B->E F Reductive Environment (e.g., +10 mM GSH) B->F G Collect Aliquots (t = 0, 6, 24, 72, 168h) C->G D->G E->G F->G H Sample Processing (e.g., Immunocapture) G->H I LC-MS Analysis H->I J Quantify Intact Conjugate & Released Payload I->J G cluster_comp Comparative Labile Linkers A Antibody B Linker Attachment (e.g., Amide) A->B C Triazole Core (from this compound) B->C D Payload Attachment C->D E Payload D->E F Ester Linkage G Thioether (Maleimide) X Protease Cleavage X->B Y Extremely Stable Resistant to cleavage Y->C Z Esterase Hydrolysis Z->F W Retro-Michael Reaction W->G

References

A Researcher's Guide to Evaluating the Specificity and Cross-Reactivity of 2-Chloro-4-ethynylbenzoic Acid in Cellular Environments

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a chemical probe is a critical decision that profoundly influences the validity and interpretation of experimental results. An ideal probe exhibits high specificity for its intended target with minimal off-target interactions. This guide provides a comprehensive framework for evaluating the specificity and potential cross-reactivity of 2-Chloro-4-ethynylbenzoic acid (CAS 2168559-67-7), a molecule poised for application in cellular environments, likely as a bioorthogonal chemical probe.

Given the novelty of this compound, this guide is structured as a roadmap for its rigorous validation, drawing upon established principles of chemical biology and proteomics. We will explore the causality behind experimental choices, outline self-validating protocols, and provide a comparative context with alternative probes.

Understanding the Molecular Logic of this compound

The structure of this compound suggests its utility as a chemical probe for activity-based protein profiling (ABPP) or metabolic labeling. The terminal alkyne group is a bioorthogonal handle, ready to participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions—the cornerstone of "click chemistry"[1][2]. This allows for the attachment of reporter tags, such as fluorophores or biotin, for visualization and enrichment of target biomolecules. The 2-chloro-4-benzoic acid core likely influences the molecule's physicochemical properties, such as cell permeability and non-covalent interactions with potential protein targets.

Our evaluation will therefore focus on identifying the cellular proteins that covalently interact with this probe and distinguishing specific, intended targets from non-specific, off-target interactions.

A Phased Approach to Probe Validation

A thorough evaluation of a new chemical probe should be systematic. We propose a three-phased approach:

  • Phase 1: Global Target Profiling. Initial experiments to identify all cellular proteins that are labeled by the probe.

  • Phase 2: Target Validation and Specificity Assessment. Experiments to confirm the identity of high-priority targets and assess the probe's selectivity.

  • Phase 3: Comparative Analysis with Alternative Probes. Benchmarking the performance of this compound against other established probes.

Phase 1: Global Target Profiling using Mass Spectrometry-Based Proteomics

The primary objective of this phase is to cast a wide net to identify all potential protein targets of this compound. The workflow combines in-cell labeling, click chemistry, and quantitative mass spectrometry.

Experimental Workflow: Activity-Based Protein Profiling (ABPP)

ABPP_Workflow

Caption: Workflow for identifying cellular targets of this compound.

Detailed Protocol: ABPP for Target Identification
  • Cell Culture and Probe Labeling:

    • Culture the cells of interest (e.g., a relevant cancer cell line or a primary cell type) to ~80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for a defined period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

    • Harvest the cells and prepare a cell lysate.

  • Click Chemistry:

    • To the cell lysate, add the click chemistry reaction cocktail: azide-biotin tag, copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • Incubate to allow the covalent attachment of the biotin tag to the alkyne-modified proteins.

  • Protein Enrichment and Digestion:

    • Add streptavidin-coated beads to the lysate to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform an on-bead tryptic digestion to release the peptides from the captured proteins, leaving the biotinylated peptides attached to the beads.

  • Mass Spectrometry and Data Analysis:

    • Analyze the released peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3][4].

    • Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.

    • Quantify the relative abundance of the identified proteins across the different probe concentrations and the vehicle control.

Expected Data and Interpretation

The output of this experiment will be a list of proteins that are significantly enriched in the probe-treated samples compared to the control. This provides the first global overview of potential targets.

Protein IDFold Enrichment (1 µM Probe)Fold Enrichment (10 µM Probe)Fold Enrichment (50 µM Probe)Putative Target Class
P123451.55.215.8Metabolic Enzyme
Q678901.24.812.1Structural Protein
R543211.12.55.0Kinase
S987651.01.11.2Background Binder

Table 1: Representative quantitative proteomics data from the ABPP experiment.

Proteins showing a dose-dependent increase in enrichment are considered high-priority candidates for further validation.

Phase 2: Target Validation and Specificity Assessment

This phase focuses on confirming the direct interaction of the probe with the high-priority targets identified in Phase 1 and assessing the probe's selectivity.

A. In-Gel Fluorescence Visualization

This method provides a rapid visual confirmation of protein labeling.

Protocol:

  • Perform the in-cell labeling and click chemistry steps as described above, but use an azide-fluorophore (e.g., azide-TAMRA) instead of azide-biotin.

  • Separate the labeled proteins by SDS-PAGE.

  • Visualize the labeled proteins using a fluorescence gel scanner.

A dose-dependent increase in the fluorescence of specific protein bands corresponding to the molecular weights of the putative targets provides initial validation.

B. Competitive Binding Assay

This is a crucial experiment to demonstrate that the probe binds to a specific site on the target protein.

Workflow:

Competitive_Binding_Workflow

Caption: Workflow for a competitive binding assay to assess probe specificity.

Protocol:

  • Pre-incubate cells with an excess of a known inhibitor or a structurally related but non-alkyne-containing analog of the probe (a "negative control").

  • Add this compound and perform the labeling.

  • Analyze the labeling by in-gel fluorescence or mass spectrometry.

A significant reduction in the labeling of a specific protein in the presence of the competitor indicates that the probe binds to the same site, thus demonstrating specificity.

C. Cellular Localization via Fluorescence Microscopy

This experiment helps to understand the subcellular distribution of the probe and its targets.

Protocol:

  • Label cells with this compound.

  • Perform the click reaction with a fluorescent azide (e.g., Alexa Fluor 488 azide).

  • Co-stain the cells with antibodies against the putative target protein or with organelle-specific dyes (e.g., MitoTracker for mitochondria, DAPI for the nucleus).

  • Image the cells using fluorescence microscopy[5][6].

Co-localization of the probe's fluorescence signal with that of a specific protein or organelle provides further evidence of target engagement in a native cellular context.

Phase 3: Comparative Analysis with Alternative Probes

To understand the unique advantages or potential liabilities of this compound, its performance should be benchmarked against other commercially available or published alkyne-containing probes.

ProbeStructureKey FeaturesPotential Applications
This compound This compoundChloro and carboxylic acid substitutions may influence cellular uptake and target interactions.ABPP, Metabolic Labeling
4-Ethynylbenzoic acid 4-Ethynylbenzoic acidSimpler analog, allows for assessment of the chloro group's contribution.ABPP, Metabolic Labeling
4-Ethynyl-1,8-naphthalimide 4-Ethynyl-1,8-naphthalimideIntrinsically fluorescent probe, allowing for direct visualization without a click reaction.[7][8][9]Fluorescence Imaging, ABPP
Bromo-alkyne Probes General structure with a bromo-alkyneCan act as covalent inhibitors for certain enzyme classes.Covalent Enzyme Inhibition, ABPP

Table 2: Comparison of this compound with alternative chemical probes.

A head-to-head comparison of these probes using the proteomics and imaging workflows described above will reveal differences in their target profiles, labeling efficiencies, and cellular distributions, providing a comprehensive understanding of the utility of this compound.

Conclusion: A Path to Validated Discovery

The journey of a chemical probe from a mere chemical structure to a validated tool for biological discovery is paved with rigorous and systematic evaluation. For this compound, the absence of extensive prior data necessitates a thorough, ground-up approach to characterization. By following the phased strategy outlined in this guide—encompassing global target profiling, meticulous target validation, and comparative analysis—researchers can build a robust evidence base for the specificity and potential cross-reactivity of this novel probe. This, in turn, will enable its confident application in elucidating complex cellular processes and accelerating drug discovery efforts.

References

A Head-to-Head Comparison of Bioorthogonal Reagents: 2-Chloro-4-ethynylbenzoic Acid vs. Cyclooctynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of chemical biology and drug development, the ability to selectively label and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for these tasks, enabling specific covalent reactions to occur within complex biological systems without interfering with endogenous processes.[1][2] Among the most widely adopted bioorthogonal reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free variant of "click chemistry."[3]

The cornerstone of SPAAC is the reaction between a strained cyclooctyne and an azide to form a stable triazole linkage. The choice of the alkyne component is critical, as it dictates the reaction kinetics, stability, and overall success of the labeling experiment. While various cyclooctynes have traditionally dominated the field, the emergence of smaller, synthetically accessible terminal alkynes, such as 2-Chloro-4-ethynylbenzoic acid, presents a compelling alternative. This guide provides an in-depth comparison of the performance of this compound with commonly used cyclooctynes, offering experimental insights to guide your selection of the optimal reagent.

The Contenders: A Mechanistic Overview

Cyclooctynes: The Power of Ring Strain

Cyclooctynes are eight-membered cyclic alkynes that possess significant ring strain due to the distortion of the alkyne's ideal linear geometry.[3][4] This stored energy is the driving force for the [3+2] cycloaddition with azides, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[5] The reactivity of cyclooctynes can be tuned by modifying their structure; for instance, fusing benzene rings to the cyclooctyne core (as in DIBO and DBCO) or adding electron-withdrawing groups (as in DIFO) can significantly enhance reaction rates.[6][7]

This compound: A Terminal Alkyne Perspective

In contrast to the inherent strain of cyclooctynes, this compound is a terminal alkyne. Traditionally, terminal alkynes require a copper(I) catalyst to efficiently undergo cycloaddition with azides (a reaction known as CuAAC).[8][9] However, for in vivo applications, the cytotoxicity of copper is a significant concern.[8] While generally less reactive in catalyst-free settings compared to their strained counterparts, the smaller size and distinct electronic properties of functionalized terminal alkynes like this compound can be advantageous in certain contexts, particularly when steric hindrance is a concern.

Performance Metrics: A Quantitative Comparison

The selection of a bioorthogonal reagent is a multi-faceted decision. The following table summarizes key performance parameters for this compound and representative cyclooctynes.

ReagentTypeSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Characteristics
This compound Terminal AlkyneSlower than cyclooctynes in SPAACSmall size, synthetically accessible. Requires a catalyst (CuAAC) for efficient reaction.
BCN (Bicyclo[6.1.0]nonyne) Cyclooctyne~0.1 - 0.29[10]Good balance of reactivity and stability; smaller and less lipophilic than dibenzocyclooctynes.[10]
DIBO (Dibenzocyclooctynol) Cyclooctyne~0.3 - 0.7[10]Reacts exceptionally fast without a Cu(I) catalyst.[11] The alcohol group provides a handle for further functionalization.[6][11]
DBCO (Dibenzocyclooctyne) Cyclooctyne~0.6 - 1.0[10]High ring strain leads to faster reaction rates but can have lower stability compared to BCN.[10]

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.

Experimental Design and Protocols

To provide a practical context for this comparison, we outline a general experimental workflow for labeling a protein of interest with a fluorescent probe using either a cyclooctyne or a terminal alkyne.

Workflow for Bioorthogonal Labeling

G cluster_0 Step 1: Introduce the Bioorthogonal Handle cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Analysis Metabolic_Labeling Metabolic Labeling (e.g., with azido sugar) Site_Specific_Modification Site-Specific Modification (e.g., NHS ester reaction) SPAAC SPAAC Reaction (Azide-modified protein + Cyclooctyne-fluorophore) Metabolic_Labeling->SPAAC Protein with Azide Handle CuAAC CuAAC Reaction (Alkyne-modified protein + Azide-fluorophore + Cu(I)) Site_Specific_Modification->CuAAC Protein with Alkyne Handle SDS_PAGE SDS-PAGE and In-Gel Fluorescence SPAAC->SDS_PAGE Mass_Spec Mass Spectrometry SPAAC->Mass_Spec CuAAC->SDS_PAGE CuAAC->Mass_Spec

Caption: General workflow for bioorthogonal protein labeling.

Detailed Protocol: SPAAC with a Cyclooctyne (e.g., DBCO)

This protocol outlines the labeling of an azide-modified antibody with a DBCO-functionalized fluorescent dye.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized fluorescent dye stock solution in DMSO

  • Reaction buffer (e.g., PBS or HEPES, pH 7.4)

  • Purification system (e.g., protein A chromatography or size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Prepare a solution of the azide-modified antibody in the reaction buffer at a concentration of 1-10 mg/mL.[8]

    • Dilute the DBCO-functionalized dye to a working concentration in a compatible solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified antibody solution with the DBCO-dye. A 3- to 10-fold molar excess of the DBCO-dye over the antibody is a typical starting point.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation. The optimal time will depend on the specific reactants and their concentrations.

  • Purification:

    • Remove unreacted DBCO-dye using an appropriate purification method, such as size-exclusion chromatography.

  • Analysis:

    • Confirm successful labeling and determine the degree of labeling using SDS-PAGE with in-gel fluorescence scanning and mass spectrometry.

Detailed Protocol: CuAAC with this compound

This protocol describes the labeling of a protein modified with this compound using an azide-functionalized fluorescent probe.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Fluorescent azide probe stock solution in DMSO

  • Copper(II) sulfate (CuSO₄) solution

  • Sodium ascorbate solution (freshly prepared)

  • Copper-chelating ligand (e.g., THPTA)

  • Purification system

Procedure:

  • Preparation of Reactants:

    • Prepare a solution of the alkyne-modified protein at 1-5 mg/mL.[8]

    • Prepare a 10 mM stock solution of the fluorescent azide probe in DMSO.[8]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein with a 5- to 20-fold molar excess of the fluorescent azide probe.[8]

    • Add the THPTA solution to a final concentration of 5-10 mM.[8]

    • Add the CuSO₄ solution to a final concentration of 1-2 mM.[8]

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 10-20 mM to initiate the reaction.[8] For oxygen-sensitive proteins, it is advisable to degas the solution and perform the reaction under an inert atmosphere.[8]

  • Incubation:

    • Incubate at room temperature for 1-4 hours with gentle agitation.[8]

  • Purification:

    • Purify the labeled protein from unreacted reagents and catalyst components.

  • Analysis:

    • Analyze the conjugate by SDS-PAGE with in-gel fluorescence and mass spectrometry.

Choosing the Right Reagent: A Decision Framework

The choice between a terminal alkyne like this compound and a cyclooctyne is dictated by the specific requirements of your experiment.

G start Start: Choose a Bioorthogonal Reagent in_vivo Is the experiment in a living system? start->in_vivo kinetics Are fast reaction kinetics critical? in_vivo->kinetics Yes terminal_alkyne_cuaac Choose a Terminal Alkyne with CuAAC (e.g., this compound) in_vivo->terminal_alkyne_cuaac No (in vitro) steric_hindrance Is steric hindrance a major concern? kinetics->steric_hindrance No cyclooctyne Choose a Cyclooctyne (e.g., BCN, DBCO, DIBO) kinetics->cyclooctyne Yes steric_hindrance->terminal_alkyne_cuaac Yes consider_both Consider both options based on empirical testing and specific context steric_hindrance->consider_both No

Caption: Decision framework for selecting a bioorthogonal alkyne.

Key Considerations:

  • Biocompatibility and In Vivo Applications: For live-cell imaging and in vivo studies, the copper-free nature of SPAAC with cyclooctynes is a significant advantage, circumventing the cytotoxicity associated with the CuAAC catalyst.[12][13]

  • Reaction Kinetics: If rapid labeling at low concentrations is required, the faster reaction rates of cyclooctynes like DBCO and DIBO are preferable.[10]

  • Steric Accessibility: The smaller size of terminal alkynes may be beneficial when the labeling site is sterically hindered, although the need for the larger catalytic complex in CuAAC must also be considered.

  • Synthetic Accessibility: this compound and other simple terminal alkynes are often more straightforward and cost-effective to synthesize or procure compared to complex cyclooctynes.

Conclusion and Future Outlook

Both cyclooctynes and terminal alkynes like this compound are valuable tools in the bioorthogonal chemistry toolbox. Cyclooctynes, with their inherent ring strain, offer rapid, catalyst-free ligation, making them the current reagents of choice for most in vivo applications. However, the development of new terminal alkynes with enhanced reactivity in copper-free conditions, or the discovery of more biocompatible catalytic systems, could expand the utility of smaller alkyne probes.

Ultimately, the optimal choice of reagent depends on a careful consideration of the experimental context, balancing the need for rapid kinetics and biocompatibility against factors like steric hindrance and synthetic accessibility. By understanding the fundamental properties and performance characteristics of each class of reagent, researchers can make informed decisions to advance their studies in chemical biology and drug discovery.

References

A Comparative Benchmarking Guide to 2-Chloro-4-ethynylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of chemical biology and drug discovery, the selection of an appropriate chemical probe is a critical decision that dictates the success of target identification and validation studies. This guide provides an in-depth, objective comparison of 2-Chloro-4-ethynylbenzoic acid, a novel probe with potential applications in bioorthogonal chemistry, against two established classes of chemical probes: iodoacetamide-alkyne probes and sulfonyl fluoride probes. Through a detailed examination of their mechanisms of action, experimental workflows, and hypothetical comparative data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific research needs.

Introduction: The Crucial Role of Chemical Probes in Unraveling Biological Complexity

Chemical probes are small molecules engineered to study and manipulate biological systems by interacting with specific protein targets.[1] High-quality chemical probes are characterized by their potency, selectivity, and ability to engage their target within a cellular context.[2] They serve as indispensable tools for validating new drug targets, elucidating the mechanism of action of bioactive compounds, and mapping complex cellular signaling pathways.[3]

The advent of bioorthogonal chemistry has revolutionized the design and application of chemical probes.[4] Bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allow for the selective labeling of biomolecules in their native environment without interfering with biological processes.[5][6] Probes containing a terminal alkyne, such as this compound, are designed to leverage this powerful chemistry for a two-step labeling approach.[7] This guide will benchmark the efficiency of this emerging probe against established covalent probes to provide a comprehensive understanding of its potential advantages and limitations.

The Probes Under Scrutiny: A Mechanistic Overview

This compound: A Bioorthogonal Handle for Click Chemistry

This compound is a small molecule featuring a terminal alkyne group, which serves as a bioorthogonal handle for click chemistry.[8][9] The core principle behind its use is a two-step process:

  • Target Engagement: The probe is introduced into a biological system (e.g., cell lysate, live cells) where it can potentially interact with a target protein. The nature of this interaction (covalent or non-covalent) depends on the intrinsic reactivity of the probe's core structure, which in this case is a substituted benzoic acid. For the purpose of this guide, we will hypothesize a scenario where it acts as a reactive fragment that can be used in fragment-based ligand discovery.

  • Bioorthogonal Ligation: Following target engagement, a reporter tag (e.g., a fluorophore or biotin) functionalized with an azide group is added. The copper-catalyzed click reaction forms a stable triazole linkage between the probe-labeled protein and the reporter tag, enabling downstream detection and analysis.[1]

The primary advantage of this two-step approach is the small size of the alkyne tag, which is less likely to perturb the biological activity of the probe compared to probes that are pre-functionalized with bulky reporter groups.[4]

Iodoacetamide-Alkyne Probes: Covalent Modifiers of Cysteine Residues

Iodoacetamide-alkyne (IAA) probes are a well-established class of activity-based probes that covalently target nucleophilic cysteine residues in proteins.[10][11][12] The iodoacetamide "warhead" is an electrophilic group that reacts with the thiol side chain of cysteine via an SN2 reaction, forming a stable thioether bond.[13] Like this compound, IAA probes also contain a terminal alkyne for subsequent click chemistry-based detection.[14]

IAA probes are widely used for quantitative cysteine-reactivity profiling, which provides insights into the functional state of cysteine residues and their engagement by inhibitors or post-translational modifications.[10]

Sulfonyl Fluoride Probes: Covalent Inhibitors of Serine Hydrolases

Sulfonyl fluoride (SF) probes are another class of covalent inhibitors, primarily targeting the active site serine residues of serine hydrolases.[15][16] The sulfonyl fluoride group is an electrophilic "warhead" that reacts with the hydroxyl group of the catalytic serine, forming a stable sulfonyl-enzyme conjugate.[17] This reaction is mechanistically distinct from the alkylation of cysteines by iodoacetamide. SF probes can also be designed with an alkyne handle for click chemistry-based analysis.[15]

These probes have been instrumental in the discovery and characterization of serine hydrolase inhibitors and in mapping the activity of this large and diverse enzyme family.[18]

Comparative Experimental Benchmarking: A Hypothetical Case Study

To objectively compare the efficiency of this compound against IAA and SF probes, we propose a series of experiments based on the principles of competitive activity-based protein profiling (ABPP).[19][20] The following sections outline the experimental design and present hypothetical data to illustrate the expected outcomes.

It is crucial to note that the data presented for this compound is hypothetical and serves to illustrate the benchmarking process. This is due to the current lack of published experimental data for this specific compound as a chemical probe.

Experimental Design: Competitive Activity-Based Protein Profiling (ABPP)

The core of this benchmarking study is a competitive ABPP experiment designed to assess the selectivity and potency of each probe.[21]

Workflow Diagram: Competitive ABPP for Probe Benchmarking

G cluster_0 Sample Preparation cluster_1 Competitive Inhibition cluster_2 Probe Labeling cluster_3 Click Chemistry & Enrichment cluster_4 Quantitative Proteomics proteome Cell Lysate inhibitor Pre-incubation with: - this compound - Iodoacetamide - Sulfonyl Hydrazide (as control for SF probe) proteome->inhibitor Divide into aliquots probe Incubation with Broad-Spectrum Probe: - IAA-alkyne (for Cys) - SF-alkyne (for Ser Hydrolases) inhibitor->probe Add probe click CuAAC with Azide-Biotin probe->click enrich Streptavidin Enrichment click->enrich digest On-bead Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis: - Target Identification - IC50 Determination lcms->data

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-ethynylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-Chloro-4-ethynylbenzoic acid, a compound frequently utilized in synthetic chemistry and drug development. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.

Understanding the Hazards: A Multifaceted Profile

This compound presents a combination of chemical hazards that necessitate careful handling during disposal. Its hazardous properties stem from three key structural features: the carboxylic acid group, the chlorinated aromatic ring, and the terminal alkyne.

  • Corrosivity and Irritation: As a benzoic acid derivative, this compound is acidic and can cause skin and eye irritation.[1]

  • Toxicity of Halogenated Organics: Chlorinated aromatic compounds are generally considered hazardous and require disposal via specific, regulated waste streams, typically involving incineration.[2][3][4]

  • Reactivity of Terminal Alkynes: The terminal alkyne group (C≡C-H) is acidic and can form explosive heavy metal acetylides upon contact with certain metals, such as copper, silver, and mercury.[5][6][7] This reactivity is a critical consideration in selecting appropriate containers and disposal pathways.

Hazard Summary Table:

Hazard ClassificationDescriptionGHS Pictogram
Skin IrritationCauses skin irritation.
Eye Irritation/DamageCauses serious eye irritation or damage.
Acute Oral ToxicityHarmful if swallowed.
Respiratory IrritationMay cause respiratory irritation.[8]
Reactivity HazardForms explosive acetylides with heavy metals.[5][6][7]

Pre-Disposal Risk Mitigation: Operational Workflow

Before initiating the disposal process, a systematic approach is required to ensure safety. The following workflow outlines the essential preparatory steps.

DisposalWorkflow cluster_prep Preparation Phase cluster_disposal Disposal Phase PPE Don Appropriate PPE Segregate Segregate Waste Stream PPE->Segregate Ensure safety Label Label Waste Container Segregate->Label Prevent mixing Neutralize Neutralize Acidity (Optional, with caution) Label->Neutralize Clear identification Containerize Securely Containerize Waste Neutralize->Containerize Reduce corrosivity Store Store for Pickup Containerize->Store Final containment

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

This protocol is designed for the disposal of small quantities of this compound typically generated in a research laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile or other chemical-resistant gloves.

  • Body Protection: A properly fastened lab coat.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous reactions.

  • Designate as Halogenated Organic Waste: this compound must be disposed of as a halogenated organic waste.[4]

  • Avoid Incompatible Materials:

    • Metals: Do NOT mix with wastes containing heavy metal salts (e.g., copper, silver, mercury) to prevent the formation of explosive acetylides.[5][6][7]

    • Bases: Avoid mixing with strong bases, as this can trigger a vigorous acid-base reaction.[9]

    • Oxidizing Agents: Keep separate from strong oxidizing agents.[9]

Step 3: Container Selection and Labeling
  • Container Type: Use a designated, properly vented, and clearly labeled hazardous waste container for halogenated organic solids. The container should be made of a material compatible with chlorinated organic compounds, such as glass or high-density polyethylene (HDPE).

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Corrosive," "Irritant," "Reactive - Forms explosive acetylides with heavy metals")

Step 4: Neutralization of Small Quantities (Optional and with Caution)

For very small amounts of purely acidic waste (without other hazardous contaminants), neutralization can be considered to reduce corrosivity. However, this should only be performed by trained personnel in a controlled environment.

  • Procedure:

    • Work in a fume hood.

    • If the compound is in a solvent, ensure the solvent is not reactive with the neutralizing agent.

    • Slowly add a dilute solution of a weak base, such as sodium bicarbonate (baking soda), to the acidic waste while stirring.[10][11]

    • Monitor the pH using pH paper. The target pH should be between 6.0 and 8.0.

    • Be aware that this process will generate carbon dioxide gas, so ensure adequate ventilation and do not seal the container during neutralization.

  • Important Considerations:

    • Neutralization does NOT eliminate the need to dispose of the material as a halogenated organic waste.

    • This step is primarily for reducing the immediate corrosive hazard.

Step 5: Final Disposal
  • Solid Waste:

    • Carefully transfer the solid this compound into the labeled halogenated organic waste container.

    • Ensure the container is securely sealed.

  • Contaminated Materials:

    • Any materials contaminated with this compound (e.g., weigh boats, gloves, filter paper) should also be placed in the designated solid halogenated organic waste container.

  • Storage and Pickup:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[9]

  • Spill:

    • Evacuate the immediate area.

    • Eliminate all ignition sources.[9]

    • Wear appropriate PPE.

    • For small spills, use an absorbent material to clean up the spill and place it in the designated hazardous waste container.

    • Do NOT wash spills into the sewer system.[9]

    • For large spills, contact your institution's EHS department immediately.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.